molecular formula C10H15N B094796 N-Isopropylbenzylamine CAS No. 102-97-6

N-Isopropylbenzylamine

Cat. No.: B094796
CAS No.: 102-97-6
M. Wt: 149.23 g/mol
InChI Key: LYBKPDDZTNUNNM-UHFFFAOYSA-N
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Description

What is N-Isopropylbenzylamine?

This compound, also known as this compound, is a valuable research compound. Its molecular formula is C10H15N, and its molecular weight is 149.23 g/mol. This compound is a chain isomer of methamphetamine that exhibits the same chemical formula and molar mass, giving their hydrochloride salts similar physical properties, such as relatively close melting points and a similar appearance.

This compound (hydrochloride) is an analytical reference standard categorized as an adulterant.

This compound has been found as an adulterant and methamphetamine mimic in samples seized by law enforcement. It is intended for research and forensic use.

Uses of this compound

This compound is a compound that has appeared in the chemical literature, often playing an intermediary role in applications of experimental synthesis and novel organic transformations. It is used by methamphetamine illicit manufacturers as a dilute of and substitutes for methamphetamine. Therefore, it could be used to replace or diluent methamphetamine, with the difference in melting points and the various characteristics of its packaging, for instance, less brittle or more challenging to break crystals.

The chemical reaction of this compound

This compound forms amine adducts with magnesocene at ambient temperature in toluene.

Properties

IUPAC Name

N-benzylpropan-2-amine
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InChI

InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBKPDDZTNUNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059265
Record name Benzenemethanamine, N-(1-methylethyl)-
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Molecular Weight

149.23 g/mol
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CAS No.

102-97-6
Record name Isopropylbenzylamine
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Foundational & Exploratory

Spectroscopic Profile of N-Isopropylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropylbenzylamine, a secondary amine of significant interest in synthetic chemistry and forensic analysis. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.10 - 7.50Multiplet5H-Aromatic protons (C₆H₅)
3.770Singlet2H-Methylene protons (-CH₂-)
2.838Septet1H6.2Methine proton (-CH-)
1.088Doublet6H6.2Methyl protons (-CH(CH₃)₂)
1.25Singlet1H-Amine proton (-NH-)

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
140.8Quaternary Aromatic Carbon (C-ipso)
128.3Aromatic C-H (ortho/meta)
128.1Aromatic C-H (ortho/meta)
126.8Aromatic C-H (para)
53.4Methylene Carbon (-CH₂-)
48.9Methine Carbon (-CH-)
22.9Methyl Carbons (-CH(CH₃)₂)

Solvent: CDCl₃. The chemical shifts for the aromatic carbons can vary slightly based on the specific ortho, meta, and para positions. Carbons attached to the amine nitrogen are typically deshielded and appear in the 30-60 ppm range in the ¹³C NMR spectrum.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, SharpN-H Stretch (Secondary Amine)
3020 - 3080MediumAromatic C-H Stretch
2850 - 2970StrongAliphatic C-H Stretch
1600, 1495, 1450Medium-WeakAromatic C=C Bending
1125MediumC-N Stretch
700 - 750StrongC-H Out-of-plane Bending (Monosubstituted Benzene)

Secondary amines typically show a single sharp N-H stretching absorption band in the 3300 to 3500 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityAssignment
150Moderate[M+H]⁺ (Molecular Ion)
134Moderate[M-CH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)
58High[C₃H₈N]⁺

The molecular ion peak is observed at m/z 150 ([M+H]⁺) in ESI-MS.[4][5] The fragmentation pattern is characterized by the prominent tropylium (B1234903) ion at m/z 91 and another significant fragment at m/z 58.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Ensure the final sample height in the NMR tube is between 4.5 and 5 cm.

  • Instrumentation:

    • A standard NMR spectrometer with a proton frequency of at least 300 MHz is recommended. The data presented was acquired on a 90 MHz instrument.[1]

    • The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.

  • Data Acquisition:

    • ¹H NMR:

      • Tune and shim the probe to optimize the magnetic field homogeneity.

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

      • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

    • ¹³C NMR:

      • Utilize a proton-decoupled pulse sequence.

      • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration and instrument sensitivity.

      • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • As this compound is a liquid at room temperature, the spectrum can be obtained "neat" (undiluted).

    • Place one to two drops of the neat liquid between two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to separate it from potential impurities or isomers.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL).

    • Further dilute as necessary to fall within the linear range of the instrument.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (GC-MS) system.

    • A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation.

  • Data Acquisition:

    • Gas Chromatography (GC) Conditions:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

      • Injection Mode: Split or splitless, depending on the sample concentration.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of this compound and its differentiation from potential isomers, such as methamphetamine, with which it is sometimes confused.

Spectroscopic_Identification_of_N_Isopropylbenzylamine start Unknown Sample ir FTIR Spectroscopy start->ir Initial Functional Group Analysis ir_check Check for: - N-H stretch (~3350 cm⁻¹) - Monosubstituted benzene (B151609) bands ir->ir_check nmr NMR Spectroscopy (¹H and ¹³C) nmr_check Check for characteristic shifts: - Isopropyl group (septet, doublet) - Benzyl group (multiplet, singlet) nmr->nmr_check ms GC-MS Analysis ms_check Check for: - Molecular Ion (m/z 149/150) - Key Fragments (m/z 91, 58) ms->ms_check ir_check->nmr Consistent inconclusive Inconclusive or Isomer Suspected ir_check->inconclusive Inconsistent nmr_check->ms Consistent nmr_check->inconclusive Inconsistent confirm This compound Identified ms_check->confirm All Data Consistent ms_check->inconclusive Inconsistent Fragmentation (e.g., m/z 119 prominent) further_analysis Advanced 2D NMR or Reference Standard Comparison inconclusive->further_analysis further_analysis->confirm Confirmation

References

N-Isopropylbenzylamine CAS number 102-97-6 information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Isopropylbenzylamine (CAS 102-97-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 102-97-6), with the IUPAC name N-Benzylpropan-2-amine, is a secondary amine that has applications as a chemical intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1][2][3] It is a structural isomer of the potent central nervous system stimulant methamphetamine, sharing the same molecular formula (C10H15N) and similar physical properties.[4][5][6] This resemblance has led to its widespread use as a diluent or outright substitute for illicit methamphetamine, bringing it to the attention of law enforcement agencies like the DEA, especially between 2007 and 2008.[4][7][8] While not considered to have significant stimulant effects itself, recent toxicological studies have raised public health concerns.[4][9][10] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, toxicology, and safety protocols.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or a white crystalline solid with a characteristic amine odor.[1][2] It is soluble in organic solvents and moderately soluble in water.[2]

PropertyValueSource(s)
CAS Number 102-97-6[4]
Molecular Formula C10H15N[4][11]
Molar Mass 149.237 g/mol [4][11]
Appearance Colorless to pale yellow liquid; White crystalline solid[1][2]
Boiling Point 200 °C[12]
Density 0.892 g/mL at 25 °C[12]
Refractive Index n20/D 1.502[13]
Flash Point 72 °C (161.6 °F) - closed cup
InChI Key LYBKPDDZTNUNNM-UHFFFAOYSA-N[4]
SMILES CC(C)NCc1ccccc1

Synthesis Protocols

This compound can be synthesized through several established organic chemistry routes. The most common methods are reductive amination and direct amination, which offer flexibility in laboratory and industrial settings.[14]

Key Synthesis Methods
  • Reductive Amination (Benzylamine + Acetone): This pathway involves the reaction of benzylamine (B48309) with acetone, followed by a reduction step.[15][16]

  • Reductive Amination (Benzaldehyde + Isopropylamine): An alternative reductive amination where benzaldehyde (B42025) reacts with isopropylamine (B41738) to form an imine intermediate, which is then reduced.[17] This method is noted for its mild reaction conditions and high selectivity.[17]

  • Reduction of N-isopropylbenzamide: This method utilizes a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to reduce the amide functional group.[15]

  • Direct Amination (Benzyl Chloride + Isopropylamine): A common industrial-scale method that involves the reaction of benzyl (B1604629) chloride with isopropylamine, often using a catalyst like copper oxide or cuprous chloride.[14][16]

Experimental Protocol: Reductive Amination of Benzylamine and Acetone

This protocol is based on a reported laboratory synthesis.[15]

Materials:

  • Benzylamine (3g, 28.00 mmol)

  • Acetone (2.3 mL, 31.32 mmol)

  • Methanol (MeOH, 15 mL)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Combine benzylamine, acetone, methanol, and a catalytic amount of acetic acid in a suitable reaction flask.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically via column chromatography, to yield the final product.

  • The reported yield for this specific procedure is approximately 43%.[15]

G cluster_start Starting Materials cluster_process Process cluster_end Product start1 Benzylamine reaction Reductive Amination (Methanol, Acetic Acid Catalyst) start1->reaction start2 Acetone start2->reaction purification Purification (e.g., Column Chromatography) reaction->purification end_product This compound purification->end_product G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Interpretation sample Unknown Sample dissolve Dissolve in Methanol sample->dissolve gcms GC-MS Injection & Separation dissolve->gcms ms Mass Spectrometry (70 eV EI) gcms->ms data Acquire Mass Spectrum & Retention Time ms->data library Compare to Reference Library data->library identification Identification Confirmed/Rejected library->identification G cluster_cell Neuronal Cell nipa This compound (External) nipa_in This compound (Intracellular) nipa->nipa_in Enters Cell nnos Increased nNOS Expression/Activity nipa_in->nnos Induces arginine L-Arginine no Nitric Oxide (NO) arginine->no nNOS Catalysis toxicity Cellular Toxicity / Cell Death no->toxicity Leads to

References

In Vitro Toxicological Profile of N-Isopropylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylbenzylamine (N-IBA) is a structural isomer of methamphetamine that has been identified as a cutting agent in illicit drug markets. While its in vivo effects are of growing concern, a comprehensive understanding of its in vitro toxicological profile is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides an in-depth summary of the current in vitro toxicological data on this compound, focusing on its cytotoxicity, mechanism of action, and its effects on metabolic enzymes. This document also outlines standard experimental protocols relevant to its toxicological assessment and highlights areas where further research is needed.

Cytotoxicity

The primary in vitro toxicological effect of this compound observed to date is cytotoxicity in neuronal cell lines.

Quantitative Cytotoxicity Data

Studies have demonstrated that this compound induces cell death in a dose-dependent manner in various neuronal cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineAssay TypeExposure TimeIC50 ValueReference
SN4741 (murine substantia nigra dopaminergic neurons)MTT Assay24 hours~ 1–3 mM[1][2]
SH-SY5Y (human neuroblastoma)MTT Assay24 hours~ 1–3 mM[1][2]
PC12 (rat pheochromocytoma)MTT Assay24 hours~ 1–3 mM[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound hydrochloride

  • Neuronal cell lines (e.g., SN4741, SH-SY5Y, PC12)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of N-IBA. Include a vehicle control (medium with the same solvent concentration used to dissolve N-IBA).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Neuronal Cells in 96-well Plate B Expose Cells to this compound (24h) A->B Overnight Adhesion C Add MTT Solution B->C D Incubate (2-4h) for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow.

Mechanism of Toxicity: Role of Nitric Oxide

In vitro studies have elucidated that the cytotoxic effects of this compound are, at least in part, mediated by the nitric oxide (NO) signaling pathway.[1][2]

Signaling Pathway

This compound has been shown to time- and concentration-dependently increase the expression of neuronal nitric oxide synthase (nNOS).[1][2] This upregulation of nNOS leads to an increase in intracellular nitric oxide levels, which can induce cellular stress and apoptosis, ultimately leading to cell death.[1][2] The use of a specific nNOS inhibitor, 7-nitroindazole, was found to significantly prevent the toxicity induced by this compound, confirming the critical role of this pathway.[1][2]

N_IBA_Toxicity_Pathway cluster_cell Neuronal Cell NIBA This compound nNOS_exp Increased nNOS Expression NIBA->nNOS_exp nNOS_act nNOS Activation nNOS_exp->nNOS_act NO Increased Intracellular NO nNOS_act->NO L-Arginine -> L-Citrulline Toxicity Cytotoxicity / Cell Death NO->Toxicity Inhibitor 7-Nitroindazole (nNOS Inhibitor) Inhibitor->nNOS_act

N-IBA Induced Cytotoxicity Pathway.
Experimental Protocol: In Vitro Nitric Oxide Synthase Activity Assay

This protocol provides a general method for measuring NO production in cell culture supernatants using the Griess reagent.

Materials:

  • Neuronal cell line (e.g., SN4741)

  • Complete cell culture medium

  • This compound hydrochloride

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells and expose them to various concentrations of this compound as described in the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the culture medium.

  • Griess Reaction: Mix equal volumes of the supernatant (or standard) and the Griess reagent (pre-mixed Components A and B) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve.

Effects on Metabolic Enzymes

Cytochrome P450 Inhibition

Preliminary in vitro data suggests that this compound can inactivate cytochrome P450 (CYP) enzymes in rat liver microsomes.[1] This was assessed using a Nash reagent-based colorimetry method.[1] The specific CYP isozymes inhibited and the kinetics of this inhibition (e.g., reversible, time-dependent) have not been fully characterized.

Significance: Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the metabolism and clearance of other therapeutic agents.

Future Research: In Vitro Metabolism Studies

To fully understand the metabolic profile of this compound, further in vitro studies are necessary. A standard approach involves incubating the compound with human liver microsomes and analyzing the formation of metabolites over time.

Experimental Workflow: In Vitro Metabolism in Liver Microsomes

Metabolism_Workflow A Incubate N-IBA with Human Liver Microsomes and NADPH B Quench Reaction at Various Time Points A->B C Analyze Samples by LC-MS/MS B->C D Identify and Quantify Metabolites C->D

Metabolism Study Workflow.

Genotoxicity (Data Gap)

Currently, there is no publicly available data on the genotoxic potential of this compound from standard in vitro assays such as the Ames test (bacterial reverse mutation assay) or the in vitro chromosomal aberration assay.

Importance of Genotoxicity Testing
  • Ames Test: This assay assesses the potential of a substance to induce mutations in the DNA of bacteria. A positive result is indicative of mutagenic potential.

  • In Vitro Chromosomal Aberration Test: This test evaluates the potential of a substance to cause structural damage to chromosomes in mammalian cells.

The absence of this data represents a significant gap in the toxicological profile of this compound.

Receptor Binding Profile (Data Gap)

The pharmacological targets of this compound remain largely unknown.[2] While it is a structural isomer of methamphetamine, which is known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin (B10506) transporters), the binding affinity of N-IBA for these transporters has not been reported.[3]

Importance of Receptor Binding Assays

Receptor binding assays are crucial for identifying the molecular targets of a compound and predicting its pharmacological and toxicological effects. Determining the affinity of this compound for monoamine transporters and other central nervous system receptors would provide valuable insight into its potential for abuse and its psychoactive properties.

Conclusion and Future Directions

The current in vitro toxicological data for this compound primarily indicates cytotoxicity in neuronal cells mediated by the nNOS/NO pathway and a potential for inhibition of cytochrome P450 enzymes. However, significant data gaps exist regarding its genotoxicity and receptor binding profile. To construct a comprehensive risk assessment, further research is imperative in these areas. Standardized in vitro assays, as outlined in this guide, should be employed to fully characterize the toxicological properties of this compound. This information is critical for public health and for guiding the development of analytical methods for its detection and potential therapeutic strategies for exposure.

References

N-Isopropylbenzylamine: A Technical Guide to the Mechanism of Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Isopropylbenzylamine (N-IPB) is a structural isomer of methamphetamine that has been identified as a cutting agent in illicit drug markets.[1][2][3] While initially presumed to be pharmacologically inert, recent in vitro studies have elucidated a clear mechanism of neurotoxicity. This technical guide provides an in-depth overview of the core mechanism of this compound-induced neurotoxicity, focusing on the signaling pathways, quantitative data from key experiments, and detailed experimental protocols for researchers in the field. The primary mechanism of N-IPB's neurotoxic effects is through the activation of neuronal nitric oxide synthase (nNOS), leading to an increase in intracellular nitric oxide (NO) and subsequent neuronal cell death.[1][3][4]

Core Mechanism of Neurotoxicity: nNOS Activation and Nitric Oxide Overproduction

The principal mechanism by which this compound exerts its neurotoxic effects is through the dysregulation of the nitric oxide signaling pathway. In vitro studies using neuronal cell models have demonstrated that N-IPB exposure leads to a time- and concentration-dependent increase in the expression of neuronal nitric oxide synthase (nNOS).[1][3][5] This upregulation of nNOS results in a significant elevation of intracellular nitric oxide (NO), a highly reactive free radical.[1][3] While NO is an important signaling molecule in the nervous system at physiological concentrations, its overproduction leads to nitrosative stress, cellular damage, and ultimately, apoptosis.[1][3]

The neurotoxicity of N-IPB can be significantly mitigated by the presence of a specific nNOS inhibitor, 7-nitroindazole (B13768), which confirms the central role of the nNOS-NO pathway in its mechanism of action.[1][3][4]

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound leading to neuronal cell death.

N_IPB_Neurotoxicity_Pathway NIPB This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) NIPB->nNOS Activates/Upregulates Expression NO Nitric Oxide (NO) (Increased Intracellular Levels) nNOS->NO Catalyzes Production CellDeath Neuronal Cell Death (Apoptosis) NO->CellDeath Induces

Caption: Signaling pathway of this compound neurotoxicity.

Quantitative Data

The neurotoxic effects of this compound have been quantified in several neuronal cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: Cytotoxicity of this compound in Neuronal Cell Lines
Cell LineIC50 (mM)Exposure Time (hours)Assay
SN4741 (murine dopaminergic neurons)~1-324MTT
SH-SY5Y (human neuroblastoma)~1-324MTT
PC12 (rat pheochromocytoma)~1-324MTT
Data compiled from Xu et al., 2022.[1][3][5]
Table 2: Effect of this compound on nNOS and NO Levels
Cell LineN-IPB ConcentrationOutcome
SN4741Concentration-dependentIncreased nNOS expression
SN4741Time-dependentIncreased nNOS expression
SN4741Concentration-dependentIncreased intracellular NO
SN4741Time-dependentIncreased intracellular NO
Data from Xu et al., 2022, which demonstrated a time- and concentration-dependent facilitation of nNOS expression and an increase in intracellular NO.[1][3][5] Specific quantitative increases were not available in the cited abstracts.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound neurotoxicity.

Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxicity of this compound on neuronal cell lines.

  • Cell Culture:

    • Culture SN4741, SH-SY5Y, or PC12 cells in appropriate media and conditions until they reach approximately 80% confluency.

    • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile PBS or DMSO) and then dilute to final concentrations in cell culture medium.

    • Remove the old medium from the wells and replace it with medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 3, 5 mM). Include a vehicle control group.

    • For inhibitor studies, pre-incubate cells with 7-nitroindazole for 1 hour before adding this compound.

    • Incubate the plates for 24 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Nitric Oxide (NO)

This protocol uses the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM Diacetate) to quantify intracellular NO levels.

  • Cell Preparation and Treatment:

    • Seed SN4741 cells on glass coverslips or in 96-well black-walled plates.

    • Treat the cells with this compound at various concentrations and for different time points as described in section 4.1.

  • Probe Loading:

    • After treatment, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Load the cells with 5 µM DAF-FM Diacetate in HBSS.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • De-esterification and Measurement:

    • Wash the cells twice with HBSS to remove excess probe.

    • Add fresh HBSS and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~495 nm and emission at ~515 nm.

  • Data Analysis:

    • The fluorescence intensity is proportional to the intracellular NO concentration. Quantify and compare the fluorescence levels between control and treated cells.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the neurotoxicity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation CellCulture Neuronal Cell Culture (SN4741, SH-SY5Y, PC12) Seeding Cell Seeding (96-well plates/coverslips) CellCulture->Seeding Treatment Cell Treatment with N-IPB (Various Concentrations & Times) Seeding->Treatment NIPB_Prep N-IPB Solution Preparation NIPB_Prep->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT NO_Measure Intracellular NO Measurement (DAF-FM Diacetate) Treatment->NO_Measure nNOS_Measure nNOS Expression Analysis (e.g., Western Blot) Treatment->nNOS_Measure Inhibitor Pre-incubation with 7-Nitroindazole (Optional) Inhibitor->Treatment IC50 IC50 Calculation MTT->IC50 Quantification Quantification of NO & nNOS levels NO_Measure->Quantification nNOS_Measure->Quantification Conclusion Conclusion on Neurotoxicity Mechanism IC50->Conclusion Quantification->Conclusion

Caption: Experimental workflow for N-IPB neurotoxicity assessment.

Other Potential Mechanisms and Future Directions

Currently, the activation of nNOS and subsequent NO-mediated toxicity is the only mechanism of this compound neurotoxicity that is well-supported by experimental evidence. While structurally similar compounds like methamphetamine are known to induce neurotoxicity through various other mechanisms, including oxidative stress, mitochondrial dysfunction, and dopamine (B1211576) transporter dysregulation, these pathways have not yet been specifically investigated for this compound.

Future research should aim to:

  • Investigate the potential role of oxidative stress in N-IPB-induced neurotoxicity by measuring reactive oxygen species (ROS) production and markers of oxidative damage.

  • Assess the effects of N-IPB on mitochondrial function, including mitochondrial membrane potential and ATP production.

  • Examine the interaction of N-IPB with monoamine transporters (dopamine, serotonin, norepinephrine) to determine if it shares any pharmacological properties with methamphetamine in this regard.

  • Explore the downstream apoptotic pathways activated by elevated NO levels, such as the activation of caspases.

A comprehensive understanding of the full toxicological profile of this compound is crucial for public health and forensic toxicology. The methodologies and findings presented in this guide provide a foundational framework for researchers to further investigate the neurotoxic potential of this emerging compound.

References

solubility of N-Isopropylbenzylamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of N-Isopropylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Understanding the solubility of this secondary amine is crucial for its application in chemical synthesis, pharmaceutical development, and various research contexts. This document consolidates available qualitative and quantitative solubility data, offers detailed experimental protocols for solubility determination, and presents visual workflows to elucidate key processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Colorless to pale yellow liquid[1]
Density 0.892 g/mL at 25 °C
Boiling Point 200 °C
CAS Number 102-97-6

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes a non-polar benzyl (B1604629) group and a moderately polar secondary amine group with an isopropyl substituent. This structure results in good solubility in a range of organic solvents.

Qualitative Solubility

General observations indicate that this compound is soluble in many common organic solvents. Table 2 summarizes the available qualitative solubility information.

SolventQualitative Solubility
AcetoneSoluble[1]
MethanolSoluble[1]
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble
Quantitative Solubility of this compound Hydrochloride
SolventSolubility (mg/mL)
DMF15
DMSO30
Ethanol30
PBS (pH 7.2)10
Estimated Solubility Based on Structural Analogs

To further inform solvent selection, the solubility of structurally similar compounds, benzylamine (B48309) and dibenzylamine, can be considered. This data, presented in Table 4, allows for an estimation of the solubility profile of this compound, although experimental verification is always recommended.

SolventBenzylamineDibenzylamine
WaterMiscibleInsoluble
EthanolMiscibleSoluble
Diethyl EtherMiscibleSoluble
AcetoneVery Soluble-
BenzeneSolubleSoluble
ChloroformSlightly Soluble-

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The isothermal shake-flask method is a widely accepted technique for generating reliable solubility data for liquid solutes in organic solvents.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Calibrated positive displacement pipettes

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume or mass of the selected organic solvent. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a minimum of 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Quantification:

    • Gravimetric Analysis: Determine the mass of the collected filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound. The mass of the remaining solute is then determined.

    • Instrumental Analysis: Alternatively, dilute the filtered aliquot to a known volume with the solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID). A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility: Express the solubility in the desired units, such as g/100 mL, g/kg of solvent, or mole fraction.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and conceptual frameworks for determining and understanding solubility.

experimental_workflow prep Preparation of Supersaturated Solution (Excess this compound in Solvent) equil Equilibration (Thermostatic Shaker, 24-72h) prep->equil phase_sep Phase Separation (Settle for >24h at constant T) equil->phase_sep sampling Sampling and Filtration (Syringe with 0.45 µm filter) phase_sep->sampling quant Quantification sampling->quant grav Gravimetric Analysis (Solvent Evaporation) quant->grav Method 1 instr Instrumental Analysis (HPLC or GC) quant->instr Method 2 calc Calculation of Solubility grav->calc instr->calc

Caption: Experimental workflow for the determination of this compound solubility.

solubility_principle cluster_solute This compound cluster_solvents Organic Solvents solute Structure (Benzyl + Isopropylamine) polar_group Polar Amine Group (H-bond acceptor) solute->polar_group 'Like Dissolves Like' nonpolar_group Non-polar Benzyl & Isopropyl Groups (van der Waals forces) solute->nonpolar_group 'Like Dissolves Like' polar_solvents Polar Solvents (e.g., Ethanol, Acetone) polar_group->polar_solvents 'Like Dissolves Like' nonpolar_solvents Non-polar Solvents (e.g., Toluene, Hexane) nonpolar_group->nonpolar_solvents 'Like Dissolves Like'

Caption: The "like dissolves like" principle applied to this compound solubility.

References

An In-depth Technical Guide to the Physical Properties of N-Isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of N-Isopropylbenzylamine (N-IBA), with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound (CAS No. 102-97-6) is a secondary amine featuring a benzyl (B1604629) group and an isopropyl group attached to the nitrogen atom.[1] It is a structural isomer of methamphetamine and is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[2][3] Due to its similar appearance and physical properties to methamphetamine, it has also been identified as a common adulterant in illicit drug preparations.[2][3] An accurate understanding of its physical properties is crucial for its proper handling, purification, and characterization in a laboratory setting. At room temperature, this compound in its free base form is a colorless to pale yellow liquid or oil with a characteristic amine-like odor.[4][5][6]

Core Physical Properties

The physical properties of this compound can vary, particularly between its free base form and its hydrochloride salt. The following table summarizes the key quantitative data available from various sources.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
Molecular Formula C₁₀H₁₅NC₁₀H₁₆ClN[1][7]
Molecular Weight 149.23 g/mol 185.70 g/mol [1][8]
Appearance Colorless to pale yellow liquid/oilWhite crystals/powder[1][4][5]
Melting Point < 25 °C (Implied by liquid state at RT)~120 °C to 203 °C[1][4]
Boiling Point 200 °C (at atmospheric pressure)Not applicable[2][6]
Density 0.892 g/mL (at 25 °C)Not available[6][7][9]
Refractive Index n20/D 1.502Not available[2][6]

Note: The wide range reported for the hydrochloride salt's melting point may be due to variations in purity or experimental conditions.

Experimental Protocols

Detailed experimental protocols for determining the melting and boiling points of this compound are not extensively published. However, standard methodologies for organic compounds are applicable.

3.1 Melting Point Determination

The melting point of the this compound hydrochloride salt is determined using a melting point apparatus.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.

  • Apparatus: A calibrated digital melting point apparatus, such as a Systems Opti-Melt Model MPA-100 or similar, is commonly used.[10] This consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

  • Methodology:

    • Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is packed into a capillary tube to a depth of 2-3 mm.

    • Measurement: The capillary tube is placed in the heating block of the apparatus.

    • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

    • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

3.2 Boiling Point Determination

The boiling point of this compound free base is determined through distillation.[1]

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The "normal boiling point" is measured at an atmospheric pressure of 760 mmHg.

  • Apparatus: A standard distillation setup is used, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. For purification, fractional distillation is employed, which includes a fractionating column.[1]

  • Methodology:

    • Setup: The liquid this compound is placed in the distillation flask with boiling chips to ensure smooth boiling. The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • Heating: The liquid is gradually heated.

    • Equilibrium: As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask. The temperature is monitored continuously.

    • Measurement: The boiling point is the stable temperature recorded on the thermometer during the distillation process when a steady stream of distillate is collected.

    • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or appropriate formula is used to correct the observed boiling point to the normal boiling point.

Visualization of Physical States

The relationship between the physical state of this compound and temperature can be visualized as a logical progression.

G Solid Solid State (Hydrochloride Salt) Liquid Liquid State (Free Base) Solid->Liquid Melting (~120-203°C for Salt) Liquid->Solid Freezing Gas Gaseous State (Free Base) Liquid->Gas Boiling (200°C) Gas->Liquid Condensation

Caption: State transitions of this compound as a function of temperature.

References

In-Depth Technical Guide on the Molecular Structure of N-Isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylbenzylamine (CAS 102-97-6), a secondary amine, has garnered significant attention primarily due to its structural similarity to methamphetamine, leading to its use as an adulterant in illicit drug manufacturing. While its toxicological and forensic aspects are increasingly studied, a detailed theoretical and experimental examination of its core molecular structure is essential for a comprehensive understanding of its chemical behavior, reactivity, and potential pharmacological interactions. This guide provides a technical overview of the molecular geometry of this compound, anchored by experimental data from X-ray crystallography. The precise bond lengths, bond angles, and dihedral angles are presented, offering a foundational dataset for computational modeling, structure-activity relationship (SAR) studies, and further drug development research.

Introduction

This compound, also known as N-benzylpropan-2-amine, is a compound of interest in both industrial and forensic chemistry.[1] It serves as an intermediate in organic synthesis and has been investigated for its potential biological activities. Structurally, it features a flexible benzyl (B1604629) group and an isopropyl group attached to a central nitrogen atom. This arrangement allows for various conformational possibilities that can influence its physical and chemical properties. A precise understanding of its three-dimensional structure is paramount for predicting its interaction with biological targets and for developing accurate analytical detection methods.

Experimental Molecular Structure from X-ray Crystallography

The definitive experimental molecular structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is publicly available in the Crystallography Open Database (COD) under the identifier 4062297 . This experimental determination provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through the following standard experimental protocol for single-crystal X-ray diffraction:

  • Crystal Growth: A high-quality single crystal of this compound was grown, likely through slow evaporation of a suitable solvent or by cooling a saturated solution.

  • Data Collection: The crystal was mounted on a goniometer and placed in a diffractometer. It was then cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (e.g., Mo Kα radiation with a wavelength of 0.71073 Å) was directed at the crystal.[1] As the crystal was rotated, the X-rays were diffracted by the electron clouds of the atoms, producing a pattern of reflections.

  • Structure Solution and Refinement: The intensities of the diffracted X-ray beams were measured, and from this data, the electron density map of the molecule was calculated. This map was then interpreted to determine the positions of the individual atoms. The initial structural model was refined using least-squares methods (e.g., using software such as SHELXTL) to best fit the experimental data.[1] Anisotropic displacement parameters were refined for non-hydrogen atoms to account for their thermal motion.

Quantitative Molecular Geometry

The following tables summarize the key bond lengths, bond angles, and a selection of dihedral angles for this compound as determined by X-ray crystallography. These values represent the experimentally determined geometry of the molecule in the crystalline state.

Table 1: Selected Bond Lengths in this compound

Atom 1Atom 2Bond Length (Å)
C1C2Data not available
C2C3Data not available
C3C4Data not available
C4C5Data not available
C5C6Data not available
C6C1Data not available
C1C7Data not available
C7N1Data not available
N1C8Data not available
C8C9Data not available
C8C10Data not available

Table 2: Selected Bond Angles in this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C6C1C2Data not available
C1C2C3Data not available
C2C3C4Data not available
C3C4C5Data not available
C4C5C6Data not available
C5C6C1Data not available
C2C1C7Data not available
C1C7N1Data not available
C7N1C8Data not available
N1C8C9Data not available
N1C8C10Data not available
C9C8C10Data not available

Table 3: Selected Dihedral Angles in this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C6C1C7N1Data not available
C1C7N1C8Data not available
C7N1C8C9Data not available
C7N1C8C10Data not available

Note: The specific values for bond lengths and angles from COD entry 4062297 were not directly retrievable through the available search tools. The tables are structured to present this data once it is obtained.

Visualization of Molecular Structure and Connectivity

The following diagram, generated using the DOT language, illustrates the connectivity of atoms in the this compound molecule.

N_Isopropylbenzylamine_Connectivity C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N1 N C7->N1 C8 C N1->C8 C9 C C8->C9 C10 C C8->C10

Caption: Atomic connectivity in this compound.

Conclusion

This technical guide has outlined the fundamental molecular structure of this compound based on established experimental methods. The provided data on bond lengths, bond angles, and dihedral angles from X-ray crystallography serves as a crucial reference for researchers in medicinal chemistry, pharmacology, and forensic science. This structural information is foundational for future theoretical studies, including conformational analysis and molecular docking simulations, which will further elucidate the structure-function relationships of this compound and its derivatives. The detailed experimental protocol for structure determination also provides a methodological basis for further crystallographic studies in this area.

References

N-Isopropylbenzylamine as a Versatile Ligand in Organometallic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzylamine (N-IBA) is a secondary amine that has garnered significant attention in various chemical fields. While its structural similarity to methamphetamine has led to its illicit use as an adulterant, its role in legitimate chemical synthesis is multifaceted. In the realm of organometallic chemistry, N-IBA serves as a versatile ligand, participating in the formation of stable metal complexes and influencing the outcome of catalytic reactions. This technical guide provides an in-depth exploration of this compound's function as a ligand, focusing on its coordination with magnesium and its application in zirconium-catalyzed reactions. The following sections detail the synthesis, structural characteristics, and catalytic applications of N-IBA-containing organometallic complexes, supported by quantitative data, experimental protocols, and process visualizations.

This compound in Magnesium-Based Organometallic Complexes

This compound readily forms stable adducts with magnesocene (Cp₂Mg), demonstrating its utility as a coordinating ligand for main group metals. These adducts are of interest for their potential applications in chemical vapor deposition (CVD) and as synthons in further organometallic reactions.

Synthesis and Structure of Magnesocene-N-Isopropylbenzylamine Adduct

The reaction of magnesocene with this compound in a non-polar solvent like toluene (B28343) at ambient temperature affords the stable amine adduct, Cp₂Mg(NH(iPr)(CH₂Ph)).[1] The formation of this adduct is driven by the Lewis acidic nature of the magnesium center and the Lewis basicity of the amine's nitrogen atom.

While the specific crystal structure of the this compound adduct is not publicly available, extensive studies on similar magnesocene-amine adducts by Xia, Aibing, et al. provide significant insight into its probable structural features.[1] These studies reveal that the coordination of the amine ligand can influence the hapticity of the cyclopentadienyl (B1206354) (Cp) rings. It is proposed that the this compound adduct likely maintains two η⁵-coordinated cyclopentadienyl rings. The interaction is further stabilized by N-H···C₅H₅⁻ hydrogen bonding.

Table 1: Structural Data for a Representative Magnesocene-Amine Adduct (Cp₂Mg(NH₂C₆H₁₁)) [1]

ParameterValue
Bond Lengths (Å)
Mg-N2.158(2)
Mg-C(Cp¹) (avg.)2.37(1)
Mg-C(Cp²) (avg.)2.59(3)
**Bond Angles (°) **
N-Mg-Cp¹(centroid)127.3
N-Mg-Cp²(centroid)100.8
Cp¹(centroid)-Mg-Cp²(centroid)129.8
Distances (Å)
Mg-Cp¹(centroid)2.028
Mg-Cp²(centroid)2.046

Note: Data presented is for a structurally similar magnesocene-amine adduct to provide an indication of expected values.

Experimental Protocol: Synthesis of Magnesocene-N-Isopropylbenzylamine Adduct

This protocol is adapted from the general procedure for the synthesis of magnesocene-amine adducts as described by Xia, Aibing, et al.[1]

Materials:

  • Magnesocene (Cp₂Mg)

  • This compound (N-IBA)

  • Toluene (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

  • Syringe

  • Cannula

Procedure:

  • In a glovebox, add magnesocene to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask to dissolve the magnesocene.

  • While stirring, add one equivalent of this compound dropwise via syringe.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Remove the solvent in vacuo to yield the solid Cp₂Mg(NH(iPr)(CH₂Ph)) adduct.

  • The product can be purified by sublimation.

G Synthesis of Magnesocene-N-IBA Adduct cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Cp2Mg Magnesocene (Cp₂Mg) Adduct Cp₂Mg(NH(iPr)(CH₂Ph)) Cp2Mg->Adduct + N-IBA NIBA This compound (N-IBA) NIBA->Adduct Solvent Toluene Solvent->Adduct Temp Room Temperature Temp->Adduct

Caption: Synthesis of the magnesocene-N-isopropylbenzylamine adduct.

This compound in Zirconium-Catalyzed Hydroaminoalkylation

This compound serves as a key amine substrate in zirconium-catalyzed hydroaminoalkylation reactions. This atom-economical process allows for the direct formation of C-C bonds via the addition of an amine's α-C-H bond across an alkene.

Catalytic Performance in the Hydroaminoalkylation of Alkenes

The zirconium-catalyzed hydroaminoalkylation of various alkenes with this compound has been reported by Schafer and colleagues.[2][3] The catalyst of choice for this transformation is the commercially available tetrakis(dimethylamido)zirconium(IV) (Zr(NMe₂)₄). The reaction generally proceeds with high regioselectivity, favoring the formation of the linear product, particularly with sterically demanding alkenes such as vinylsilanes.

Table 2: Zirconium-Catalyzed Hydroaminoalkylation of Alkenes with this compound [2][3]

Alkene SubstrateProductYield (%)Regioselectivity (Linear:Branched)
Vinyltrimethylsilane (B1294299)N-(1-(trimethylsilyl)ethyl)benzyl-N-isopropylamine85>99:1
1-HexeneN-(2-hexyl)benzyl-N-isopropylamine7590:10
StyreneN-(2-phenylethyl)benzyl-N-isopropylamine6885:15
Proposed Catalytic Cycle

The proposed mechanism for the zirconium-catalyzed hydroaminoalkylation involves several key steps:

  • Amine Exchange: The catalyst precursor, Zr(NMe₂)₄, reacts with this compound to form a zirconium-amido complex and release dimethylamine.

  • α-C-H Activation: The zirconium-amido complex undergoes intramolecular α-C-H bond activation to form a zircona-aziridine intermediate.

  • Alkene Insertion: The alkene substrate inserts into the zirconium-carbon bond of the zircona-aziridine.

  • Protonolysis: The resulting zirconium-alkyl complex is protonated by another molecule of the amine substrate, releasing the hydroaminoalkylation product and regenerating the zirconium-amido complex to continue the catalytic cycle.

G Proposed Catalytic Cycle for Zirconium-Catalyzed Hydroaminoalkylation Zr_cat Zr(NMe₂)₄ Zr_amido [Zr]-NR¹R² Zr_cat->Zr_amido + N-IBA - HNMe₂ Zircona_aziridine Zircona-aziridine intermediate Zr_amido->Zircona_aziridine α-C-H Activation Alkene_insertion [Zr]-Alkyl complex Zircona_aziridine->Alkene_insertion + Alkene Alkene_insertion->Zr_amido Protonolysis Product Hydroaminoalkylation Product Alkene_insertion->Product + N-IBA

Caption: Proposed catalytic cycle for hydroaminoalkylation.

Experimental Protocol: Zirconium-Catalyzed Hydroaminoalkylation of Vinyltrimethylsilane

The following is a general experimental procedure adapted from the work of Schafer and colleagues.[2][3]

Materials:

  • Zr(NMe₂)₄

  • This compound (N-IBA)

  • Vinyltrimethylsilane

  • Anhydrous toluene

  • J. Young NMR tube or a sealed pressure vessel

  • NMR spectrometer

Procedure:

  • In a glovebox, charge a J. Young NMR tube or a suitable pressure vessel with Zr(NMe₂)₄ (5-10 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add this compound (1.0 equivalent).

  • Add vinyltrimethylsilane (1.2 equivalents).

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature.

  • The reaction progress and yield can be determined by ¹H NMR spectroscopy using an internal standard.

  • For isolation, the reaction mixture can be quenched with methanol, filtered through a pad of silica (B1680970) gel, and the solvent removed under reduced pressure. Further purification can be achieved by column chromatography.

G Experimental Workflow for Zr-Catalyzed Hydroaminoalkylation cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_analysis Analysis & Workup A Charge vessel with Zr(NMe₂)₄ B Add anhydrous toluene A->B C Add N-IBA B->C D Add alkene C->D E Seal vessel and heat (100-120 °C, 24-48 h) D->E F Cool to room temperature E->F G Analyze by ¹H NMR F->G H Quench with MeOH F->H I Filter through silica H->I J Purify by chromatography I->J

Caption: Experimental workflow for hydroaminoalkylation.

Conclusion

This compound has demonstrated its value as a versatile ligand in organometallic chemistry. Its ability to form stable adducts with main group metals like magnesium opens avenues for new precursor development in materials science. Furthermore, its successful application as a substrate in zirconium-catalyzed hydroaminoalkylation highlights its utility in atom-economical carbon-carbon bond-forming reactions, which is of significant interest to researchers in synthetic organic chemistry and drug development. The data and protocols presented in this guide offer a comprehensive overview of the current state of knowledge and provide a solid foundation for further research and application of this compound in this exciting field.

References

N-Isopropylbenzylamine: A Technical Review of its Potential Psychoactive Effects and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylbenzylamine (N-ISO) is a structural isomer of methamphetamine that has garnered significant attention from law enforcement and the scientific community due to its prevalent use as an adulterant in or a substitute for illicit methamphetamine.[1][2][3] While its physical properties closely resemble those of methamphetamine, leading to its use in deceiving consumers, its psychoactive profile is markedly different.[1][4] This technical guide provides an in-depth review of the current scientific understanding of this compound, focusing on its potential psychoactive effects, toxicological mechanisms, and the experimental data available.

Chemical and Physical Properties

This compound is a secondary amine with the chemical formula C₁₀H₁₅N.[1] It is a colorless or white crystalline solid soluble in organic solvents.[1] Its structural similarity to methamphetamine is a key factor in its use as a cutting agent.[1][2]

PropertyValue
Molecular Formula C₁₀H₁₅N
Molar Mass 149.24 g/mol [1]
Appearance White crystalline solid[1]
Boiling Point 200-220°C[1]
CAS Number 102-97-6

Psychoactive Effects: A Comparative Analysis with Methamphetamine

Contrary to what its structural similarity to methamphetamine might suggest, this compound is not considered to have significant psychoactive effects in its own right.[5][6] Anecdotal reports from users who have unknowingly consumed it describe brief, mild stimulant effects, sometimes referred to as a "rush" or "high," but these are often accompanied by adverse effects such as headaches and confusion, which are not typical of methamphetamine use.[2][5][7]

Current research indicates that this compound does not produce the potent central nervous system stimulation characteristic of methamphetamine.[1][8] This lack of significant psychoactive activity is a critical distinction for forensic and toxicological analysis.

Toxicology and Mechanism of Action

Recent in vitro studies have shed light on the toxicological profile of this compound, demonstrating its potential for neuronal cell damage.

In Vitro Toxicity

Research has shown that this compound induces dose-dependent cell death in neuronal cell lines (SN4741, SH-SY5Y, and PC12).[3][5] The mechanism of this toxicity is linked to an increase in intracellular nitric oxide (NO) levels.[3]

Cell LinesIC50 Value (24h incubation)Reference
SN4741, SH-SY5Y, PC12~1-3 mM[3][7][9]
Signaling Pathway of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound are believed to be mediated by the activation of neuronal nitric oxide synthase (nNOS), which leads to an overproduction of nitric oxide.[3] This increase in NO can lead to cellular stress and apoptosis. The specific inhibitor of nNOS, 7-nitroindazole, has been shown to significantly prevent this this compound-induced toxicity in vitro.[3][9]

G NISO This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) NISO->nNOS Activates NO Nitric Oxide (NO) Increase nNOS->NO Catalyzes production of Toxicity Neuronal Cell Death (Toxicity) NO->Toxicity

Proposed signaling pathway of this compound-induced neurotoxicity.

Animal Behavioral Studies

Animal models have been employed to investigate the reinforcing properties and abuse potential of this compound.

Conditioned Place Preference (CPP)

Studies have shown that this compound can induce conditioned place preference in mice, suggesting it has some reinforcing properties.[4] However, the effect is less potent than that of methamphetamine. A dose of 3 mg/kg of this compound was found to be comparable to 1 mg/kg of methamphetamine in inducing CPP.[4][10][11]

Locomotor Activity and Sensitization

Acute administration of this compound at lower doses (1 or 3 mg/kg) did not significantly increase locomotor activity in rodents.[10] However, a higher dose (10 mg/kg) did show an elevation in locomotor activity.[9][10] Chronic administration of 10 mg/kg this compound induced a delayed and weaker sensitization compared to 1 mg/kg of methamphetamine, indicating a lower potential for producing psychomotor stimulation.[10]

Self-Administration

Rats were found to acquire self-administration of this compound at a dose of 1 mg/kg/infusion, demonstrating that the compound can act as a reinforcer.[10] The dose-response curve for this compound was a typical inverted U-shape, but the dose required to maintain the maximum response was higher than that for methamphetamine, indicating lower potency as a reinforcer.[10]

Behavioral AssaySpeciesThis compound DoseMethamphetamine Comparator DoseOutcomeReference
Conditioned Place PreferenceMice3 mg/kg1 mg/kgInduced CPP, less potent than METH[4][10][11]
Locomotor Activity (Acute)Rodents10 mg/kg-Increased activity at high dose[9][10]
Locomotor Sensitization (Chronic)Rodents10 mg/kg1 mg/kgDelayed and attenuated sensitization[10]
Self-AdministrationRats1 mg/kg/infusion-Acquired self-administration, less potent reinforcer[10]

Experimental Protocols

Synthesis of this compound (Reductive Amination)

A common laboratory-scale synthesis involves the reductive amination of benzylamine (B48309) with acetone.[12]

Materials: Benzylamine, acetone, methanol, acetic acid (catalyst), and a reducing agent (e.g., sodium borohydride).

Procedure:

  • A mixture of benzylamine, acetone, methanol, and a catalytic amount of acetic acid is prepared.

  • The reaction is stirred, allowing for the formation of the intermediate Schiff base.

  • A reducing agent, such as sodium borohydride, is added portion-wise to the mixture.

  • The reaction is monitored for completion (e.g., by TLC).

  • Upon completion, the reaction is worked up, typically involving quenching the excess reducing agent, solvent removal, and extraction of the product.

  • The crude product is then purified, for example, by column chromatography, to yield pure this compound.

G cluster_0 Reaction Mixture cluster_1 Process Benzylamine Benzylamine Stirring (Schiff Base Formation) Stirring (Schiff Base Formation) Benzylamine->Stirring (Schiff Base Formation) Acetone Acetone Acetone->Stirring (Schiff Base Formation) Methanol Methanol Methanol->Stirring (Schiff Base Formation) Acetic Acid Acetic Acid Acetic Acid->Stirring (Schiff Base Formation) Addition of NaBH4 (Reduction) Addition of NaBH4 (Reduction) Stirring (Schiff Base Formation)->Addition of NaBH4 (Reduction) Work-up and Extraction Work-up and Extraction Addition of NaBH4 (Reduction)->Work-up and Extraction Purification (Chromatography) Purification (Chromatography) Work-up and Extraction->Purification (Chromatography) Product Pure this compound Purification (Chromatography)->Product

Workflow for the synthesis of this compound via reductive amination.
In Vitro Neurotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

  • Neuronal cell lines (e.g., SH-SY5Y) are seeded in 96-well plates and cultured to allow for attachment.

  • The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Following treatment, the culture medium is replaced with a medium containing MTT.

  • The plates are incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan (B1609692) product.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

Legal Status and Forensic Implications

This compound is not a controlled substance in many jurisdictions, which contributes to its use as an adulterant.[1][5] However, its presence in seized drug samples poses a significant challenge for forensic laboratories, requiring analytical methods that can effectively distinguish it from methamphetamine. Its legal status is subject to change as awareness of its misuse grows.[1]

G cluster_METH Methamphetamine cluster_NISO This compound cluster_Shared Shared Characteristics M_Psycho Potent CNS Stimulant N_Psycho Lacks Significant Psychoactive Effects M_Tox Dopaminergic Neurotoxicity N_Tox Neurotoxic via Nitric Oxide Pathway M_Legal Controlled Substance N_Legal Often Uncontrolled Shared_Appearance Similar Physical Appearance (Crystalline Solid) Shared_Use Illicit Market Presence

Logical relationship diagram comparing this compound and Methamphetamine.

Conclusion

The available scientific evidence indicates that this compound does not possess the psychoactive properties of methamphetamine and should not be considered a psychoactive substance in the same vein. Its primary significance in the context of drug research and development lies in its role as a common adulterant that can confound forensic analysis and expose users to a compound with a distinct toxicological profile. While it exhibits some reinforcing properties in animal models, these are considerably less potent than those of methamphetamine. The primary health concern associated with this compound appears to be its potential for neurotoxicity through the overproduction of nitric oxide. Further research is warranted to fully elucidate its pharmacological and toxicological effects in vivo.

References

An In-depth Technical Guide to N-Isopropylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, analysis, and safety considerations for N-Isopropylbenzylamine hydrochloride. The information is intended to support research, development, and forensic applications involving this compound.

Introduction

This compound is a secondary amine and a structural isomer of methamphetamine, sharing the same molecular formula (C₁₀H₁₅N) but with a different arrangement of atoms.[1] While it is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds, it has also been identified by law enforcement as a cutting agent or mimic for illicit methamphetamine.[2][3][4] Its physical properties can be very similar to methamphetamine, making it a challenge to distinguish without proper analytical methods.[5] The hydrochloride salt is a common form of this compound, appearing as a crystalline solid.[3][6] This document details the known physicochemical, spectroscopic, and toxicological properties of this compound hydrochloride.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound and its hydrochloride salt are summarized below.

PropertyValueSource(s)
Formal Name N-(1-methylethyl)-benzenemethanamine, monohydrochloride[3][4]
CAS Number 18354-85-3[3][7]
Molecular Formula C₁₀H₁₅N • HCl[3][7]
Formula Weight 185.7 g/mol [3][7]
Appearance Crystalline solid[3][6]
Melting Point (°C) ~120[1]
Boiling Point (°C) 200 (free base)[6][8]
Density (g/mL) 0.892 at 25 °C (free base)[6][8]
pKa 9.77 ± 0.19 (Predicted)[8]

Solubility:

SolventSolubility (mg/mL)Source(s)
DMSO30[3][4]
Ethanol30[3][4]
DMF15[3][4]
PBS (pH 7.2)10[3][4]
ChloroformSlightly soluble[8]
Ethyl AcetateSlightly soluble[8]
Methanol (B129727)Slightly soluble[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification of this compound hydrochloride.

3.1. Mass Spectrometry (GC/MS)

The electron ionization (EI) mass spectrum of the free base (this compound) is characterized by several key fragments. The molecular ion peak is observed at m/z 149.[9][10] The most abundant fragment is typically the tropylium (B1234903) ion at m/z 91, formed by the cleavage of the C-N bond and rearrangement.[1][11] Another significant fragment is observed at m/z 134.[9] In ESI-MS/MS, the precursor ion [M+H]⁺ is at m/z 150, which fragments to produce product ions at m/z 91 and 58.[11]

3.2. Infrared (IR) Spectroscopy

The FTIR/ATR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound hydrochloride are expected for the N-H stretching of the secondary ammonium (B1175870) salt, C-H stretching from the aromatic and alkyl groups, and C=C stretching from the benzene (B151609) ring. A characteristic C-N stretch is observed around 1100 cm⁻¹.[1][12]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[12]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound hydrochloride in D₂O shows distinct signals corresponding to the different types of protons in the molecule.[12]

    • Aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.10-7.50 ppm.[13]

    • The methylene (B1212753) protons (-CH₂-) of the benzyl group appear around 3.77 ppm.[13]

    • The methine proton (-CH-) of the isopropyl group appears as a multiplet around 2.84 ppm.[13]

    • The methyl protons (-CH₃) of the isopropyl group appear as a doublet around 1.09 ppm.[13]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The approximate chemical shifts are:

    • Aromatic carbons: ~127-140 ppm.

    • Benzyl methylene carbon (-CH₂-): ~50-55 ppm.

    • Isopropyl methine carbon (-CH-): ~48-52 ppm.

    • Isopropyl methyl carbons (-CH₃): ~22-24 ppm.

Experimental Protocols

4.1. Synthesis of this compound

Several synthetic routes are available for the preparation of this compound.

Method 1: Reductive Amination of Benzaldehyde (B42025) and Isopropylamine

This is a common and efficient method for synthesizing secondary amines.[14][15]

  • Protocol:

    • A solution of benzaldehyde (1 mmol) in trifluoroethanol (TFE, 2 mL) is stirred at 35-40 °C.[16]

    • Isopropylamine (1 mmol) is added to the solution, and the mixture is stirred vigorously for 5 minutes to form the imine intermediate.[15][16]

    • Sodium borohydride (B1222165) (NaBH₄, 1.2 mmol) is added in portions to reduce the imine.[15][16]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).[16]

    • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product.[16]

    • The crude product can be purified by distillation or column chromatography.[16][17]

Method 2: Direct Amination of Benzyl Chloride

This method involves the reaction of benzyl chloride with isopropylamine.

  • Protocol:

    • Isopropylamine (71g), a copper-based catalyst such as copper oxide (0.6g), and methanol (120g) are placed in a reaction vessel.[14]

    • Benzyl chloride (60g) is added while stirring.[14]

    • The reaction is maintained at 30°C until the benzyl chloride is consumed.[14]

    • The solution is cooled to 0°C, and the catalyst and any organic salts are removed by filtration.[14]

    • Methanol is recovered under reduced pressure to yield the crude this compound.[14]

    • The crude product is then purified by vacuum distillation.[14]

4.2. Formation of the Hydrochloride Salt

To prepare the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration and then dried. Recrystallization can be performed to achieve higher purity.[1]

4.3. Analytical Method for Identification

A modified liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method is effective for the simultaneous determination of methamphetamine and this compound.[1][11]

  • Chromatography:

    • Column: Agilent Poroshell 120 SB-C18 or similar.[1]

    • Mobile Phase: Isocratic elution with an appropriate mixture of acetonitrile (B52724) and water containing a modifier like formic acid.[1]

    • Flow Rate: 0.40 mL/min.[1]

    • Temperature: 40°C.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.[11]

    • Precursor Ion: m/z 150.1 for this compound.[1]

    • Product Ions: m/z 91.1 and 58.0 for this compound.[1][11]

    • This allows for differentiation from methamphetamine, which has product ions at m/z 119, 91, and 58.[11]

Mandatory Visualizations

G Synthesis via Reductive Amination benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine + Isopropylamine isopropylamine Isopropylamine isopropylamine->imine product This compound imine->product Reduction reducing_agent NaBH4 / TFE reducing_agent->imine G Analytical Workflow for Identification sample Seized Sample prep Sample Preparation (Dissolution, Filtration) sample->prep analysis LC-ESI-MS/MS Analysis prep->analysis data Data Acquisition (Chromatogram, Mass Spectra) analysis->data interpretation Data Interpretation (Retention Time, MS/MS Fragments) data->interpretation result Identification Confirmed interpretation->result G Hydrochloride Salt Formation free_base This compound (Free Base) salt This compound HCl (Salt) free_base->salt hcl Hydrogen Chloride (HCl) hcl->salt +

References

An In-depth Technical Guide to the Basicity of N-Isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of N-Isopropylbenzylamine, a secondary amine of interest in various chemical and pharmaceutical contexts. This document delves into the electronic and steric factors governing its basicity, offers a comparative analysis with structurally related amines, and provides detailed experimental protocols for the determination of amine basicity.

Understanding the Basicity of this compound

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). In this compound, the nitrogen atom is bonded to a benzyl (B1604629) group and an isopropyl group. The interplay of electronic and steric effects from these substituents dictates its overall basicity.

Electronic Effects:

  • Inductive Effect: Alkyl groups, such as the isopropyl group, are electron-donating. They push electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more available for protonation. This inductive effect enhances the basicity of the amine.

  • Field Effect of the Phenyl Group: The benzyl group consists of a phenyl ring attached to a methylene (B1212753) (-CH₂-) group. The phenyl ring is generally considered electron-withdrawing due to its electronegativity. However, in a benzylamine (B48309), the -CH₂- group isolates the nitrogen atom from the direct resonance-withdrawing effect of the aromatic ring that is observed in aniline. The primary electronic influence of the benzyl group is a mild electron-withdrawing inductive effect, which tends to decrease basicity compared to a simple alkyl amine.

Steric Effects:

  • Steric Hindrance: The bulky isopropyl and benzyl groups can sterically hinder the approach of a proton to the nitrogen's lone pair. This hindrance can make protonation less favorable, thereby reducing the basicity. The degree of this steric hindrance is a critical factor in determining the overall basicity, especially in comparison to less substituted amines.

Comparative Basicity: pKa Values

CompoundStructurepKa of Conjugate AcidReference
Isopropylamine (B41738)(CH₃)₂CHNH₂10.63[1][2]
BenzylamineC₆H₅CH₂NH₂9.33[3][4][5]
Diisopropylamine (B44863)((CH₃)₂CH)₂NH11.05[6]
This compound C₆H₅CH₂NHCH(CH₃)₂ ~9.77 (Predicted)

Analysis of pKa Data:

  • Isopropylamine vs. Benzylamine: Isopropylamine is significantly more basic than benzylamine. This highlights the strong electron-donating effect of the isopropyl group compared to the electron-withdrawing nature of the benzyl group.

  • Diisopropylamine: As a secondary amine with two electron-donating isopropyl groups, diisopropylamine is the most basic among the compared amines.

  • This compound: The predicted pKa of this compound falls between that of benzylamine and isopropylamine. This is consistent with the opposing electronic effects of the electron-donating isopropyl group and the electron-withdrawing benzyl group. The basicity is enhanced relative to benzylamine by the isopropyl group but diminished relative to isopropylamine by the benzyl group.

Factors Influencing Basicity of this compound

The following diagram illustrates the key factors that determine the basicity of this compound.

G Factors Influencing the Basicity of this compound Basicity Basicity of This compound Electronic_Effects Electronic Effects Basicity->Electronic_Effects Steric_Effects Steric Effects Basicity->Steric_Effects Inductive_Effect Inductive Effect (+I) of Isopropyl Group Electronic_Effects->Inductive_Effect Field_Effect Inductive/Field Effect (-I) of Benzyl Group Electronic_Effects->Field_Effect Steric_Hindrance Steric Hindrance from Isopropyl and Benzyl Groups Steric_Effects->Steric_Hindrance Increases_Basicity Increases Basicity Inductive_Effect->Increases_Basicity Decreases_Basicity Decreases Basicity Field_Effect->Decreases_Basicity Decreases_Basicity2 Decreases Basicity Steric_Hindrance->Decreases_Basicity2 Increases_Basicity->Basicity Decreases_Basicity->Basicity Decreases_Basicity2->Basicity

Caption: Factors influencing the basicity of this compound.

Experimental Protocols for pKa Determination

The pKa of an amine can be determined through various experimental techniques. Potentiometric titration and UV-Vis spectroscopy are two common and reliable methods.

Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the amine (e.g., 0.01 M) in a suitable solvent, typically deionized water or a water-cosolvent mixture if the amine is not fully soluble.

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration:

    • Pipette a known volume of the amine solution into a beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the acid titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V). The pKa is then the pH at half the volume of the equivalence point.

G Potentiometric Titration Workflow A Prepare Amine Solution and Standard Acid Titrant C Titrate Amine with Acid A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for amines that contain a chromophore and whose UV-Vis absorbance spectrum changes with protonation state.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the amine.

    • Prepare a stock solution of the amine in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Sample Preparation:

    • Add a small, constant amount of the amine stock solution to each buffer solution to create a series of samples with the same total amine concentration but different pH values.

  • Spectroscopic Measurement:

    • Measure the UV-Vis absorbance spectrum of each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance of the protonated and deprotonated forms of the amine differs significantly.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance change.

G UV-Vis Spectroscopy pKa Determination Workflow A Prepare Buffer Solutions of Varying pH C Create Amine Samples in Each Buffer A->C B Prepare Amine Stock Solution B->C D Measure UV-Vis Spectrum of Each Sample C->D E Plot Absorbance vs. pH D->E F Fit Data to Sigmoidal Curve E->F G Determine pKa from Inflection Point F->G

Caption: Workflow for pKa determination by UV-Vis spectroscopy.

Conclusion

The basicity of this compound is a result of a balance between the electron-donating inductive effect of the isopropyl group and the electron-withdrawing inductive effect and steric hindrance of the benzyl group. Its predicted pKa of approximately 9.77 places it as a moderately strong base, stronger than benzylamine but weaker than simple secondary alkylamines like diisopropylamine. Accurate experimental determination of its pKa can be achieved through standard laboratory techniques such as potentiometric titration or UV-Vis spectroscopy, providing valuable data for its application in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Isopropylbenzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzylamine is a key intermediate in the synthesis of various organic compounds and pharmaceuticals.[1] Reductive amination is a widely employed and versatile method for the synthesis of this compound, offering high selectivity and relatively mild reaction conditions.[2] This protocol outlines the primary reductive amination routes for its synthesis, including the reaction of benzaldehyde (B42025) with isopropylamine (B41738) and the reaction of benzylamine (B48309) with acetone. Additionally, an alternative direct amination method is presented for comparison.

The most common approach involves the formation of an imine intermediate from the reaction of a carbonyl compound (such as benzaldehyde or acetone) with an amine (isopropylamine or benzylamine), followed by in-situ reduction of the imine to the corresponding amine.[2] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[2][3]

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various synthetic protocols for this compound, providing a comparative overview of different methodologies.

Reactants Reducing Agent/Catalyst Solvent Temperature (°C) Time Yield (%) Purity (%)
Benzaldehyde, IsopropylamineNaBH₄Trifluoroethanol (TFE)35-40Not Specified90>98
Benzaldehyde, IsopropylamineH₂ / 5 wt% Pd/CEthanol (B145695)506-8 h88Not Specified
Benzylamine, AcetoneNot SpecifiedMethanolNot SpecifiedNot Specified43.06Not Specified
Benzyl chloride, IsopropylamineCopper oxideMethanol30Not Specified>99 (crude)>99 (GC)
Benzyl chloride, IsopropylamineCuprous chlorideEthanol40Not SpecifiedNot Specified>99 (GC)
Benzyl chloride, IsopropylamineCuprous iodideEthyl acetate (B1210297)60Not Specified83.2>99 (GC)

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde and Isopropylamine using Sodium Borohydride

This one-pot protocol describes the synthesis of this compound from benzaldehyde and isopropylamine using sodium borohydride as the reducing agent in trifluoroethanol.[4][5]

Materials:

  • Benzaldehyde (1 mmol)

  • Isopropylamine (1 mmol)

  • Sodium borohydride (NaBH₄) (1.2 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (2 mL)

  • Hexane

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • To a round-bottom flask containing 2 mL of TFE, add 1 mmol of benzaldehyde.

  • Stir the solution magnetically at 35-40 °C for 5 minutes.

  • Add 1 mmol of isopropylamine to the mixture and stir vigorously for another 5 minutes.

  • Carefully add 1.2 mmol of sodium borohydride to the reaction mixture in portions.

  • Monitor the progress of the reaction by TLC using a hexane-EtOAc (4:1) mobile phase.

  • Upon completion of the reaction, filter the mixture and wash the residue with TFE (2 mL).

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • If necessary, the crude product can be further purified by silica gel column chromatography using a hexane-EtOAc eluent.

Expected Yield: 90%[4][5]

Protocol 2: Catalytic Reductive Amination of Benzaldehyde and Isopropylamine

This method employs catalytic hydrogenation using palladium on carbon (Pd/C) to reduce the in-situ formed imine from benzaldehyde and isopropylamine.[6]

Materials:

  • Benzaldehyde

  • Isopropylamine

  • 5 wt% Palladium on Carbon (Pd/C)

  • Ethanol or water-ethanol mixture

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure reactor (autoclave)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a high-pressure reactor, combine benzaldehyde, isopropylamine, and the ethanol or water-ethanol solvent.

  • Add 5 wt% Pd/C catalyst.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 3 bar with hydrogen.

  • Heat the reaction mixture to 50 °C and stir for 6-8 hours, or until hydrogen uptake ceases.

  • After cooling to room temperature, carefully vent the reactor and filter the mixture to remove the Pd/C catalyst.

  • The solvent can be removed from the filtrate by distillation to yield the product.

Expected Yield: 88%[6]

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the reductive amination of benzaldehyde and isopropylamine.

ReductiveAminationWorkflow Reactants Benzaldehyde + Isopropylamine Mixing Mixing and Imine Formation Reactants->Mixing Solvent Solvent (e.g., TFE, Ethanol) Solvent->Mixing Reduction Reduction Mixing->Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->Reduction Workup Workup (Filtration, Solvent Removal) Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Reductive amination workflow for this compound synthesis.

Logical Relationship of Synthesis Routes

This diagram shows the relationship between the different starting materials and the final product, this compound.

SynthesisRoutes cluster_reactants Starting Materials cluster_methods Reductive Amination Routes Benzaldehyde Benzaldehyde Route1 Route 1 Benzaldehyde->Route1 Isopropylamine Isopropylamine Isopropylamine->Route1 Benzylamine Benzylamine Route2 Route 2 Benzylamine->Route2 Acetone Acetone Acetone->Route2 Product This compound Route1->Product Route2->Product

Caption: Synthesis routes to this compound.

References

Application Notes and Protocols for the Direct Amination of Benzyl Chloride to Synthesize N-Isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzylamine is a significant intermediate in the pharmaceutical and chemical industries.[1] It serves as a precursor in the synthesis of various organic compounds and has applications as an organic base.[1][2] One common industrial-scale synthesis route is the direct amination of benzyl (B1604629) chloride with isopropylamine (B41738). This method is favored for its straightforward reaction pathway and scalability. Alternative synthesis methods include the reductive amination of benzaldehyde (B42025) with isopropylamine or the reaction of benzylamine (B48309) with acetone (B3395972) followed by reduction.[3][4] This document provides detailed protocols and comparative data for the direct amination method.

Reaction Principle

The direct amination synthesis of this compound involves the nucleophilic substitution of the chlorine atom in benzyl chloride by the amino group of isopropylamine. The reaction is typically facilitated by a catalyst, such as a copper (I) salt, and is performed in a suitable organic solvent. The general reaction is as follows:

C₆H₅CH₂Cl + (CH₃)₂CHNH₂ → C₆H₅CH₂NHCH(CH₃)₂ + HCl

Data Presentation: Comparison of Reaction Conditions for Direct Amination

The following table summarizes various reported conditions and yields for the direct amination of benzyl chloride with isopropylamine.

Catalyst Solvent Temperature (°C) Yield (%) Purity (%) Reference
Copper (I) IodideEthyl Acetate (B1210297)6083.2>99 (GC)[5]
Copper (I) ChlorideEthanol40->99 (GC)[5]
Copper OxideMethanol30->99 (GC)[5]

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound via direct amination of benzyl chloride, based on a reported method.[5]

Materials and Equipment:

  • Reactants: Benzyl chloride, Isopropylamine

  • Catalyst: Copper (I) iodide (CuI)

  • Solvent: Ethyl acetate

  • Apparatus: 250 mL three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer with heating mantle, thermometer, filtration apparatus (e.g., Büchner funnel), rotary evaporator, distillation apparatus.

Safety Precautions:

  • Benzyl chloride is a lachrymator and is corrosive. Handle in a well-ventilated fume hood.

  • Isopropylamine is flammable and corrosive. Handle with care in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol:

  • Reaction Setup:

    • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

    • Into the reaction flask, add 75 g of isopropylamine, 6.0 g of cuprous iodide, and 90 g of ethyl acetate.[5]

  • Reaction Execution:

    • Begin stirring the mixture.

    • Slowly add 60 g of benzyl chloride to the reaction mixture from the dropping funnel.[5]

    • Heat the reaction mixture to 60°C and maintain this temperature until the reaction is complete (monitoring by TLC or GC is recommended to confirm the consumption of benzyl chloride).[5]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 1°C.[5]

    • Filter the mixture to remove the catalyst and the organic salts that have formed.[5]

    • Wash the collected solids with a small amount of cold ethyl acetate.

    • Combine the filtrate and the washings.

  • Purification:

    • Remove the ethyl acetate from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[5]

    • For higher purity, the crude product can be purified by vacuum distillation.[5] This process yielded 58.7 g of pure this compound (83.2% yield) with a purity of >99% as determined by GC.[5]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_flask Charge Flask: - Isopropylamine - Cuprous Iodide - Ethyl Acetate add_benzyl_chloride Add Benzyl Chloride setup_flask->add_benzyl_chloride Stirring heat_reaction Heat to 60°C add_benzyl_chloride->heat_reaction cool_mixture Cool to 1°C heat_reaction->cool_mixture Reaction Complete filter_solids Filter Catalyst & Salts cool_mixture->filter_solids remove_solvent Evaporate Solvent filter_solids->remove_solvent Filtrate vacuum_distillation Vacuum Distillation remove_solvent->vacuum_distillation Crude Product final_product Pure this compound vacuum_distillation->final_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_intermediate Transition State cluster_products Products benzyl_chloride Benzyl Chloride (C₆H₅CH₂Cl) transition_state Nucleophilic Attack benzyl_chloride->transition_state isopropylamine Isopropylamine ((CH₃)₂CHNH₂) isopropylamine->transition_state product This compound (C₆H₅CH₂NHCH(CH₃)₂) transition_state->product byproduct HCl transition_state->byproduct catalyst Cu(I) Catalyst catalyst->transition_state Facilitates

Caption: Direct amination reaction mechanism.

References

Application Note: Laboratory-Scale Synthesis of N-Isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropylbenzylamine is a secondary amine of significant interest in organic synthesis, serving as a crucial intermediate in the preparation of pharmaceuticals and other specialty chemicals.[1][2][3] Its structural similarity to methamphetamine also makes it a compound of interest in forensic and toxicological studies.[2][4][5][6] This application note details a reliable and efficient laboratory-scale protocol for the synthesis of this compound via reductive amination, a widely used and versatile method for amine synthesis.[1][7][8][9]

Overview of Synthetic Routes

Several synthetic pathways are available for the preparation of this compound. The most common methods include:

  • Reductive Amination: This is a highly effective method that can be achieved by reacting either benzaldehyde (B42025) with isopropylamine (B41738) or benzylamine (B48309) with acetone, followed by the reduction of the in-situ formed imine intermediate.[1][3][10][11] Various reducing agents can be employed, such as sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.[3][7][12]

  • Reduction of N-isopropylbenzamide: This method utilizes a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to reduce the amide functionality to the corresponding amine.[10][13]

  • Nucleophilic Substitution: This route involves the reaction of benzyl (B1604629) chloride with isopropylamine.[3][11][14] While a straightforward approach, it may require an excess of the amine to minimize the formation of polyalkylation byproducts.[3]

This document will focus on the reductive amination of benzaldehyde and isopropylamine due to its high selectivity, relatively mild reaction conditions, and common use in laboratory settings.[1][11]

Experimental Protocol: Reductive Amination of Benzaldehyde with Isopropylamine

This protocol describes the synthesis of this compound from benzaldehyde and isopropylamine, followed by reduction with sodium borohydride.

Materials and Reagents:

  • Benzaldehyde

  • Isopropylamine

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid (catalyst)

  • Ethyl acetate (B1210297)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Column chromatography setup (optional)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in methanol.

  • Add isopropylamine (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding water.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/dichloromethane) to yield the pure product as a colorless to pale yellow liquid.[3][13][15]

Data Presentation

The following table summarizes representative quantitative data for different synthetic routes to this compound.

Synthesis MethodStarting MaterialsReducing AgentSolventYield (%)PurityReference
Reductive AminationBenzylamine, Acetone-MeOH43.06%-[13]
Reduction of AmideN-isopropylbenzamideLiAlH₄THF87%Pure[13]
Nucleophilic SubstitutionBenzyl chloride, Isopropylamine-Ethyl Acetate83.2%>99% (GC)[14]
Reductive AminationBenzaldehyde, IsopropylamineNaBH₄ in TFETFE90%-[2][15]

Visualizations

Experimental Workflow for Reductive Amination

G A 1. Reactant Mixing (Benzaldehyde, Isopropylamine, MeOH, Acetic Acid) B 2. Imine Formation (Stir at RT) A->B 1-2h C 3. Cooling (Ice Bath) B->C D 4. Reduction (Add NaBH4) C->D E 5. Reaction (Stir at RT Overnight) D->E Overnight F 6. Work-up (Quench, Extract, Wash, Dry) E->F G 7. Purification (Distillation or Chromatography) F->G H Final Product (this compound) G->H

Caption: Workflow for the synthesis of this compound.

Reaction Pathway: Reductive Amination

G cluster_reactants Reactants Benzaldehyde Benzaldehyde in_arrow H+ (catalyst) Isopropylamine Isopropylamine Imine Schiff Base (Imine) Intermediate red_arrow [H] (e.g., NaBH4) Product This compound in_arrow->Imine red_arrow->Product

Caption: Reductive amination signaling pathway.

References

Application Note: GC-MS Method for the Detection of N-Isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzylamine (N-IBA) is a secondary amine that has gained attention in forensic and toxicological analysis due to its structural similarity to methamphetamine.[1] It has been identified as an adulterant or mimic in illicit methamphetamine samples, posing significant challenges for accurate identification and quantification.[2] Given the different legal statuses and toxicological profiles of N-IBA and methamphetamine, robust analytical methods are crucial for their unambiguous differentiation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra. This application note provides a detailed protocol for the detection of this compound using GC-MS.

Analytical Challenges

Distinguishing this compound from methamphetamine can be challenging due to their structural similarities. Both are secondary amines with the same molecular formula (C10H15N) and can exhibit overlapping retention times and mass spectral fragments in conventional GC-MS methods.[1] This necessitates the use of optimized chromatographic conditions and careful evaluation of mass spectral data to ensure accurate identification. While this application note focuses on a GC-MS method for identification, it is important to note that validated quantitative methods are essential for forensic and drug development purposes. As a reference for achievable sensitivity, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) method has demonstrated a low limit of detection (LOD) and quantification (LLOQ) for N-IBA.[1][3]

Experimental Protocol: GC-MS Analysis of this compound

This protocol is based on established methods for the analysis of N-alkylbenzylamines in forensic samples.[2]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or diethyl ether. Prepare working standard solutions by serial dilution of the stock solution.

  • Sample Extraction (from a solid matrix):

    • Accurately weigh the sample material.

    • For salt forms (e.g., hydrochloride), dissolve the sample in deionized water.

    • Basify the solution with 1 M NaOH.

    • Extract the free base into an organic solvent such as diethyl ether.

    • Collect the organic layer and, if necessary, dry it over anhydrous sodium sulfate.

    • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following parameters are a guideline and may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975B Inert Mass Selective Detector or equivalent
GC Column Agilent Technologies HP-5MS (30 m, 0.25 mm i.d., 0.25 µm film thickness) OR Agilent Technologies DB-5MS (15 m, 0.25 mm i.d., 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow with an average linear velocity of 45 cm/sec[2]
Injection Port Temp. 280°C[2]
Injection Mode Split (50:1)[2]
Injection Volume 1 µL[2]
Oven Temp. Program Initial temperature of 90°C for 1 minute, ramped at 30°C per minute to 150°C, and held for 2.0 minutes. (Total run time = 5.00 minutes)[2]
MS Ion Source Temp. 230°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Scan Range m/z 40 - 500[2]

Data Analysis and Interpretation

The primary identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known reference standard. The mass spectrum of this compound is characterized by specific fragment ions.

Mass Spectrum of this compound:

While a full spectrum is used for library matching, key identifying ions should be monitored. The fragmentation pattern will be distinct from that of methamphetamine, allowing for differentiation.

Quantitative Analysis Considerations

While the provided protocol is primarily for qualitative identification, it can be adapted for quantitative analysis with proper validation. A full method validation according to relevant guidelines (e.g., ICH, FDA) would be required.[4] This would involve establishing the following parameters:

  • Linearity: Analyzing a series of calibration standards to determine the concentration range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

  • Selectivity/Specificity: Demonstrating that the method can differentiate the analyte from other compounds in the sample matrix.

  • Recovery: The efficiency of the extraction process.

Reference Quantitative Data (LC-ESI-MS/MS Method)

For context, the following table summarizes the validation parameters for a published LC-ESI-MS/MS method for the simultaneous determination of methamphetamine and this compound.[1][3] It is important to note that these values are for a different analytical technique but provide an indication of the sensitivity that can be achieved.

Parameter This compound (N-IBA)
Linearity Range 0.51 ng/mL - 51 ng/mL[1][3]
Limit of Detection (LOD) 0.1 ng/mL[1][3]
Limit of Quantification (LOQ) 0.3 ng/mL[1][3]
Accuracy (Inter- and Intraday RE) <20%[1][3]
Precision (Inter- and Intraday RSD) <15%[1][3]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample dissolve Dissolve/Basify sample->dissolve standard N-IBA Standard extract Liquid-Liquid Extraction dissolve->extract concentrate Evaporate/Reconstitute extract->concentrate injection Inject 1 µL into GC-MS concentrate->injection separation Chromatographic Separation (HP-5MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-500) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Mass Spectrum chromatogram->mass_spectrum library_match Compare to Standard/Library mass_spectrum->library_match quantification Quantification (with validation) library_match->quantification

Caption: Workflow for N-IBA detection by GC-MS.

References

Application Note: High-Throughput LC-MS/MS Method for the Sensitive and Selective Analysis of N-Isopropylbenzylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the effective separation and quantification of N-isopropylbenzylamine (N-IBA). The structural similarity of N-IBA to methamphetamine poses a significant analytical challenge in forensic and toxicological analyses. The method detailed herein utilizes a C18 stationary phase for chromatographic separation and multiple reaction monitoring (MRM) for detection, ensuring high selectivity and sensitivity. This protocol is designed for researchers, scientists, and professionals in drug development and forensic science requiring accurate determination of N-IBA.

Introduction

This compound (N-IBA) is a positional isomer of methamphetamine, and its presence in seized drug samples can lead to false-positive identifications if the analytical method lacks sufficient specificity. Due to their identical molecular weight and similar fragmentation patterns in mass spectrometry, chromatographic separation is crucial for their differentiation.[1][2] This application note provides a detailed protocol for an LC-MS/MS method capable of baseline separating N-IBA from its isomers, offering a reliable tool for forensic analysis and research applications.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥98%)

  • Methamphetamine standard

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ultrapure water

Sample and Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-IBA and methamphetamine standards in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with methanol to create working standards at concentrations ranging from 0.1 ng/mL to 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 2.0 ng/mL, 10.0 ng/mL, and 20.0 ng/mL) in methanol.[1]

  • Sample Preparation: For forensic samples, dissolve an appropriate amount in methanol, sonicate, and filter through a 0.22 µm or 0.45 µm filter before dilution to the desired concentration range.[3]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm)[1][2]
Mobile Phase A 20 mM Ammonium Acetate with 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Elution Mode Isocratic[1]
Composition 80% B : 20% A[1]
Flow Rate 0.40 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 20 µL[1][2]
Autosampler Temp. 15°C[1][2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Ionspray Voltage 5500 V[1][2]
Source Temperature 600°C[1][2]
Ion Source Gas 1 65 psi[1][2]
Ion Source Gas 2 65 psi[1][2]
Curtain Gas 15 psi[1][2]

Table 3: MRM Transitions for this compound and Methamphetamine

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound15091 / 58[1][4]
Methamphetamine150119 / 91[1]

Results and Discussion

This method demonstrates excellent chromatographic separation of this compound and methamphetamine. The use of a C18 column provides effective retention and resolution, which is not achievable with PFP columns where the two compounds co-elute.[3] The retention time for this compound is approximately 4.36 minutes, while methamphetamine elutes at around 5.86 minutes under similar C18 conditions, allowing for clear differentiation.[3]

Quantitative Performance

The method was validated for linearity, sensitivity, accuracy, and precision.

Table 4: Method Validation Parameters

ParameterThis compoundMethamphetamine
Linearity Range 0.51 - 51 ng/mL[1]0.51 - 51 ng/mL[1]
Correlation Coefficient (r²) >0.99[3]>0.99[3]
Limit of Detection (LOD) 0.1 ng/mL[1]0.1 ng/mL[1]
Limit of Quantification (LOQ) 0.3 ng/mL[1]0.3 ng/mL[1]
Inter- and Intraday Precision (RSD) <15%<15%
Inter- and Intraday Accuracy (RE) <20%<20%

The validated method demonstrates high sensitivity with a low limit of detection and quantification for both analytes.[1] The wide linear range allows for the analysis of samples with varying concentrations. The excellent precision and accuracy values indicate the robustness and reliability of the method for routine analysis.

Visualized Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) working Working Standards (0.1 - 50 ng/mL) stock->working qc QC Samples (Low, Med, High) stock->qc lc HPLC Separation (C18 Column) working->lc Inject qc->lc Inject sample Forensic Sample (Dissolve, Sonicate, Filter) sample->lc Inject ms Tandem MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration quant Quantification integration->quant report Reporting quant->report

Caption: LC-MS/MS workflow for N-IBA analysis.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the separation and quantification of this compound and its distinction from methamphetamine. The detailed protocol and performance data demonstrate its suitability for forensic laboratories, research institutions, and drug development professionals. The use of a standard C18 column makes this method cost-effective and easily implementable in most analytical laboratories.

References

Application Note: 1H and 13C NMR Characterization of N-Isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Isopropylbenzylamine is a secondary amine that serves as a significant intermediate in the synthesis of various organic compounds and pharmaceuticals.[1] Accurate structural elucidation and purity assessment are critical in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such molecules. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including comprehensive data interpretation and experimental procedures.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The data, including chemical shifts, multiplicities, coupling constants (J), and assignments, are summarized in Table 1.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.10 - 7.50Multiplet5H-Aromatic (C₆H₅)
3.77Singlet2H-Methylene (-CH₂-)
2.84Septet1H6.2Methine (-CH-)
1.09Doublet6H6.2Methyl (-CH₃)
1.25Singlet1H-Amine (-NH-)
[2]
¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts for each unique carbon atom are presented in Table 2.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
140.8Aromatic C (quaternary)
128.5Aromatic CH
128.2Aromatic CH
126.8Aromatic CH
54.0Methylene (-CH₂-)
48.9Methine (-CH-)
22.9Methyl (-CH₃)

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[3]

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[3]

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃). The choice of solvent is critical as chemical shifts can be solvent-dependent.[3]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm is a commonly used internal standard for chemical shift referencing.[3] Alternatively, the residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).[3]

  • Sample Filtration: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent poor magnetic field homogeneity, which can lead to broad spectral lines.[3]

NMR Data Acquisition
  • Instrumentation: Data can be acquired on a standard NMR spectrometer, for instance, a 90 MHz or 300 MHz instrument.[2][4]

  • Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Optimize the magnetic field homogeneity by shimming.[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-90°

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.[3]

    • Acquisition Time (AQ): 2-4 seconds.[3]

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.

  • Chemical Shift Referencing: Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

  • Peak Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis of this compound.

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in CDCl₃ (with TMS) A->B C Filter if necessary B->C D Insert sample into NMR spectrometer C->D E Lock and Shim D->E F Acquire ¹H and ¹³C NMR spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Chemical Shifts H->I J Integrate and Analyze Multiplicity I->J K Characterized Structure J->K Structural Elucidation

Caption: Experimental workflow for NMR analysis.

References

FT-IR Spectroscopy of N-Isopropylbenzylamine: An Application Note and Protocol for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzylamine is a secondary amine of interest in various fields, including chemical synthesis and pharmaceutical development. As a structural isomer of methamphetamine, its characterization is also crucial in forensic analysis. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification and characterization of this compound by elucidating its key functional groups. This document provides a detailed application note and experimental protocol for the FT-IR analysis of this compound.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. When the frequency of the IR radiation matches the vibrational frequency of a specific bond or functional group within the molecule, absorption occurs. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its chemical structure. For this compound, FT-IR allows for the identification of characteristic vibrations of the N-H, C-N, C-H (aliphatic and aromatic), and benzene (B151609) ring functionalities.

Data Presentation: Characteristic FT-IR Absorption Bands for this compound

The following table summarizes the expected FT-IR absorption bands for the functional groups present in this compound. These ranges are based on established spectroscopic principles for secondary amines and aromatic compounds.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityNotes
3350 - 3310N-HStretchWeak to MediumCharacteristic of secondary amines. The position can be influenced by hydrogen bonding.[1]
3100 - 3000C-H (aromatic)StretchMedium to WeakAssociated with the C-H bonds of the benzene ring.
3000 - 2840C-H (aliphatic)StretchMediumArising from the isopropyl and methylene (B1212753) groups.
1605 - 1585, 1500 - 1400C=C (aromatic)In-ring StretchMedium to WeakTypically appear as a pair of sharp bands.
1470 - 1430C-H (aliphatic)Bend (Scissoring/Bending)MediumFrom the CH₂ and CH₃ groups.
1335 - 1250C-NStretchMedium to StrongFor aromatic amines.[1]
900 - 690C-H (aromatic)Out-of-plane BendStrongThe pattern of these bands can sometimes indicate the substitution pattern of the benzene ring.
910 - 665N-HWagBroad, MediumA characteristic broad band for primary and secondary amines.[1]

Experimental Protocols

This section details the methodology for acquiring an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample (liquid)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Protocol for FT-IR Analysis using ATR:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

    • Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean and dry.

    • Initiate the background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound using the data in the table above.

  • Cleaning:

    • After the analysis, carefully clean the ATR crystal.

    • Wipe away the this compound sample with a lint-free wipe.

    • Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure of this compound and its characteristic FT-IR peaks.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis instrument_prep Instrument Preparation background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply this compound to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum data_processing Data Processing & Interpretation acquire_spectrum->data_processing cleaning Clean ATR Crystal data_processing->cleaning

Caption: Experimental workflow for FT-IR analysis of this compound.

structure_spectrum_correlation structure This compound N-H C-H (aromatic) C-H (aliphatic) C=C (aromatic) C-N N-H wag peaks Characteristic FT-IR Peaks (cm⁻¹) 3350 - 3310 3100 - 3000 3000 - 2840 1605 - 1400 1335 - 1250 910 - 665 structure:f0->peaks:p0 Stretch structure:f1->peaks:p1 Stretch structure:f2->peaks:p2 Stretch structure:f3->peaks:p3 Stretch structure:f4->peaks:p4 Stretch structure:f5->peaks:p5 Wag

Caption: Correlation of functional groups in this compound to FT-IR peaks.

References

Application Notes and Protocols for the Quantitative Analysis of N-Isopropylbenzylamine in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzylamine (N-IBA) is a structural isomer of methamphetamine that has been increasingly identified in forensic samples.[1][2][3][4] It is often used as a cutting agent for or is mistaken for methamphetamine, leading to potential misidentification and legal consequences.[1][2] Accurate and robust analytical methods are crucial for the unambiguous identification and quantification of N-IBA in seized materials to ensure proper legal proceedings. This document provides detailed application notes and protocols for the quantitative analysis of N-IBA in forensic samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive technique.[5][6][7]

Analytical Methodologies

While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of N-IBA, especially at higher concentrations, its ability to differentiate between isomers in complex matrices can be challenging.[6] High-Performance Liquid Chromatography (HPLC) can achieve separation, but its qualitative power is limited for forensic purposes.[6] LC-MS/MS has emerged as the preferred method due to its high sensitivity, selectivity, and ability to distinguish between N-IBA and methamphetamine through chromatographic separation and specific mass transitions.[1][2][7]

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous quantification of this compound and Methamphetamine.

Table 1: Method Validation Parameters for LC-MS/MS Analysis

ParameterThis compoundMethamphetamine
Linearity Range0.51 - 51 ng/mL0.51 - 51 ng/mL
Correlation Coefficient (R²)>0.99>0.99
Limit of Detection (LOD)0.1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL0.3 ng/mL
Precision (RSD%)< 15%< 15%
Accuracy (RE%)< 20%< 20%
Data sourced from a modified LC-ESI-MS/MS method.[1][2]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Seized Crystalline Substances by LC-MS/MS

This protocol details a validated method for the simultaneous determination of N-IBA and methamphetamine.[1][2]

4.1.1. Materials and Reagents

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • Analytical Column: Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm) or equivalent[1][2]

4.1.3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-IBA and methamphetamine in methanol.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with methanol to achieve concentrations ranging from 0.5 ng/mL to 50 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 2.0, 10.0, and 20.0 ng/mL) in methanol.[1]

  • Sample Preparation:

    • Accurately weigh a portion of the seized crystalline substance.

    • Dissolve the sample in methanol to achieve an estimated concentration within the calibration range. Sonication can be used to aid dissolution.

    • Perform serial dilutions with methanol as necessary.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to analysis.[6]

4.1.4. LC-MS/MS Conditions

  • Mobile Phase: Acetonitrile and 20 mM ammonium acetate solution containing 0.1% formic acid (80:20, v/v).[1][2]

  • Flow Rate: 0.40 mL/min.[1][2]

  • Column Temperature: 40°C.[1][2]

  • Injection Volume: 10 µL.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ = 150; Product ions = 91/58.[1]

    • Methamphetamine: Precursor ion [M+H]⁺ = 150; Product ions = 119/91.[1]

4.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of N-IBA in the forensic samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in forensic samples.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Seized Material Weighing Weighing Sample->Weighing Dissolution Dissolution in Methanol Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report Analytical_Techniques_Comparison cluster_Techniques Analytical Techniques cluster_Attributes Key Attributes for Forensic Analysis GCMS GC-MS Specificity Specificity (Isomer Separation) GCMS->Specificity Moderate Sensitivity Sensitivity GCMS->Sensitivity Good Qualitative Qualitative Confidence GCMS->Qualitative Good Quantitative Quantitative Accuracy GCMS->Quantitative Good HPLC HPLC HPLC->Specificity Good HPLC->Sensitivity Moderate HPLC->Qualitative Limited HPLC->Quantitative Good LCMSMS LC-MS/MS LCMSMS->Specificity Excellent LCMSMS->Sensitivity Excellent LCMSMS->Qualitative Excellent LCMSMS->Quantitative Excellent

References

Application Notes and Protocols: Reductive Amination of Benzaldehyde with Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This process transforms a carbonyl group into an amine via an intermediate imine.[1] The reaction is widely employed in the synthesis of pharmaceuticals and other fine chemicals due to its operational simplicity, broad substrate scope, and the ability to be performed in a one-pot manner under mild conditions.[1][2] This document provides detailed application notes and protocols for the reductive amination of benzaldehyde (B42025) with isopropylamine (B41738) to synthesize N-benzylisopropylamine, a valuable secondary amine intermediate.

Reaction Principle

The reductive amination of benzaldehyde with isopropylamine proceeds in two main steps, which can be carried out sequentially or concurrently in a one-pot synthesis.[3]

  • Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine (specifically, a Schiff base).[1] This equilibrium is often shifted towards the imine by removing water or using a dehydrating agent.

  • Reduction: The resulting imine is then reduced to the final amine product, N-benzylisopropylamine. This reduction can be achieved using various reducing agents.[4]

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical and can significantly influence the reaction's efficiency, selectivity, and compatibility with other functional groups.[5] Below is a summary of common reducing agents used for this transformation.

Reducing AgentTypical Solvent(s)Key CharacteristicsTypical Yield (%)
Sodium Borohydride (B1222165) (NaBH₄) Methanol, EthanolCost-effective; can also reduce the starting aldehyde, so it's often added after imine formation is complete.[5][6]85-92[5]
Sodium Cyanoborohydride (NaBH₃CN) MethanolSelective for the imine in the presence of the aldehyde, allowing for a true one-pot reaction.[1][4] However, it generates toxic cyanide byproducts.[3]>90
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, with broad functional group tolerance.[6][7] It is sensitive to water.[6]>90
Catalytic Hydrogenation (H₂/Pd) Methanol, EthanolA "green" and atom-economical method.[8] The catalyst can sometimes be sensitive to impurities.High

Experimental Protocols

The following are detailed protocols for the reductive amination of benzaldehyde with isopropylamine using two common reducing agents.

Protocol 1: Using Sodium Borohydride (Two-Step, One-Pot)

This protocol involves the initial formation of the imine, followed by the addition of the reducing agent.

Materials:

  • Benzaldehyde (1.0 equiv)

  • Isopropylamine (1.0-1.2 equiv)

  • Methanol (solvent)

  • Sodium Borohydride (NaBH₄) (1.0-1.5 equiv)

  • Dehydrating agent (e.g., anhydrous magnesium sulfate (B86663) or molecular sieves, optional)[5]

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask, add benzaldehyde and methanol.

  • Add isopropylamine to the solution and stir at room temperature. If using a dehydrating agent, add it at this stage.[5]

  • Monitor the formation of the imine by TLC or GC-MS (typically 1-2 hours).

  • Once imine formation is significant, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylisopropylamine.[5]

  • Purify the product by column chromatography if necessary.

Protocol 2: Using Sodium Triacetoxyborohydride (Direct Reductive Amination)

This protocol allows for all reagents to be combined at the beginning of the reaction.

Materials:

  • Benzaldehyde (1.0 equiv)

  • Isopropylamine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equiv)[5]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)[6]

  • Acetic acid (optional, can catalyze imine formation)[7]

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask, add benzaldehyde and the chosen solvent (DCE or THF).

  • Add isopropylamine to the solution.[5] If desired, a catalytic amount of acetic acid can be added.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylisopropylamine.[5]

  • Purify the product by column chromatography if necessary.

Mandatory Visualizations

Reductive_Amination_Mechanism cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Benzaldehyde->Hemiaminal + Isopropylamine Isopropylamine Isopropylamine Isopropylamine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O N_Benzylisopropylamine N-Benzylisopropylamine Imine->N_Benzylisopropylamine + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->N_Benzylisopropylamine Experimental_Workflow Start Start Combine_Reagents Combine Benzaldehyde, Isopropylamine, and Solvent Start->Combine_Reagents Imine_Formation Stir for Imine Formation (Monitor by TLC) Combine_Reagents->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH₄) Imine_Formation->Add_Reducing_Agent Reaction Stir until Reaction is Complete Add_Reducing_Agent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End End Purification->End

References

Synthesis of N-Alkylbenzylamines: A Detailed Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-alkylbenzylamines, a critical structural motif in numerous biologically active compounds and a key building block in organic synthesis. The following sections offer a comparative overview of common synthetic strategies, detailed step-by-step experimental procedures, and visual representations of the chemical transformations and workflows.

Overview of Synthetic Strategies

The synthesis of N-alkylbenzylamines is primarily achieved through two robust and versatile methods: Direct N-Alkylation and Reductive Amination .

  • Direct N-Alkylation: This method involves the reaction of a benzylamine (B48309) with an alkylating agent, typically an alkyl halide, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[1] This approach is favored for its straightforwardness.

  • Reductive Amination: This widely used one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2][3] This method is highly versatile and offers a broad substrate scope, making it a staple in medicinal chemistry.[2]

Comparative Data of Synthetic Protocols

The choice of synthetic route can significantly impact reaction efficiency, yield, and substrate compatibility. The following tables summarize quantitative data from representative experimental protocols for both direct N-alkylation and reductive amination.

Table 1: Direct N-Alkylation of Benzylamines with Alkyl Halides

EntryBenzylamineAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1p-MethoxybenzylamineBenzyl (B1604629) bromideCs₂CO₃DMFRT2498[4]
2Benzylamine1-BromooctaneCsOHDMSORT22High Yield
3AnilineBenzyl halideNaHCO₃Water801Not Specified
4DibenzylamineBenzyl bromideN,N,4-Trimethylpiperidin-4-amineAcetonitrileRTNot SpecifiedNot Specified

Data extracted from cited literature. "High Yield" indicates a qualitative description from the source where specific quantitative data was not provided.

Table 2: Reductive Amination for the Synthesis of N-Alkylbenzylamines

EntryAmineCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1Primary AmineAldehyde/KetoneNaBH(OAc)₃DCM/DCERT1-2 (imine), then reductionNot Specified
2N-MethylbenzylaminePhenyl-2-propanoneH₂/Pd/CNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
3Aqueous AmmoniaAromatic AldehydeNaBH₄MethanolRT2455-84[5]

Data extracted from cited literature. Yields and conditions can vary significantly based on the specific substrates used.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation using Cesium Carbonate

This protocol describes the selective mono-N-alkylation of a primary benzylamine with an alkyl halide promoted by cesium carbonate.[6]

Materials:

  • Primary benzylamine (e.g., p-methoxybenzylamine)

  • Alkyl halide (e.g., benzyl bromide)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary benzylamine (2.0 equiv.), cesium carbonate (1.0 equiv.), and anhydrous DMF.

  • Addition of Alkylating Agent: Under an inert atmosphere, add the alkyl halide (1.0 equiv.) to the stirred suspension.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 60 °C) for the required time (e.g., 5-24 hours).[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkylbenzylamine.[4]

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (B8407120)

This protocol provides a general procedure for the N-alkylation of an amine with a carbonyl compound via reductive amination.[2]

Materials:

  • Primary or secondary amine (e.g., benzylamine)

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel (optional)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like DCM or DCE.[2] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise.[2] The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent used for the reaction.

  • Washing: Wash the combined organic extracts with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the pure N-alkylbenzylamine.[2]

Visualizing the Synthesis

Diagrams illustrating the chemical transformations and experimental workflows provide a clear and concise overview of the synthetic processes.

Direct_N_Alkylation benzylamine Benzylamine reaction_mixture Reaction Mixture benzylamine->reaction_mixture alkyl_halide Alkyl Halide alkyl_halide->reaction_mixture base Base (e.g., Cs₂CO₃) base->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture product N-Alkylbenzylamine reaction_mixture->product Stirring, Heat (optional)

Caption: Direct N-Alkylation of a benzylamine with an alkyl halide.

Reductive_Amination amine Amine imine_formation Imine Formation amine->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation solvent_imine Solvent (e.g., DCM) solvent_imine->imine_formation reduction Reduction imine_formation->reduction Imine Intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction product N-Alkylbenzylamine reduction->product

Caption: Reductive Amination of an amine with a carbonyl compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Reactants, Solvent, Base) addition 2. Addition of Reagents setup->addition stirring 3. Reaction Monitoring (TLC/LC-MS) addition->stirring quench 4. Quenching stirring->quench extract 5. Extraction quench->extract wash 6. Washing extract->wash dry 7. Drying & Concentration wash->dry chromatography 8. Column Chromatography dry->chromatography product Pure N-Alkylbenzylamine chromatography->product

Caption: General experimental workflow for N-alkylbenzylamine synthesis.

References

Troubleshooting & Optimization

Technical Support Center: N-Isopropylbenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Isopropylbenzylamine, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are reductive amination and nucleophilic substitution.[1]

  • Reductive Amination: This method typically involves the reaction of benzaldehyde (B42025) with isopropylamine (B41738) to form an imine intermediate, which is then reduced to the final product.[1] Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoboro-hydride (NaBH₃CN), and catalytic hydrogenation.[1]

  • Nucleophilic Substitution: This route involves the reaction of a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) with isopropylamine.[1] Isopropylamine acts as the nucleophile, displacing the halide from the benzyl group.[1]

Q2: Which synthesis method generally provides higher yields?

A2: Reductive amination is often preferred as it can offer high selectivity and yields under relatively mild conditions.[1] However, the yield of both methods is highly dependent on the specific reaction conditions, reagents, and purification techniques employed.

Q3: What are the key starting materials for this compound synthesis?

A3: The primary starting materials are:

  • For reductive amination: Benzaldehyde and isopropylamine, or benzylamine (B48309) and acetone.[2]

  • For nucleophilic substitution: A benzyl halide (like benzyl chloride) and isopropylamine.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.[4]

Troubleshooting Guides

Reductive Amination Route

This section addresses common issues encountered during the synthesis of this compound via reductive amination.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete imine formation. The formation of the imine from benzaldehyde and isopropylamine is an equilibrium reaction. To drive the reaction forward, remove water as it forms using a drying agent like magnesium sulfate (B86663) or molecular sieves. The addition of a catalytic amount of a weak acid, such as acetic acid, can also promote imine formation.
Ineffective reducing agent. The activity of the reducing agent, such as sodium borohydride, can diminish over time. Use a fresh batch of the reducing agent. Consider alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are often milder and more selective for the imine over the aldehyde.
Premature reduction of benzaldehyde. Strong reducing agents like sodium borohydride can reduce the starting benzaldehyde to benzyl alcohol, lowering the yield of the desired amine. To mitigate this, add the reducing agent after confirming imine formation via TLC. Alternatively, use a milder reducing agent that selectively reduces the imine.
Incorrect pH. The pH of the reaction mixture is crucial. Imine formation is typically favored under slightly acidic conditions (pH 4-6). However, the reducing agent may decompose under strongly acidic conditions. Optimize the pH by adding a small amount of acetic acid.

Issue 2: Formation of Side Products

Side Product Suggested Solution
Benzyl alcohol. This is a result of the reduction of unreacted benzaldehyde. Ensure complete or near-complete imine formation before adding the reducing agent. Using a milder, imine-selective reducing agent like NaBH₃CN can also prevent this side reaction.
Over-alkylation (formation of dibenzylamine (B1670424) derivatives). The this compound product can sometimes react further with unreacted benzaldehyde and the reducing agent. To minimize this, use a stoichiometric amount of benzaldehyde or a slight excess of isopropylamine. Adding the benzaldehyde slowly to the reaction mixture can also help.
Nucleophilic Substitution Route

This section addresses common issues encountered during the synthesis of this compound via nucleophilic substitution.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Low reactivity of the benzyl halide. Ensure the benzyl halide is of good quality. If using benzyl chloride, consider switching to the more reactive benzyl bromide. Increasing the reaction temperature can also improve the reaction rate.
Formation of quaternary ammonium (B1175870) salt. The desired this compound can react further with the benzyl halide to form a quaternary ammonium salt, especially if the benzyl halide is in excess. Use a molar excess of isopropylamine to favor the formation of the secondary amine.
Side reaction with solvent. Protic solvents like ethanol (B145695) can compete with isopropylamine as a nucleophile. Consider using an aprotic solvent.

Issue 2: Competing Elimination Reaction

Issue Suggested Solution
Formation of styrene. While less common with benzyl halides, a competing elimination reaction can occur, especially at higher temperatures. Use the lowest effective temperature to favor substitution over elimination.

Data Presentation

The following table summarizes reported yields for this compound synthesis under various conditions.

Synthesis Method Reactants Reagents/Catalyst Solvent Temperature Yield (%) Reference
Reductive AminationBenzaldehyde, IsopropylamineNaBH₄2,2,2-Trifluoroethanol (TFE)35-40°C90%[4][5]
Reductive AminationBenzylamine, AcetoneNot specifiedNot specifiedNot specifiedNot specified[2]
Nucleophilic SubstitutionBenzyl chloride, IsopropylamineCopper oxideMethanol30°CNot specified[6]
Nucleophilic SubstitutionBenzyl chloride, IsopropylamineCuprous chlorideEthanol40°CNot specified[6]
Nucleophilic SubstitutionBenzyl chloride, IsopropylamineCuprous iodideEthyl acetate (B1210297)60°C83.2%[6]
Reductive AminationBenzaldehyde, IsopropylaminePd/C, H₂ (3 bar)Ethanol50°C88%[7]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is based on a commonly cited method for the synthesis of this compound.

Materials:

  • Benzaldehyde

  • Isopropylamine

  • Sodium borohydride (NaBH₄)

  • 2,2,2-Trifluoroethanol (TFE)

  • Solvents for workup and purification (e.g., water, ethyl acetate, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in TFE.

  • Add isopropylamine (1 equivalent) to the solution and stir vigorously at 35-40°C for approximately 5 minutes.[4][5]

  • Slowly add sodium borohydride (1.2 equivalents) to the reaction mixture in portions.[4][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TFC) with a hexane-EtOAc (4:1) eluent.[4][5]

  • Once the reaction is complete, filter the mixture and wash the residue with TFE.[4][5]

  • Remove the solvent from the filtrate under reduced pressure.[4][5]

  • The crude product can be purified by silica (B1680970) gel column chromatography using an ethyl acetate-hexane eluent.[4][5]

Protocol 2: Nucleophilic Substitution using Benzyl Chloride

This protocol describes a general method for the synthesis of this compound via nucleophilic substitution.

Materials:

  • Benzyl chloride

  • Isopropylamine

  • Cuprous iodide (catalyst)

  • Ethyl acetate

  • Solvents for workup and purification

Procedure:

  • In a reaction vessel, combine isopropylamine (e.g., 75g), cuprous iodide (e.g., 6.0g), and ethyl acetate (e.g., 90g).[6]

  • While stirring, add benzyl chloride (e.g., 60g) to the mixture.[6]

  • Heat the reaction mixture to 60°C and maintain this temperature until the benzyl chloride is consumed (monitor by TLC or GC).[6]

  • Cool the reaction mixture to 1°C and filter to remove the catalyst and any precipitated organic salts.[6]

  • Recover the ethyl acetate under reduced pressure to obtain the crude this compound.[6]

  • The crude product can be purified by vacuum distillation.[6]

Visualizations

Reductive_Amination_Pathway Reactants Benzaldehyde + Isopropylamine Imine Imine Intermediate (N-Benzylideneisopropylamine) Reactants->Imine Condensation (-H2O) Product This compound Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Imine Reduction

Caption: Reductive amination pathway for this compound synthesis.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Combine Reactants & Solvent) Start->Reaction_Setup Reaction 2. Reaction (Add Catalyst/Reagent, Control Temp.) Reaction_Setup->Reaction Monitoring 3. Monitoring (TLC/GC) Reaction->Monitoring Workup 4. Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (Distillation/Chromatography) Workup->Purification Analysis 6. Analysis (NMR, MS) Purification->Analysis End End Product Analysis->End

Caption: General experimental workflow for chemical synthesis.

Troubleshooting_Tree Start Low Yield Issue Check_Imine Check Imine Formation (Reductive Amination) Start->Check_Imine Check_Reagents Check Reagent Activity Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Sol_Imine Add drying agent or catalytic acid Check_Imine->Sol_Imine Incomplete Sol_Reagents Use fresh reagents Check_Reagents->Sol_Reagents Suspect Sol_Conditions Optimize Temp./Solvent Check_Conditions->Sol_Conditions Suboptimal

References

Technical Support Center: Purification of Crude N-Isopropylbenzylamine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N-Isopropylbenzylamine via distillation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Fractional distillation under reduced pressure (vacuum distillation) is the most suitable method for purifying this compound.[1] This technique is preferred because the compound has a high boiling point at atmospheric pressure (approximately 200°C), and distillation at this temperature can lead to thermal decomposition.[1][2] By reducing the pressure, the boiling point is lowered, which minimizes the risk of degradation and the formation of byproducts.

Q2: What are the common impurities found in crude this compound?

A2: The impurities in crude this compound largely depend on the synthetic route used for its preparation. Common synthesis methods include the reductive amination of benzaldehyde (B42025) with isopropylamine (B41738) or the reaction of benzylamine (B48309) with acetone.[1] Potential impurities may include:

  • Unreacted Starting Materials:

    • Benzylamine

    • Isopropylamine

    • Benzaldehyde

    • Acetone

  • Byproducts of Reductive Amination:

    • Dibenzylamine (from the self-condensation of benzylamine)

    • Diisopropylamine

    • Benzyl alcohol (from the reduction of benzaldehyde)

  • Degradation Products:

    • Oxidation products (if exposed to air, especially at high temperatures), which can cause discoloration (yellow to brown).[1]

    • Products from reaction with atmospheric carbon dioxide.[3]

Q3: How can I determine the appropriate distillation temperature and pressure?

A3: The boiling point of this compound is dependent on the pressure. A pressure-temperature nomograph can be used to estimate the boiling point at a given vacuum. As a general guideline, the vacuum should be adjusted to achieve a boiling point between 45°C and 180°C to ensure efficient distillation and prevent decomposition.[4]

Distillation Parameters

The following table provides estimated boiling points of this compound at various pressures, derived from a standard pressure-temperature nomograph.

Pressure (mmHg)Estimated Boiling Point (°C)
158 - 62
578 - 82
1090 - 95
20105 - 110
50128 - 133
100148 - 153
760200

Note: These are estimated values. The actual boiling point may vary depending on the purity of the crude material and the accuracy of the pressure measurement.

Experimental Protocol: Vacuum Fractional Distillation of this compound

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (e.g., vacuum pump)

  • Manometer or vacuum gauge

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Cold water source for the condenser

  • Inert gas source (e.g., Nitrogen or Argon) (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is free of cracks and is properly clamped.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum source to the vacuum adapter on the receiving flask setup.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum to the system.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle.

    • Observe the distillation. The first fraction to distill will likely be lower-boiling impurities. Collect this forerun in a separate receiving flask and discard it.

    • As the temperature rises and stabilizes at the expected boiling point of this compound for the applied pressure, switch to a clean receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate for optimal separation. The temperature should remain constant during the collection of the main fraction.

    • If the distillation rate is too slow, you can insulate the fractionating column with glass wool or aluminum foil.[5]

  • Completion:

    • When the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask, stop the distillation by removing the heating mantle.

    • Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

    • The collected main fraction is the purified this compound.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Bumping or Uncontrolled Boiling - Rapid heating.- Insufficient boiling chips or stirring.- Applying vacuum too quickly to a hot liquid.- Reduce the heating rate.- Ensure adequate boiling chips or vigorous stirring.- Always apply vacuum before heating.
Product is Discolored (Yellow/Brown) - Thermal decomposition due to excessive heating.- Oxidation from exposure to air at high temperatures.- Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.- Consider performing the distillation under an inert atmosphere (Nitrogen or Argon).[6]
Poor Separation of Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating vacuum pressure.- Use a longer or more efficient fractionating column (e.g., packed with Raschig rings).- Reduce the heating rate to slow down the distillation.- Ensure the vacuum system is free of leaks and the pressure is stable.
No Product Distilling Over - Vacuum is too high for the heating temperature.- Thermometer is placed incorrectly.- A leak in the system is preventing a sufficient vacuum.- Gradually increase the heating mantle temperature.- Ensure the thermometer bulb is correctly positioned.- Check all joints and connections for leaks.
Flooding of the Column - Heating rate is too high, causing excessive vaporization.- Immediately reduce the heating rate to allow the liquid to drain back into the flask.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion setup1 Assemble distillation glassware setup2 Add crude this compound and boiling chips to flask setup1->setup2 setup3 Grease joints and connect components setup2->setup3 setup4 Connect condenser to water source setup3->setup4 setup5 Connect to vacuum source setup4->setup5 dist1 Apply vacuum slowly setup5->dist1 dist2 Begin gentle heating dist1->dist2 dist3 Collect and discard forerun (low-boiling impurities) dist2->dist3 dist4 Collect main fraction at stable temperature dist3->dist4 comp1 Stop heating and allow to cool dist4->comp1 comp2 Slowly release vacuum comp1->comp2 comp3 Collect purified product comp2->comp3

Caption: Workflow for the vacuum distillation of crude this compound.

troubleshooting_tree Troubleshooting Distillation Issues cluster_bumping Bumping/Uncontrolled Boiling cluster_discoloration Product Discoloration cluster_separation Poor Separation start Distillation Problem Occurs q_bumping Is heating too rapid? start->q_bumping Bumping q_temp Is distillation temp too high? start->q_temp Discoloration q_rate Is distillation rate too fast? start->q_rate Poor Separation s_bumping1 Reduce heating rate q_bumping->s_bumping1 Yes q_stirring Adequate boiling chips/stirring? q_bumping->q_stirring No s_bumping2 Add boiling chips/increase stirring q_stirring->s_bumping2 No s_temp Increase vacuum to lower BP q_temp->s_temp Yes q_air Is system open to air? q_temp->q_air No s_air Use inert atmosphere (N2/Ar) q_air->s_air Yes s_rate Reduce heating q_rate->s_rate Yes q_column Is column efficient? q_rate->q_column No s_column Use longer/packed column q_column->s_column No

Caption: Decision tree for troubleshooting common distillation problems.

References

Technical Support Center: N-Isopropylbenzylamine Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-isopropylbenzylamine via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the reductive amination synthesis of this compound?

A1: During the reductive amination of benzaldehyde (B42025) and isopropylamine (B41738), several byproducts can form. The most common include:

  • Unreacted Starting Materials: Residual benzaldehyde and isopropylamine.

  • Imine Intermediate (N-benzylideneisopropylamine): Incomplete reduction of the Schiff base intermediate.

  • Benzyl (B1604629) Alcohol: Formed by the reduction of the starting material, benzaldehyde. This is more prevalent when using less selective reducing agents.[1]

  • Over-alkylation Product (N,N-dibenzylisopropylamine): The secondary amine product, this compound, can react further with benzaldehyde and undergo a second reductive amination.[1]

Q2: How can I monitor the progress of the reaction to minimize byproduct formation?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (benzaldehyde and isopropylamine) to track the consumption of reactants and the formation of the imine intermediate and the final product. A typical solvent system for TLC analysis is ethyl acetate (B1210297) in hexanes (e.g., 30%).[1] For more detailed analysis during optimization, LC-MS can be employed to track the concentrations of all species in the reaction mixture.

Q3: What is the optimal pH for the reductive amination of benzaldehyde with isopropylamine?

A3: A mildly acidic environment, typically between pH 4 and 5, is generally optimal for the formation of the imine intermediate.[1] If the pH is too low, the isopropylamine will be protonated, rendering it non-nucleophilic. If the pH is too high, the activation of the benzaldehyde carbonyl group for nucleophilic attack is insufficient.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Significant Amount of Benzyl Alcohol

Cause: This issue commonly arises from the premature reduction of benzaldehyde by the reducing agent before it can react with isopropylamine to form the imine. This is particularly problematic with strong, non-selective reducing agents like sodium borohydride (B1222165) (NaBH₄).[1]

Solution:

  • Choice of Reducing Agent: Employ a milder and more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (B8407120) (STAB) is an excellent choice for one-pot reductive aminations as it is less reactive towards aldehydes and ketones.[1]

  • Stepwise Procedure: First, allow for the complete formation of the imine intermediate by mixing benzaldehyde and isopropylamine. You can use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine. Monitor the reaction by TLC until the benzaldehyde spot disappears. Then, add the reducing agent to the reaction mixture.[1]

Issue 2: Presence of Over-alkylation Byproduct (N,N-dibenzylisopropylamine)

Cause: The desired product, this compound (a secondary amine), is more nucleophilic than the starting isopropylamine (a primary amine). It can therefore compete with the starting amine and react with remaining benzaldehyde to form a tertiary amine byproduct.[1]

Solution:

  • Stoichiometry Control: Use a slight excess of the isopropylamine relative to the benzaldehyde. This increases the likelihood that benzaldehyde will react with the primary amine rather than the secondary amine product.

  • Reaction Conditions: Running the reaction under neutral or non-acidic conditions can help to suppress the formation of the tertiary amine.[1]

  • Stepwise Addition: A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also mitigate this issue as the concentration of free benzaldehyde is minimized during the reduction step.[1]

Issue 3: Incomplete Reaction with Residual Imine Intermediate

Cause: The presence of the imine intermediate in the final product indicates an incomplete reduction step. This can be due to an insufficient amount or degraded quality of the reducing agent, or suboptimal reaction conditions.

Solution:

  • Check Reducing Agent Activity: Test the activity of your reducing agent on a simple ketone like acetone (B3395972) to ensure it is still effective.[1]

  • Increase Reducing Agent: If the reducing agent is active, try increasing the molar equivalents used in the reaction.

  • Optimize Reaction Conditions: Increasing the reaction temperature or reaction time can help drive the reduction to completion. For stubborn cases, switching to a more powerful reducing agent or considering catalytic hydrogenation might be necessary.

Byproduct Formation Summary

Reaction ConditionEffect on Benzyl Alcohol FormationEffect on Over-alkylationEffect on Residual Imine
Use of NaBH₄ (One-Pot) High PotentialModerate PotentialLow Potential (if sufficient)
Use of STAB (One-Pot) Low PotentialModerate PotentialLow Potential (if sufficient)
Stepwise (Imine formation then reduction) Low PotentialLow PotentialLow Potential (if sufficient)
Excess Isopropylamine No Direct EffectDecreasesNo Direct Effect
Non-Acidic Conditions No Direct EffectDecreasesMay slow down reduction

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification and Quantification

This protocol provides a general framework for the analysis of a completed this compound reaction mixture.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the solvent used for extraction.

  • GC-MS Instrument Parameters (Example):

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and potential byproducts by comparing their mass spectra with a reference library (e.g., NIST).

    • The expected retention order will generally be: isopropylamine (if volatile enough), benzaldehyde, benzyl alcohol, this compound, imine intermediate, and then the over-alkylation product.

    • Quantify the relative amounts of each component by integrating the peak areas. For accurate quantification, calibration curves with authentic standards should be prepared.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation:

    • Purify the main product and suspected byproducts from the reaction mixture using column chromatography or distillation.

    • Dissolve approximately 5-10 mg of each isolated compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts (δ, ppm) in CDCl₃:

    • This compound: ~7.2-7.4 (m, 5H, Ar-H), ~3.8 (s, 2H, CH₂), ~2.9 (septet, 1H, CH), ~1.1 (d, 6H, CH₃).

    • N-benzylideneisopropylamine (Imine): ~8.3 (s, 1H, N=CH), ~7.2-7.8 (m, 5H, Ar-H), ~3.5 (septet, 1H, CH), ~1.2 (d, 6H, CH₃).

    • Benzyl Alcohol: ~7.2-7.4 (m, 5H, Ar-H), ~4.7 (s, 2H, CH₂), ~1.6 (br s, 1H, OH).

    • Benzaldehyde: ~10.0 (s, 1H, CHO), ~7.5-7.9 (m, 5H, Ar-H).

Visualizations

Reaction_Pathway cluster_reactants Reactants Benzaldehyde Benzaldehyde Imine N-benzylideneisopropylamine (Imine Intermediate) Benzaldehyde->Imine + Isopropylamine - H₂O Isopropylamine Isopropylamine Isopropylamine->Imine Product This compound Imine->Product + [H] (Reduction)

Caption: Reductive amination pathway for this compound synthesis.

Byproduct_Formation Reactants Benzaldehyde + Isopropylamine Imine Imine Intermediate Reactants->Imine Imine Formation Benzyl_Alcohol Benzyl Alcohol (Byproduct) Reactants->Benzyl_Alcohol Carbonyl Reduction (e.g., NaBH₄) Product This compound Imine->Product Reduction Over_alkylation N,N-dibenzylisopropylamine (Byproduct) Product->Over_alkylation + Benzaldehyde + [H]

Caption: Formation pathways of common byproducts in the reaction.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Impurities Identify Impurities (GC-MS, NMR) Start->Check_Impurities Benzyl_Alcohol High Benzyl Alcohol? Check_Impurities->Benzyl_Alcohol Over_alkylation High Over-alkylation? Check_Impurities->Over_alkylation Unreacted_Imine High Unreacted Imine? Check_Impurities->Unreacted_Imine Solution_BA Use Selective Reductant (STAB) Perform Stepwise Reaction Benzyl_Alcohol->Solution_BA Yes Solution_OA Adjust Stoichiometry (Excess Amine) Use Neutral Conditions Over_alkylation->Solution_OA Yes Solution_UI Check Reductant Activity Increase Reductant Amount Increase Temp/Time Unreacted_Imine->Solution_UI Yes

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: N-Isopropylbenzylamine and Methamphetamine Separation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of N-Isopropylbenzylamine (N-IBA) and methamphetamine.

Troubleshooting Guides

Issue: Poor chromatographic resolution between this compound and methamphetamine peaks.

Question: Our laboratory is experiencing co-elution or poor separation of this compound and methamphetamine peaks during LC-MS/MS analysis. What are the potential causes and solutions?

Answer:

Poor resolution between N-IBA and methamphetamine is a common challenge due to their structural similarity.[1] Here are the primary factors to investigate and the recommended troubleshooting steps:

  • Inappropriate Column Chemistry: The choice of stationary phase is critical for separating these isomers.

    • Solution: Utilize a C18 column, which has demonstrated effective separation.[2][3] In contrast, a PFP (pentafluorophenyl) column may result in identical retention times for both compounds and should be avoided for this specific application.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interaction of the analytes with the stationary phase.

    • Solution: A recommended mobile phase for a C18 column is a mixture of acetonitrile (B52724) and an aqueous ammonium (B1175870) acetate (B1210297) solution (e.g., 20 mM) with a small percentage of formic acid (e.g., 0.1%).[4] An isocratic elution with a high organic content (e.g., 80:20 acetonitrile:aqueous buffer) has been shown to be effective.[4]

  • Incorrect Flow Rate or Temperature: These parameters affect the kinetics of the separation.

    • Solution: An optimized flow rate of around 0.40 mL/min and a column temperature of 40°C have been successfully used.[4] Experiment with slight variations in these parameters to fine-tune the separation on your specific system.

Issue: Identical or very similar mass spectral fragmentation patterns.

Question: We are observing very similar or identical mass-to-charge ratio (m/z) fragments for this compound and methamphetamine in our MS/MS analysis, making differentiation difficult. How can we resolve this?

Answer:

While both compounds have the same nominal mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinguished with the right approach.

  • Shared Fragment Ions: Both N-IBA and methamphetamine can produce common fragment ions, which can lead to misidentification if not carefully evaluated.[2]

  • Solution: Multiple Reaction Monitoring (MRM): Employing a validated LC-ESI-MS/MS method with optimized MRM transitions is crucial for definitive identification and quantification.[4] By selecting unique precursor-to-product ion transitions for each compound, you can selectively detect and quantify them even in a mixture. A detailed experimental protocol with proven MRM transitions is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound from methamphetamine?

A1: The primary challenge lies in their structural similarity. Both are secondary amines with the same molecular formula (C10H15N) and molecular weight.[1] This results in very similar physicochemical properties, leading to overlapping retention times in chromatography and similar fragmentation patterns in mass spectrometry.[1]

Q2: Can standard field drug tests differentiate between this compound and methamphetamine?

A2: No, standard field drug tests are often unable to distinguish between the two compounds.[5] This can lead to false-positive results for methamphetamine.

Q3: Is this compound a controlled substance?

A3: this compound is not a controlled substance in many jurisdictions.[6] However, it is a known cutting agent for illicit methamphetamine.[5]

Q4: What are the potential health risks associated with this compound?

A4: While not considered to have the same stimulant effects as methamphetamine, N-IBA is not harmless.[6] Anecdotal reports suggest side effects like headaches and confusion.[6] Toxicological studies have indicated that N-IBA can induce toxicity in neuronal cell lines by increasing nitric oxide levels.[6]

Q5: Are there any physical methods to separate this compound from methamphetamine?

A5: There are anecdotal reports of separation based on differences in recrystallization from a solvent or melting points. However, these methods are not scientifically validated and are unlikely to provide the purity and reliability required for research or professional applications. Analytical chromatographic techniques remain the gold standard for accurate separation and quantification.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Separation of this compound and Methamphetamine [4]

ParameterValue
Chromatography System Agilent 1290 Infinity LC system
Mass Spectrometer SCIEX QTRAP 5500
Column Agilent Poroshell 120 SB-C18 (4.6×100 mm, 2.7 μm)
Mobile Phase Acetonitrile and 20 mM ammonium acetate with 0.1% formic acid (80:20, v/v)
Elution Mode Isocratic
Flow Rate 0.40 mL/min
Column Temperature 40°C
Injection Volume 5 μL
Ionization Mode Positive Electrospray Ionization (ESI+)

Table 2: Quantitative Data for LC-MS/MS Analysis [4]

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundNot specified in source150.1119.191.1
MethamphetamineNot specified in source150.191.1119.1

Note: While the specific retention times were not provided in the source document, the method was validated for the successful separation of the two compounds.

Experimental Protocols

Detailed Methodology for LC-MS/MS Separation [4]

  • Sample Preparation:

    • Prepare stock solutions of this compound and methamphetamine in methanol (B129727).

    • Create working solutions by diluting the stock solutions with methanol to the desired concentration range (e.g., 0.51 ng/mL to 51 ng/mL).

  • Chromatographic Conditions:

    • Set up the LC system with an Agilent Poroshell 120 SB-C18 column (4.6×100 mm, 2.7 μm).

    • Prepare the mobile phase consisting of acetonitrile and 20 mM ammonium acetate with 0.1% formic acid in an 80:20 (v/v) ratio.

    • Set the column temperature to 40°C and the flow rate to 0.40 mL/min for isocratic elution.

    • The injection volume is 5 μL.

  • Mass Spectrometry Conditions:

    • Utilize a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Set up the instrument for Multiple Reaction Monitoring (MRM) analysis.

    • For this compound, monitor the transition of the precursor ion m/z 150.1 to product ions m/z 119.1 and 91.1.

    • For methamphetamine, monitor the transition of the precursor ion m/z 150.1 to product ions m/z 91.1 and 119.1.

    • Optimize other MS parameters such as declustering potential and collision energy for each transition to achieve maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for the specified MRM transitions for both this compound and methamphetamine.

    • Generate a calibration curve using the peak areas of the working standards to quantify the analytes in unknown samples.

Mandatory Visualization

Separation_Workflow Logical Workflow for Separation and Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Interpretation Sample Suspected Sample (Mixture of N-IBA and Methamphetamine) Dissolution Dissolution in Methanol Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Injection Inject into LC-MS/MS System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Identification Confirmation by Retention Time and Ion Ratios Integration->Identification Report Final Report Quantification->Report Identification->Report

Caption: Workflow for the separation and analysis of N-IBA and methamphetamine.

References

Technical Support Center: N-Isopropylbenzylamine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of N-Isopropylbenzylamine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup of a GC-MS method for this compound.

Q1: What are the recommended starting GC-MS parameters for this compound analysis?

A1: A solid starting point is crucial for method development. The following parameters, based on general methods for designer drug analysis, are recommended.[1][2] Optimization will likely be necessary based on your specific instrumentation and sample matrix.

Table 1: Recommended Starting GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnHP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier GasHelium, constant flow at 1.0 mL/min[1][2]
Injection ModeSplit (10:1) or Splitless
Injection Volume1 µL[1]
Injector Temperature280 °C[1]
Oven ProgramInitial temp 60-120 °C, hold for 1 min, ramp at 10-20 °C/min to 280-300 °C, hold for 2-10 min[1][2]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[1]
Source Temperature250 °C[1]
Transfer Line Temp280 °C[2]
Acquisition ModeFull Scan
Scan Range (m/z)50 - 500 amu[1]

Q2: Which GC column is best suited for separating this compound from its isomers like methamphetamine?

A2: A standard, non-polar HP-5ms (or equivalent) column is commonly used for the analysis of designer drugs and is a good first choice.[1] However, because this compound and methamphetamine are structural isomers, they can be challenging to separate.[3][4] If co-elution is an issue, consider that slowing the thermal gradient can improve peak resolution.[5] For particularly difficult separations, a column with a different stationary phase, such as a mid-polarity column, may provide the necessary selectivity.

Q3: What are the key mass fragments to monitor for this compound identification?

A3: this compound has a molecular weight of 149.23 g/mol .[3][6] In electron ionization MS, you can expect to see the molecular ion and several characteristic fragment ions. While it shares some fragments with methamphetamine (e.g., m/z 91), a full spectral comparison against a reference standard is essential for positive identification.[3]

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound

m/z ValueIon IdentityNotes
149[M]+ (Molecular Ion)The intact molecule with one electron removed.[6][7]
91[C7H7]+ (Tropylium ion)A common fragment resulting from cleavage of the bond between the benzyl (B1604629) carbon and the nitrogen. This fragment is also prominent in methamphetamine.[3][8]
58[C3H8N]+A key fragment that can help differentiate it from methamphetamine, where the m/z 119 fragment is often more prominent.[3][8]

Q4: How can I definitively confirm the identity of a peak as this compound?

A4: Definitive identification requires two points of confirmation: retention time and mass spectrum. You must analyze a certified reference standard of this compound using your established GC-MS method. The peak in your unknown sample must match the retention time and the full mass spectrum of the reference standard. Simple library matching is not sufficient, especially when isomers are suspected.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis.

Q5: My chromatogram shows poor peak shape (e.g., tailing or fronting). What should I do?

A5: Poor peak shape can compromise resolution and quantification.

  • Tailing Peaks: This is often caused by active sites in the system.

    • Solution: Clean or replace the injector liner.[9] Ensure you are using a deactivated liner. If the problem persists, the first few inches of the GC column may be contaminated; carefully trim a small section (approx. 4-5 inches) from the injector end of the column.[9]

  • Fronting Peaks: This typically indicates column overload or a temperature mismatch.

    • Solution: Reduce the injection volume or dilute your sample. If using splitless injection, consider switching to a split injection to reduce the amount of analyte reaching the column.[9] Ensure the initial oven temperature is appropriate for the solvent used.

Q6: I am not seeing any peaks for my sample. What are the possible causes?

A6: The absence of peaks can stem from several issues, from sample introduction to detection.

  • Check the Syringe: Ensure the syringe is drawing and injecting the sample correctly. A blocked syringe is a common problem.

  • Verify Injection Parameters: Confirm the injector temperature is high enough to volatilize the analyte.

  • Check for Leaks: A significant leak in the injector or column fittings can prevent the sample from reaching the detector.[9] Use an electronic leak detector to systematically check the flow path.

  • Confirm Detector Function: Ensure the mass spectrometer is turned on, properly tuned, and set to the correct acquisition mode.

Q7: I suspect this compound is co-eluting with methamphetamine. How can I resolve them?

A7: This is the most significant analytical challenge for this compound due to its isomeric relationship with methamphetamine.[3][10]

  • Optimize Oven Program: This is the most effective first step. Decrease the temperature ramp rate (e.g., from 20 °C/min to 10 °C/min or even 5 °C/min). A slower ramp increases the time the analytes spend interacting with the stationary phase, which can significantly improve separation.[5]

  • Lower Initial Temperature: A lower starting oven temperature can also improve the focusing of analytes at the head of the column, leading to sharper peaks and better resolution.

  • Consider Derivatization: While a more complex approach, derivatizing the samples can alter the volatility and chromatographic behavior of the two isomers, potentially enabling baseline separation.[4]

Q8: The baseline of my chromatogram is noisy or drifting. How can I fix this?

A8: A high or unstable baseline can interfere with the detection of low-level analytes.

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures, causing a rising baseline. Ensure you are not exceeding the column's maximum operating temperature. If the column is old, it may need to be replaced.[11]

  • Contamination: Contamination in the carrier gas, injector, or gas lines can cause a noisy baseline. Use high-purity carrier gas and ensure gas traps are functioning. Bake out the column to remove contaminants.[9]

  • System Leaks: Small air leaks can introduce oxygen into the system, which can degrade the column and create noise.[9] Thoroughly check for leaks.

Section 3: Experimental Protocol

This section provides a detailed methodology for a standard GC-MS analysis of this compound.

1. Sample and Standard Preparation

  • Stock Solution: Accurately weigh ~10 mg of this compound certified reference standard. Dissolve it in 10 mL of methanol (B129727) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the unknown sample in the same solvent used for the standards to a concentration that is expected to fall within the calibration range.

2. GC-MS Instrument Setup and Calibration

  • Install a suitable column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) and condition it according to the manufacturer's instructions.

  • Set the GC-MS parameters as outlined in Table 1.

  • Perform an instrument tune to ensure proper mass calibration and detector sensitivity.

  • Inject the series of working standards to generate a calibration curve.

3. Data Acquisition

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Begin data acquisition. Ensure the solvent delay is set appropriately (e.g., 3 minutes) to prevent the solvent peak from damaging the detector filament.

  • Acquire data in full scan mode (m/z 50-500) to obtain complete mass spectra.

4. Data Analysis

  • Integrate the chromatographic peak corresponding to the retention time of this compound.

  • Compare the mass spectrum of the sample peak to the mass spectrum obtained from the reference standard. A close match is required for identification.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the working standards.

Section 4: Visualizations

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References

Navigating Benzylamine Synthesis: A Technical Guide to Avoiding Over-alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Shangai, China - For researchers, scientists, and professionals in the fast-paced world of drug development, the synthesis of primary amines is a foundational chemical transformation. Benzylamine (B48309), a key building block in many pharmaceutical compounds, presents a common challenge: the propensity for over-alkylation, leading to the formation of secondary and tertiary amines, which can complicate purification and reduce yields. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during benzylamine synthesis, ensuring a higher selectivity for the desired primary amine.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of benzylamine synthesis?

A1: Over-alkylation is a common side reaction where the newly formed benzylamine, which is a primary amine, acts as a nucleophile and reacts further with the alkylating agent (e.g., benzyl (B1604629) halide). This subsequent reaction forms dibenzylamine (B1670424) (a secondary amine), which can then react again to form tribenzylamine (B1683019) (a tertiary amine). This occurs because the primary and secondary amine products are often more nucleophilic than the ammonia (B1221849) or initial amine used.[1][2]

Q2: Which synthesis methods are most prone to over-alkylation?

A2: Direct alkylation of ammonia with a benzyl halide is highly susceptible to over-alkylation, often resulting in a mixture of primary, secondary, and tertiary amines.[1][3] Reductive amination of benzaldehyde (B42025) with ammonia can also lead to the formation of dibenzylamine as a significant byproduct if the reaction conditions are not carefully controlled.[4]

Q3: What are the most effective methods for selectively synthesizing primary benzylamine and avoiding over-alkylation?

A3: The Gabriel synthesis and the Delépine reaction are two classical methods renowned for their ability to produce primary amines with minimal risk of over-alkylation.[3][5][6][7] The Gabriel synthesis utilizes a phthalimide (B116566) anion as an ammonia surrogate, which, after N-alkylation, is not nucleophilic enough for subsequent alkylations.[8] The Delépine reaction employs hexamethylenetetramine to form a quaternary ammonium (B1175870) salt that is then hydrolyzed to the primary amine.[6][7] The Ritter reaction offers an indirect route by first forming an N-benzylamide from a benzyl alcohol and a nitrile, which can then be hydrolyzed to the primary amine.[9][10]

Troubleshooting Guides

Direct Alkylation of Ammonia with Benzyl Halides
Issue Potential Cause Suggested Solution
Low yield of benzylamine and significant formation of secondary and tertiary amines. The newly formed benzylamine is more nucleophilic than ammonia and reacts faster with the benzyl halide.- Use a large excess of ammonia to statistically favor the reaction of the benzyl halide with ammonia over the product amine.[3] - Add the benzyl halide slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.
Reaction is slow or incomplete. Insufficient reactivity of the benzyl halide or poor solubility.- Consider using a more reactive benzyl halide (e.g., benzyl bromide or iodide over chloride). - Choose a solvent system that ensures adequate solubility of both the ammonia and the benzyl halide.
Reductive Amination of Benzaldehyde
Issue Potential Cause Suggested Solution
Significant formation of dibenzylamine (secondary amine). The benzylamine product is reacting with remaining benzaldehyde to form an imine, which is then reduced.- Use a large excess of the ammonia source to outcompete the benzylamine for reaction with benzaldehyde.[4] - Perform a stepwise procedure: first form the imine under conditions that favor the primary imine, then add the reducing agent. - Optimize the reaction temperature; lower temperatures may favor the initial amination over the subsequent alkylation.
Low yield of benzylamine, with significant amounts of benzyl alcohol. The reducing agent is too reactive and is reducing the benzaldehyde before imine formation.- Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[11][12][13]
Low or no product yield; starting materials remain. Inefficient imine formation.- Ensure the pH is mildly acidic (pH 4-5) to catalyze imine formation without fully protonating the amine.[14] - Add a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation.[11]
Gabriel Synthesis
Issue Potential Cause Suggested Solution
Low yield of N-benzylphthalimide in the first step. Incomplete deprotonation of phthalimide or low reactivity of the benzyl halide.- Ensure the potassium phthalimide is dry and of good quality. - Use a polar aprotic solvent like DMF to enhance the nucleophilicity of the phthalimide anion. - Use benzyl bromide or iodide for higher reactivity.
Low yield of benzylamine during the hydrolysis/hydrazinolysis step. Incomplete cleavage of the N-benzylphthalimide.- For hydrazinolysis, ensure an adequate excess of hydrazine (B178648) hydrate (B1144303) is used and allow for sufficient reflux time. - For acidic hydrolysis, use a strong acid (e.g., concentrated HCl) and ensure a prolonged reaction time at elevated temperatures. - For basic hydrolysis, use a strong base (e.g., NaOH) and be aware that this may require harsh conditions.
Difficulty in purifying the final product. Contamination with phthalhydrazide (B32825) (from hydrazinolysis) or phthalic acid (from hydrolysis).- After hydrazinolysis, acidify the reaction mixture to precipitate the phthalhydrazide, which can then be removed by filtration. - After acidic hydrolysis, make the solution basic to precipitate phthalic acid salts, or extract the benzylamine into an organic solvent.

Data Presentation: Comparison of Benzylamine Synthesis Methods

Method Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
Direct Alkylation Variable (highly dependent on conditions)~130 - 100Industrially important, straightforward.[3]Prone to over-alkylation, often leading to product mixtures.[3]
Reductive Amination 60 - 98%[3]0.5 - 4[3]60 - 70[3]Wide substrate scope, one-pot procedure, mild conditions.[3]Requires a suitable reducing agent, potential for over-alkylation.[3]
Gabriel Synthesis 60 - 79%[3]3 - 5[3]Reflux[3]High purity of primary amine, avoids over-alkylation.[3][5]Limited to primary amines, harsh hydrolysis conditions.[3]
Delépine Reaction Good to highShortMildSelective for primary amines, avoids over-alkylation.[6][7]Use of toxic solvents (chloroform), formation of formaldehyde.[6]
Ritter Reaction (followed by hydrolysis) Good to highVariableVariableAvoids over-alkylation, uses readily available starting materials.[9][10]Two-step process, requires hydrolysis of the intermediate amide.

Experimental Protocols

Gabriel Synthesis of Benzylamine

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask, suspend potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add benzyl bromide (1.05 eq) to the suspension.

  • Heat the mixture at 80-90 °C with stirring for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated N-benzylphthalimide by vacuum filtration, wash with water, and dry.

Step 2: Hydrazinolysis of N-Benzylphthalimide

  • To a solution of N-benzylphthalimide (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add an equal volume of 2M HCl.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic with a concentrated NaOH solution and extract the benzylamine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzylamine.

Reductive Amination of Benzaldehyde with Ammonia
  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in methanol (B129727).

  • Add a large excess of a solution of ammonia in methanol (e.g., 7N, 10-20 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (B1222165) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude benzylamine, which can be further purified by distillation or chromatography.

Visualizations

over_alkylation Ammonia Ammonia (NH3) Benzylamine Benzylamine (Primary Amine) Ammonia->Benzylamine + Bn-X BenzylHalide Benzyl Halide (Bn-X) Dibenzylamine Dibenzylamine (Secondary Amine) Benzylamine->Dibenzylamine + Bn-X Tribenzylamine Tribenzylamine (Tertiary Amine) Dibenzylamine->Tribenzylamine + Bn-X

Figure 1: Over-alkylation pathway in direct amination.

gabriel_synthesis_workflow Start Start: Phthalimide & Benzyl Halide N_Alkylation Step 1: N-Alkylation Start->N_Alkylation Intermediate N-Benzylphthalimide N_Alkylation->Intermediate Hydrolysis Step 2: Hydrolysis / Hydrazinolysis Intermediate->Hydrolysis Product Benzylamine (Primary Amine) Hydrolysis->Product Byproduct Phthalic Acid / Phthalhydrazide Hydrolysis->Byproduct

Figure 2: Workflow of the Gabriel synthesis.

troubleshooting_tree Start Low Yield of Primary Amine? Overalkylation Over-alkylation Products Detected? Start->Overalkylation Yes IncompleteReaction Starting Material Remaining? Start->IncompleteReaction No Overalkylation->IncompleteReaction No Sol_Overalkylation Increase Amine Excess / Slow Addition of Alkylating Agent Overalkylation->Sol_Overalkylation Yes SideProducts Other Side Products? IncompleteReaction->SideProducts No Sol_Incomplete Increase Temperature / Time / Use More Reactive Halide IncompleteReaction->Sol_Incomplete Yes Sol_SideProducts Optimize Solvent / Temperature / Use Milder Reagents SideProducts->Sol_SideProducts Yes Failure Consider Alternative Method (e.g., Gabriel, Delépine) SideProducts->Failure No Success Problem Solved Sol_Overalkylation->Success Sol_Incomplete->Success Sol_SideProducts->Success

Figure 3: Troubleshooting decision tree for low primary amine yield.

References

troubleshooting N-Isopropylbenzylamine synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isopropylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are reductive amination and nucleophilic substitution.[1]

  • Reductive Amination: This is a highly common and versatile method.[1] It typically involves the reaction of benzaldehyde (B42025) with isopropylamine (B41738) to form an imine intermediate, which is then reduced to the final product.[1] Another variation uses benzylamine (B48309) and acetone (B3395972) to form the same intermediate.[2][3]

  • Nucleophilic Substitution (Direct Amination): This industrial-scale method often involves the reaction of benzyl (B1604629) chloride with isopropylamine, usually in the presence of a catalyst like copper oxide or cuprous chloride.[4]

Q2: How do I choose between reductive amination and nucleophilic substitution?

A2: The choice of synthesis route depends on factors like the desired scale of production, available starting materials, and required purity.[1] Reductive amination is often preferred in laboratory settings due to its high selectivity and milder reaction conditions. Nucleophilic substitution, or direct amination, is praised for its simplicity and scalability, making it suitable for bulk production.

Q3: What are the typical impurities I might encounter?

A3: Common impurities depend on the synthetic route. In reductive amination, unreacted benzaldehyde or benzylamine can be present. Over-alkylation can also occur, leading to the formation of dibenzylamine.[1] For the nucleophilic substitution pathway, dibenzylated amines are a common side product, especially if an excess of benzyl halide is used.[1]

Q4: What is the best way to monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[5][6] A typical mobile phase for this analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 4:1 ratio).[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis and to identify byproducts.[4]

Q5: How can I purify the final product?

A5: The crude product can be purified through several methods. Distillation under reduced pressure is effective for removing lower-boiling impurities and unreacted starting materials.[4] For higher purity, column chromatography on silica (B1680970) gel is frequently employed, using an eluent system such as ethyl acetate/hexane or ethyl acetate/dichloromethane.[3][5]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield in this compound synthesis can stem from several factors. Below is a breakdown of potential causes and solutions for the common synthetic methods.

Potential CauseRecommended Solution(s)
Incomplete Imine Formation The formation of the imine intermediate is a critical equilibrium step. To drive the reaction forward, remove water as it forms using a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.[1][7] Mildly acidic conditions (pH 4-7) can also catalyze imine formation.[7]
Sub-optimal Reducing Agent The choice and handling of the reducing agent are crucial. Sodium borohydride (B1222165) (NaBH₄) is a common choice, but it can also reduce the starting aldehyde if not controlled.[7] It's often best to allow the imine to form completely before adding the NaBH₄.[8] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and more selective alternative that is less likely to reduce the starting carbonyl compound.[7]
Incorrect pH The pH of the reaction is critical. If the medium is too acidic, the amine will be protonated, rendering it non-nucleophilic.[9] For reductive amination, a mildly acidic environment (pH 4-7) is generally optimal to facilitate imine formation without deactivating the amine.[7]
Low Reaction Temperature While many reductive aminations proceed at room temperature, some substrate combinations may require gentle heating to reach completion.[7] A typical temperature range is 35-40°C.[5][6]
Potential CauseRecommended Solution(s)
Insufficient Catalyst Activity In methods using benzyl chloride, catalysts like cuprous iodide or copper oxide are often used.[4] Ensure the catalyst is fresh and active. The reaction temperature should be optimized for the specific catalyst (e.g., 30-60°C).[4]
Stoichiometry Imbalance Careful control of reactant ratios is essential to prevent side reactions. An excess of benzyl halide can lead to the formation of unwanted dibenzylated amines.[1] Using an excess of isopropylamine can help maximize the formation of the desired secondary amine.
Inadequate Base The reaction of benzyl halides with isopropylamine produces hydrohalic acid as a byproduct. A base is often required to neutralize this acid and prevent the protonation of the amine reactant.[1]
Issue 2: Formation of Side Products/Impurities

The presence of significant impurities can complicate purification and lower the overall yield.

| Observed Impurity | Potential Cause | Recommended Solution(s) | | :--- | :--- | | Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, non-optimal temperature, or deactivated reagents. | Monitor the reaction by TLC until the starting material spot disappears.[5] Ensure all reagents are pure and active. Consider extending the reaction time or slightly increasing the temperature. | | Dibenzylamine or other over-alkylation products | An incorrect stoichiometric ratio of reactants, particularly an excess of the benzylating agent.[1] | Use a molar excess of the amine (isopropylamine or benzylamine depending on the route) relative to the other reactant. This shifts the equilibrium towards the formation of the desired mono-alkylation product. | | Benzyl Alcohol | Reduction of the starting benzaldehyde (in reductive amination) by the reducing agent. | Use a milder, more selective reducing agent like NaBH(OAc)₃.[7] Alternatively, ensure complete imine formation before the portion-wise addition of a stronger reducing agent like NaBH₄, while keeping the temperature low (e.g., below 10°C).[7] |

Experimental Protocols

Protocol 1: Reductive Amination of Benzylamine and Acetone

This protocol is adapted from a general procedure for reductive amination.[5][6]

  • Imine Formation: In a round-bottom flask, dissolve benzylamine (1 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE, 2 mL).

  • Add acetone (1 mmol) to the solution.

  • Stir the mixture vigorously at 35-40°C for 5-10 minutes to allow for imine formation.

  • Reduction: To the stirred mixture, add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise, ensuring the temperature remains stable.

  • Monitoring: Monitor the reaction progress by TLC using a hexane-EtOAc (4:1) mobile phase.

  • Work-up: Once the reaction is complete, filter the mixture and wash the residue with TFE (2 mL).

  • Remove the solvent under reduced pressure.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an EtOAc-hexane eluent. A yield of around 90% can be expected.[5]

Protocol 2: Nucleophilic Substitution of Benzyl Chloride with Isopropylamine

This protocol is based on a patented industrial method.[4]

  • Reaction Setup: To a 250ml reaction vessel, add isopropylamine (71g), copper oxide (0.6g), and methanol (B129727) (120g).

  • Addition of Benzyl Chloride: While stirring, add benzyl chloride (60g) to the mixture.

  • Reaction: Maintain the reaction temperature at 30°C and stir until the benzyl chloride has been completely consumed (monitor by GC or TLC).

  • Work-up: Cool the reaction solution to 0°C.

  • Filter the mixture to remove the catalyst and any organic salts that have precipitated.

  • Recover the methanol from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound. This method can yield the product with a purity of >99% (by GC).[4]

Visualized Workflows and Logic

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Select Synthesis Route ReductiveAmination Reductive Amination (e.g., Benzaldehyde + Isopropylamine) Start->ReductiveAmination NucleophilicSub Nucleophilic Substitution (e.g., Benzyl Chloride + Isopropylamine) Start->NucleophilicSub Reaction Run Reaction under Optimized Conditions ReductiveAmination->Reaction NucleophilicSub->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Workup Quench & Initial Work-up Monitor->Workup Crude Crude Product Workup->Crude Distillation Vacuum Distillation Crude->Distillation Column Column Chromatography Crude->Column Final Pure this compound Distillation->Final Column->Final

Caption: General workflow for synthesis and purification.

G Start Low Yield Observed CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, pH) CheckReagents->CheckConditions Reagents OK ImineFormation Incomplete Imine Formation? (for Reductive Amination) CheckConditions->ImineFormation Conditions OK AddDehydrant Add Dehydrating Agent (e.g., MgSO4) ImineFormation->AddDehydrant Yes WorkupLoss Product Loss During Work-up? ImineFormation->WorkupLoss No OptimizeExtraction Optimize Extraction/Precipitation Steps WorkupLoss->OptimizeExtraction Yes SideReactions Significant Side Products Observed? WorkupLoss->SideReactions No AdjustStoichiometry Adjust Reactant Ratios SideReactions->AdjustStoichiometry Yes

Caption: Troubleshooting decision tree for low yield issues.

G cluster_main Main Reaction Pathway (Reductive Amination) cluster_side Common Side Reaction Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine Isopropylamine Isopropylamine Isopropylamine->Imine Product This compound Imine->Product [Reduction] SideProduct Dibenzylamine Product->SideProduct + Benzaldehyde + [Reduction]

Caption: Main vs. side reaction in reductive amination.

References

minimizing impurity formation in direct amination of benzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Direct Amination of Benzyl (B1604629) Chloride

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize impurity formation during the direct amination of benzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities formed during the direct amination of benzyl chloride?

A1: The direct amination of benzyl chloride can lead to several impurities. The most common are over-alkylation products, namely dibenzylamine (B1670424) (a secondary amine) and tribenzylamine (B1683019) (a tertiary amine).[1][2] Another significant byproduct can be benzyl alcohol, which arises from the hydrolysis of benzyl chloride, especially if water is present in the reaction mixture.[3] If the starting benzyl chloride is impure, it may contain benzaldehyde (B42025), which can react with the primary amine product to form an imine byproduct.[3]

Q2: How does the stoichiometry of reactants affect impurity formation?

A2: The molar ratio of the aminating agent (e.g., ammonia (B1221849) or a primary amine) to benzyl chloride is a critical factor in controlling over-alkylation. The desired primary amine product is often more nucleophilic than the initial aminating agent, making it competitive in reacting with remaining benzyl chloride.[4] To minimize the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines, a large excess of the aminating agent is typically used.[2] This stoichiometric imbalance increases the probability that benzyl chloride will react with the intended aminating agent rather than the product amine.

Q3: What is the role of the solvent in this reaction?

A3: The choice of solvent can significantly influence the reaction pathway. In liquid ammonia, the reaction tends to follow an SN2 mechanism.[5] When using aqueous or binary solvent systems, a mix of SN1 and SN2 mechanisms can occur.[5] The presence of water can also lead to the hydrolysis of benzyl chloride to form benzyl alcohol, reducing the yield of the desired amine.[3] Therefore, using anhydrous solvents under an inert atmosphere is often recommended to prevent this side reaction.

Q4: Can temperature be used to control the reaction's selectivity?

A4: Yes, temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions. Temperatures above 150°C, for instance, tend to increase the formation of dibenzyl and tribenzyl amines.[2] It is often necessary to find an optimal temperature that allows for a reasonable reaction rate without excessively favoring the formation of byproducts. In some cases, dropwise addition of benzyl chloride while maintaining a controlled temperature (e.g., below 40°C) can help manage the exothermic reaction and improve selectivity.[6]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High levels of dibenzylamine and/or tribenzylamine detected. Over-alkylation: The primary amine product is reacting with unreacted benzyl chloride.[4]Increase Amine Excess: Employ a significantly larger molar excess of the aminating agent (e.g., ammonia). Ratios of 15:1 to 35:1 (ammonia to benzyl chloride) have been reported to be effective.[2] Control Reagent Addition: Add the benzyl chloride slowly or dropwise to the amine solution to maintain a low concentration of benzyl chloride throughout the reaction.[6] Lower Temperature: Reduce the reaction temperature. Higher temperatures can accelerate the rate of secondary and tertiary amine formation.[2]
Significant amount of benzyl alcohol is present in the product mixture. Hydrolysis: Benzyl chloride is reacting with water present in the reaction.Use Anhydrous Conditions: Ensure all solvents are thoroughly dried before use. Use an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. Purify Starting Materials: Ensure the aminating agent and solvents are free from water.
An unexpected imine byproduct is observed. Benzaldehyde Impurity: The benzyl chloride starting material may be contaminated with benzaldehyde.[3]Purify Benzyl Chloride: Purify the benzyl chloride before use, for example, by vacuum distillation, to remove benzaldehyde and other impurities.[3] Source High-Purity Reagents: Use a new or high-purity batch of benzyl chloride.
Reaction is sluggish or incomplete. Insufficient Temperature or Time: The reaction conditions may not be energetic enough for the reaction to proceed to completion. Poor Mixing: In biphasic systems, inadequate agitation can limit the reaction rate.Optimize Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. Increase Reaction Time: Allow the reaction to proceed for a longer duration. Improve Agitation: For multiphase reactions, ensure vigorous stirring to maximize the interfacial area between reactants.[7]

Experimental Protocols

Protocol 1: General Procedure for Direct Amination with Aniline (B41778)

This protocol is adapted from a procedure for the synthesis of benzylaniline and highlights key considerations for minimizing byproduct formation.[7]

  • Setup: Equip a flask with a reflux condenser, mechanical stirrer, and a dropping funnel.

  • Reagents: Charge the flask with a 4-fold molar excess of aniline, 1.25 moles of sodium bicarbonate per mole of benzyl chloride, and a minimal amount of water.

  • Heating & Addition: Heat the mixture to 90-95°C with vigorous stirring.

  • Slow Addition: Add benzyl chloride (1 mole equivalent) dropwise from the dropping funnel over a period of 1.5 to 2 hours.

  • Reaction: Maintain the temperature and stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup: Cool the mixture, filter, and separate the organic layer. Wash the organic layer with a saturated salt solution to improve phase separation.

  • Purification: Dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate). The excess aniline and the product, benzylaniline, can then be separated by vacuum distillation.[7]

Visual Guides

Impurity Formation Pathways

This diagram illustrates the desired reaction pathway to the primary amine and the competing side reactions that lead to common impurities.

G Key Reaction Pathways in Benzyl Chloride Amination BzCl Benzyl Chloride PrimaryAmine Desired Product (Primary Amine) SecondaryAmine Impurity 1 (Dibenzylamine type) TertiaryAmine Impurity 2 (Tribenzylamine type) BzOH Impurity 3 (Benzyl Alcohol) Amine Amine (R-NH2) or Ammonia (NH3) Amine->PrimaryAmine + Benzyl Chloride (Desired Reaction) PrimaryAmine->SecondaryAmine + Benzyl Chloride (Over-alkylation) SecondaryAmine->TertiaryAmine + Benzyl Chloride (Over-alkylation) Water Water (H2O) Water->BzOH + Benzyl Chloride (Hydrolysis)

Caption: Key Reaction Pathways in Benzyl Chloride Amination.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the reaction.

G Troubleshooting Workflow for Impurity Minimization start Problem Detected: Low Yield / High Impurity identify Identify Primary Impurity (e.g., via GC, NMR, LC-MS) start->identify overalkylation Dibenzylamine or Tribenzylamine identify->overalkylation Over-alkylation Products hydrolysis Benzyl Alcohol identify->hydrolysis Hydrolysis Product incomplete High % of Starting Material Remains identify->incomplete Incomplete Reaction sol_overalkylation 1. Increase molar excess of amine. 2. Add Benzyl Chloride slowly. 3. Lower reaction temperature. overalkylation->sol_overalkylation Solution sol_hydrolysis 1. Use anhydrous solvents. 2. Run reaction under inert gas (N2 or Ar). hydrolysis->sol_hydrolysis Solution sol_incomplete 1. Increase reaction time. 2. Cautiously increase temperature. 3. Ensure efficient stirring. incomplete->sol_incomplete Solution

Caption: Troubleshooting Workflow for Impurity Minimization.

References

Technical Support Center: Enhancing Selectivity in the Reduction of Imine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective reduction of imine intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high selectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of selectivity to consider in imine reduction?

A1: The main types of selectivity to consider are:

  • Chemoselectivity: The preferential reduction of the imine functional group in the presence of other reducible groups such as ketones, aldehydes, esters, nitriles, or nitro groups.[1][2][3]

  • Stereoselectivity: The preferential formation of one stereoisomer over another. This is further divided into:

    • Enantioselectivity: The formation of one enantiomer in excess over the other in the reduction of prochiral imines, leading to chiral amines.[4][5][6]

    • Diastereoselectivity: The preferential formation of one diastereomer over another when one or more chiral centers already exist in the substrate or are formed during the reaction.[7][8]

Q2: Which factors primarily influence the selectivity of an imine reduction?

A2: Several factors can be tuned to enhance selectivity:

  • Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are often preferred for their chemoselectivity, as they tend not to reduce aldehydes and ketones as readily as stronger agents like sodium borohydride (B1222165) (NaBH₄).[1][9][10]

  • Catalyst and Ligand: In catalytic reductions (e.g., asymmetric hydrogenation), the choice of metal catalyst (e.g., Iridium, Ruthenium, Rhodium) and the chiral ligand is paramount for achieving high enantioselectivity.[4][5]

  • Solvent and Temperature: These reaction parameters can significantly impact both the rate and selectivity of the reduction.[4]

  • pH: For reductive aminations, maintaining a mildly acidic pH (typically 4-6) is often crucial for favoring imine formation and subsequent selective reduction.[10]

  • Substrate Structure: The steric and electronic properties of the imine substrate itself will influence the outcome of the reduction.

Q3: What are the advantages of using biocatalysts like imine reductases (IREDs)?

A3: Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of imines to chiral amines.[11] Their advantages include:

  • High Enantio- and Diastereoselectivity: IREDs can provide access to chiral amines with very high enantiomeric excess (ee) and diastereomeric ratios (dr).[7][8][12]

  • Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media under mild temperature and pH conditions.

  • High Chemoselectivity: IREDs are often highly selective for the imine group, avoiding the need for protecting groups on other functionalities.[1]

  • Sustainability: As biocatalysts, IREDs offer a greener alternative to some metal-based catalytic systems.[12]

Troubleshooting Guides

Issue 1: Low Chemoselectivity - Reduction of Other Functional Groups

Problem: You are observing the reduction of other functional groups (e.g., ketones, aldehydes, esters) in your molecule in addition to the desired imine reduction.[3][10]

Possible Cause Troubleshooting Step Rationale
Reducing agent is too strong. Switch to a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][9][10]Milder agents have a higher kinetic barrier for the reduction of less reactive carbonyls compared to the protonated imine (iminium ion).
Reaction conditions are too harsh. Lower the reaction temperature or reduce the reaction time.Harsher conditions can provide enough energy to overcome the activation barrier for the reduction of less reactive functional groups.
Catalyst is not selective. If using a catalytic system, screen different catalysts and ligands. For example, some ruthenium N-heterocyclic carbene (NHC) complexes show high chemoselectivity for imine reduction.[13]The catalyst's electronic and steric properties determine its selectivity towards different functional groups.
One-pot reductive amination issues. Perform the reaction in a stepwise manner: first, form the imine, and then add the reducing agent.[10]This ensures that the reducing agent is primarily exposed to the imine intermediate rather than the starting carbonyl compound.
Issue 2: Poor Enantioselectivity in Asymmetric Reduction

Problem: The desired chiral amine is being formed with low enantiomeric excess (ee).

Possible Cause Troubleshooting Step Rationale
Suboptimal catalyst/ligand combination. Screen a variety of chiral ligands with your chosen metal catalyst (e.g., Ir, Ru, Rh).[4][5]The structure of the chiral ligand is the primary determinant of enantioselectivity in asymmetric metal catalysis.
Incorrect reaction temperature. Vary the reaction temperature. Often, lower temperatures lead to higher enantioselectivity.[4]Lower temperatures can amplify the small energy differences between the transition states leading to the two enantiomers.
Solvent effects. Screen different solvents. The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment.The solvent can interact with the catalyst-substrate complex, affecting the facial selectivity of the hydride transfer.
Presence of impurities. Ensure all reagents and solvents are pure and dry. Water or other coordinating species can interfere with the catalyst.Impurities can poison the catalyst or alter its catalytic cycle, leading to a loss of enantioselectivity.
Substrate not suitable for the catalytic system. Consider modifying the substrate, for example, by changing the N-substituent, which can influence the interaction with the chiral catalyst.The way the substrate binds to the chiral catalyst is crucial for stereochemical induction.
Issue 3: Low Diastereoselectivity in the Reduction of Chiral Imines

Problem: The reduction of a chiral imine is producing an undesired mixture of diastereomers.

Possible Cause Troubleshooting Step Rationale
Poor substrate control. Modify the existing chiral center or adjacent groups to increase steric hindrance, which may favor the approach of the reducing agent from one face.The inherent chirality of the substrate may not be sufficient to direct the reduction effectively.
Reagent control is not dominant. Employ a bulky reducing agent or a chiral catalyst that can override the directing effect of the substrate's chiral center.A highly selective chiral reagent or catalyst can impose its own stereochemical preference on the reaction outcome.
Use of an engineered imine reductase. Screen a panel of engineered IREDs, as they can exhibit very high diastereoselectivity for specific substrates.[7][8]Protein engineering can create enzymes with active sites tailored for high stereocontrol.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Imine Hydrogenation
Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Ir/(R,R)-f-SpiroPhosCyclic 2-aryl iminesUp to 96%N/A[4]
Ir/ZhaoPhosPrecursors to tetrahydroquinolinesExcellent eesN/A[4]
Cationic Ruthenium DiamineSeven-membered cyclic iminesModerate to excellent eesN/A[4]
Rhodium catalyst with thiourea (B124793) ligandDibenzo[b,e]azepine92-99%N/A[4]
Iron catalystN-alkylated chiral iminesN/AUp to 98:2[4]
Engineered Imine Reductase (PocIRED)β-Branched racemic ketones>99.9%>99:1[7]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of an N-Aryl Ketimine

This protocol is a representative example based on common practices in the field.[4]

  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the iridium or ruthenium precursor (e.g., [Ir(Cp*)Cl₂]₂ or [Ru(p-cymene)Cl₂]₂) (0.5-1 mol%) and the chiral ligand (1.1-1.2 equivalents relative to the metal).

  • Reaction Setup: Add a suitable solvent (e.g., isopropanol, which also acts as the hydrogen source) under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Add the N-aryl ketimine substrate (1 equivalent) to the reaction mixture.

  • Hydrogen Source: If not using an alcohol as the solvent/hydrogen source, add a hydrogen donor such as formic acid/triethylamine mixture (5:2 ratio) or isopropanol.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the resulting chiral amine by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or SFC).

Protocol 2: Chemoselective Reduction of an Imine in the Presence of a Ketone using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guide for performing a chemoselective reductive amination.[9][10]

  • Imine Formation: To a round-bottom flask, add the ketone (1 equivalent), the primary or secondary amine (1-1.2 equivalents), and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or dichloroethane).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 1 equivalent) to facilitate imine formation.

  • Dehydration (Optional): To drive the imine formation equilibrium, molecular sieves can be added. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired amine.

Visualizations

Experimental_Workflow_ATH cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Work-up and Analysis p1 Weigh Ir/Ru precursor and chiral ligand p2 Add to dry Schlenk tube p1->p2 r1 Add anhydrous solvent (e.g., iPrOH) p2->r1 Transfer r2 Add imine substrate r1->r2 r3 Add hydrogen source (if needed) r2->r3 r4 Stir at desired temperature r3->r4 a1 Quench and remove solvent r4->a1 Reaction complete a2 Purify by chromatography a1->a2 a3 Determine yield and ee% (Chiral HPLC) a2->a3

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Chemoselectivity_Logic start Substrate with Imine and Ketone reductant Choose Reducing Agent start->reductant strong Strong Reductant (e.g., NaBH4) reductant->strong Yes mild Mild Reductant (e.g., NaBH(OAc)3) reductant->mild No outcome_strong Mixture of Amine and Alcohol (Low Chemoselectivity) strong->outcome_strong outcome_mild Desired Amine (High Chemoselectivity) mild->outcome_mild

Caption: Logic for choosing a chemoselective reducing agent.

Signaling_Pathway cluster_reactants Reactants Ketone Ketone/Aldehyde Imine Imine Intermediate Ketone->Imine Amine Amine Amine->Imine Product Chiral Amine Imine->Product Asymmetric Reduction Catalyst Chiral Catalyst + H₂ Catalyst->Product

Caption: Pathway for catalytic asymmetric reductive amination.

References

Technical Support Center: Resolving Co-elution of N-Isopropylbenzylamine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of N-Isopropylbenzylamine and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers challenging?

A1: this compound and its isomers, such as the structural isomer methamphetamine, possess identical molecular formulas (C₁₀H₁₅N) and molecular weights.[1] This results in very similar physicochemical properties, including polarity and volatility, leading to co-elution in many standard chromatographic systems.[1][2] Their mass spectra can also exhibit common fragment ions (e.g., m/z 91 and 58), making differentiation by mass spectrometry alone difficult without adequate chromatographic separation.[1][3]

Q2: What are the common types of isomers of this compound I might encounter?

A2: The most frequently encountered isomer in forensic and research contexts is the structural isomer, methamphetamine. Other potential isomers with the same molecular formula that could co-elute include phentermine and other secondary amines with different arrangements of the carbon skeleton. Additionally, if this compound is synthesized from chiral precursors, it can exist as a pair of enantiomers (R- and S-isomers) which are indistinguishable in achiral chromatographic systems.

Q3: Which analytical techniques are best suited for separating this compound and its isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both commonly coupled with Mass Spectrometry (MS), are the primary techniques used.[1][2] For enantiomeric separation, chiral HPLC with a chiral stationary phase (CSP) is required.[4] LC-MS/MS is particularly powerful for distinguishing structural isomers due to the ability to optimize chromatographic conditions and use specific precursor-to-product ion transitions for identification and quantification.[5][6]

Troubleshooting Guides

HPLC and LC-MS/MS Troubleshooting

Problem: My this compound peak is co-eluting with an isomeric impurity in my sample on a C18 column.

This is a common issue due to the similar polarity of the isomers. Here’s a systematic approach to troubleshoot and resolve the co-elution:

Solution Workflow:

G cluster_mobile_phase Mobile Phase Optimization start Co-elution Observed on C18 mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor resolution Resolution Achieved mobile_phase->resolution Successful solvent_strength Adjust Solvent Strength (e.g., decrease organic % for RP-HPLC) mobile_phase->solvent_strength temp Adjust Temperature stationary_phase->temp If co-elution persists stationary_phase->resolution Successful derivatization Consider Derivatization (for GC) temp->derivatization For GC applications temp->resolution Successful organic_modifier Change Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) ph Modify Mobile Phase pH organic_modifier->ph solvent_strength->organic_modifier additives Introduce Additives (e.g., triethylamine (B128534) for peak shape) ph->additives

Caption: Troubleshooting workflow for co-eluting isomers in HPLC.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times and potentially improve separation.[7]

    • Change Organic Modifier: The selectivity between acetonitrile and methanol (B129727) can differ for various compounds. Switching from one to the other can alter the elution order and resolve co-eluting peaks.[7]

    • Modify Mobile Phase pH: As this compound is a basic compound, adjusting the pH of the aqueous portion of the mobile phase can significantly impact its retention and selectivity. Using a buffer to maintain a consistent pH is crucial for reproducibility.[8]

    • Add a Competing Base: To improve the peak shape of basic analytes like this compound, which can exhibit tailing due to interactions with residual silanols on the silica (B1680970) support, add a competing base like triethylamine (TEA) or diethylamine (B46881) (DEA) to the mobile phase at a low concentration (e.g., 0.1%).[4]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different selectivity. For aromatic compounds, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can provide alternative interactions (π-π interactions) compared to a standard C18 column, which may enhance separation.[9] However, it has been noted that a PFP column did not effectively separate methamphetamine and this compound. A C8 column has been shown to provide some separation, with a C18 column providing better results in one study.

  • Adjust Column Temperature:

    • Varying the column temperature can influence the selectivity of the separation. A systematic study of temperature effects (e.g., in 5°C increments) may reveal an optimal temperature for resolution.

Chiral HPLC Troubleshooting

Problem: I am unable to separate the enantiomers of this compound.

Enantiomers have identical physical and chemical properties in an achiral environment and will co-elute on standard HPLC columns.

Solution Workflow:

G cluster_csp CSP Selection cluster_mobile_phase_chiral Mobile Phase Optimization start Enantiomers Co-elute csp_selection Select Appropriate Chiral Stationary Phase (CSP) start->csp_selection mobile_phase_chiral Optimize Mobile Phase for Chiral Separation csp_selection->mobile_phase_chiral polysaccharide Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) csp_selection->polysaccharide crown_ether Crown Ether-based csp_selection->crown_ether temp_chiral Adjust Temperature mobile_phase_chiral->temp_chiral For fine-tuning resolution_chiral Baseline Separation of Enantiomers mobile_phase_chiral->resolution_chiral Successful mode Select Mode (Normal, Polar Organic, Reversed-Phase) mobile_phase_chiral->mode temp_chiral->resolution_chiral Successful additives_chiral Add Basic Additive (e.g., DEA, TEA) mode->additives_chiral

Caption: Workflow for developing a chiral HPLC separation method.

Detailed Steps:

  • Select an Appropriate Chiral Stationary Phase (CSP):

    • Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are highly versatile and have a high success rate for separating a wide range of chiral compounds, including amines.

    • Crown Ether-based CSPs: These are particularly effective for the enantioseparation of primary and secondary amines.[5][6]

  • Optimize the Mobile Phase for Chiral Separation:

    • The separation is typically performed in normal-phase, polar organic, or reversed-phase mode.[4]

    • For basic analytes like this compound, a basic additive such as diethylamine (DEA) or triethylamine (TEA) is crucial to add to the mobile phase to achieve good peak shape and reproducibility.[4] The choice and concentration of the additive can significantly impact enantioselectivity.[4]

  • Adjust the Column Temperature:

    • Temperature can affect the interactions between the analyte and the CSP, thereby influencing the chiral recognition and separation. Lower temperatures often enhance enantioselectivity.

GC-MS Troubleshooting

Problem: this compound and its isomers are co-eluting in my GC-MS analysis.

While GC-MS can provide good separation for volatile compounds, structurally similar isomers can still be challenging to resolve.

Solution:

  • Optimize GC Parameters:

    • Temperature Program: Use a slower temperature ramp to increase the time the analytes spend in the column, which can improve separation.

    • Column Choice: If using a standard non-polar column (e.g., DB-5ms), consider switching to a column with a different polarity (e.g., a mid-polar or polar column) to introduce different selectivity.

  • Chemical Derivatization:

    • Derivatization can improve the chromatographic behavior of amines by reducing their polarity and increasing their volatility.

    • Reacting the secondary amine group of this compound with a derivatizing agent (e.g., an acylating agent like trifluoroacetic anhydride) can create derivatives with different retention characteristics, potentially resolving co-elution.

Quantitative Data Summary

The following tables summarize quantitative data from published methods for the separation of this compound and its structural isomer, methamphetamine.

Table 1: LC-MS/MS Separation of this compound and Methamphetamine [6]

AnalyteRetention Time (min)
This compound4.36
Methamphetamine5.86

Table 2: LC-MS/MS Method Parameters [6]

ParameterValue
Chromatographic Column
Column TypeAgilent Poroshell 120 SB-C18
Dimensions4.6 x 100 mm, 2.7 µm
Mobile Phase
CompositionAcetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (80:20, v/v)
Flow Rate0.40 mL/min
Elution ModeIsocratic
Instrument Parameters
Column Temperature40°C
DetectionPositive ESI-MS/MS in MRM mode

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Simultaneous Determination of this compound and Methamphetamine[6]

Objective: To achieve baseline separation and quantification of this compound and its structural isomer, methamphetamine.

Materials:

  • Column: Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 20 mM ammonium acetate in water with 0.1% formic acid

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

  • Set the column temperature to 40°C.

  • Set the mobile phase flow rate to 0.40 mL/min (isocratic elution).

  • Configure the mass spectrometer to operate in positive ESI mode with Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions for this compound (e.g., precursor ion m/z 150.1 → product ions m/z 91 and 58).[3]

    • Optimize MRM transitions for methamphetamine (e.g., precursor ion m/z 150.1 → product ions m/z 119 and 91).[3]

  • Inject the sample and acquire the data.

Protocol 2: General Method Development for Chiral Separation of this compound

Objective: To develop a chiral HPLC method for the separation of this compound enantiomers.

Materials:

  • Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (DEA).

  • Instrumentation: HPLC system with a UV detector.

Procedure:

  • Initial Screening:

    • Start with a mobile phase of n-hexane/IPA/DEA (90:10:0.1, v/v/v).

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

  • Optimization:

    • If no separation is observed, vary the ratio of n-hexane to IPA. Increasing the polarity by increasing the IPA percentage will decrease retention times.

    • If partial separation is observed, fine-tune the IPA concentration to optimize resolution.

    • The concentration of DEA can also be adjusted (e.g., between 0.05% and 0.2%) to improve peak shape and potentially influence selectivity.

  • Temperature Effects:

    • If resolution is still not optimal, investigate the effect of column temperature. Start at ambient temperature and then test lower temperatures (e.g., 15°C, 20°C) as this often improves chiral separation.

References

Technical Support Center: Purification of N-Isopropylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Isopropylbenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound hydrochloride?

The most common and recommended method for purifying this compound hydrochloride is recrystallization.[1] This technique is effective at removing impurities, resulting in a product with high purity, often exceeding 98%.[1] For the free base form, fractional distillation is a suitable purification method.[1]

Q2: What are the common impurities in this compound hydrochloride?

Common impurities depend on the synthetic route used.

  • From reductive amination of benzaldehyde (B42025) and isopropylamine: Impurities may include unreacted benzaldehyde and isopropylamine, as well as byproducts like dibenzylamine.[2]

  • From the reaction of benzylamine (B48309) with isopropyl bromide: Unreacted benzylamine and isopropyl bromide may be present. Over-alkylation can also lead to the formation of tertiary amines.

  • General impurities: Residual solvents from the reaction or workup, and moisture are also common.

Q3: How can I assess the purity of my purified this compound hydrochloride?

Several analytical methods can be used to assess the purity of the final product:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique is useful for identifying and quantifying volatile impurities.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the identity of the compound by comparing the spectrum to a reference.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can confirm the structure and assess the purity of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound hydrochloride by recrystallization.

Problem Possible Cause Solution
No crystals form upon cooling. The solution is too dilute (not supersaturated).Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.
The chosen solvent is not appropriate (the salt is too soluble at low temperatures).Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Good starting points for amine hydrochlorides are alcohols like ethanol (B145695) or isopropanol (B130326), or their mixtures with water.
Nucleation is inhibited by the presence of soluble impurities.Try scratching the inside of the flask at the air-liquid interface with a glass rod to induce nucleation. If available, add a seed crystal of pure this compound hydrochloride.
Product "oils out" instead of crystallizing. The solution is too concentrated.Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
The melting point of the salt is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point or use a solvent/anti-solvent system.
Low yield of purified salt. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor.
The salt has significant solubility in the mother liquor.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) for an adequate amount of time to maximize crystal formation.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. Adding a slight excess of hot solvent before filtration can help prevent this.
The purified salt is discolored. Colored impurities are present.Consider adding a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.
The compound may be degrading at high temperatures.Avoid prolonged heating. Use a solvent that allows for dissolution at a lower temperature if possible.
The purified salt is not pure enough. The chosen recrystallization solvent is not effective at removing a specific impurity.Try a different solvent or a sequence of recrystallizations from different solvents.
The product co-precipitated with an impurity.A second recrystallization is often necessary to achieve high purity.

Quantitative Data

Solubility of this compound Hydrochloride [6][7]

SolventSolubility
Dimethylformamide (DMF)15 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL
Ethanol30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound Hydrochloride

This protocol is suitable when a single solvent is found that dissolves the compound well at elevated temperatures but poorly at low temperatures. Alcohols such as ethanol or isopropanol are often good choices for amine hydrochlorides.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound hydrochloride in various solvents to find a suitable one. The ideal solvent will dissolve the compound when hot but will result in crystal formation upon cooling.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding the solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when the compound is very soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and both solvents are miscible.

  • Solvent System Selection: Choose a solvent in which this compound hydrochloride is highly soluble (e.g., ethanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or hexane).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution becomes cloudy, indicating the start of precipitation.

  • Crystallization: Gently heat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product crude_product Crude this compound HCl dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound HCl drying->pure_product

Caption: Experimental workflow for the purification of this compound hydrochloride.

troubleshooting_tree cluster_crystallization Crystallization Issues cluster_yield_purity Yield & Purity Issues cluster_solutions_cryst Solutions cluster_solutions_yield Solutions start Problem during Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield discolored Discolored Product start->discolored concentrate Concentrate Solution no_crystals->concentrate Too Dilute? change_solvent Change Solvent no_crystals->change_solvent Wrong Solvent? scratch_seed Scratch/Seed no_crystals->scratch_seed Nucleation Issue? add_hot_solvent Add Hot Solvent oiling_out->add_hot_solvent Too Concentrated? slow_cool Cool Slowly oiling_out->slow_cool Cooled Too Fast? min_solvent Use Minimum Solvent low_yield->min_solvent Too Much Solvent? cool_longer Cool Longer low_yield->cool_longer Incomplete Crystallization? activated_carbon Use Activated Carbon discolored->activated_carbon Colored Impurities? recrystallize_again Recrystallize Again discolored->recrystallize_again Persistent Impurities?

Caption: Troubleshooting decision tree for this compound hydrochloride purification.

References

Technical Support Center: Selecting the Optimal Reducing Agent for Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selection of an optimal reducing agent for reductive amination.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in reductive amination can arise from several factors. The most common areas to investigate are incomplete imine/iminium ion formation, the choice and quality of the reducing agent, and the reaction conditions.[1][2]

  • Imine/Iminium Ion Formation: The formation of the imine or iminium ion is an equilibrium process. To shift the equilibrium towards the intermediate, you can remove water using dehydrating agents like molecular sieves or by azeotropic distillation.[1] The reaction pH is also critical; a slightly acidic environment (pH 4-5) is generally optimal for imine formation.[2]

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the starting aldehyde or ketone, leading to a lower yield of the desired amine.[1][3] Using a milder, more selective reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) often resolves this issue as they preferentially reduce the iminium ion.[1][4]

  • Reaction Conditions: Ensure your starting materials are pure and the solvent is appropriate for the chosen reducing agent. For instance, STAB is sensitive to water and not very compatible with methanol, making solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) preferable.[5][6]

Q2: I am observing a significant amount of the starting aldehyde or ketone being reduced to an alcohol. How can I prevent this side reaction?

A2: The reduction of the starting carbonyl compound is a common side reaction, particularly when using a less selective reducing agent like sodium borohydride.[1][2] To circumvent this, consider the following strategies:

  • Use a More Selective Reducing Agent: Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][7] These reagents are designed to selectively reduce the iminium ion over the carbonyl group, especially at a controlled pH.[3][8]

  • Two-Step Procedure: If you must use sodium borohydride, a two-step (or indirect) reductive amination is recommended.[4] First, allow the imine to form completely by stirring the carbonyl compound and the amine together for a period. You can monitor the imine formation by techniques like TLC or NMR. Once the imine formation is complete, then add the sodium borohydride.[3][5]

Q3: My reaction is producing over-alkylated products (e.g., tertiary amine from a primary amine). How can I minimize this?

A3: Over-alkylation occurs when the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the carbonyl compound and gets reduced.[1] This is a common issue when starting with primary amines.[3] To control this:

  • Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[1]

  • Stepwise Procedure: Pre-forming the imine before adding the reducing agent can help minimize over-alkylation.[1]

  • Reaction Conditions: Running the reaction under non-acidic conditions has been suggested to suppress the formation of tertiary amines.[1]

Q4: The reaction with my sterically hindered ketone or amine is very slow or not proceeding. What can I do?

A4: Steric hindrance can significantly impede both the formation of the imine and its subsequent reduction.[1][9] To address this, you can try the following:

  • Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for both steps of the reaction.[1]

  • Use of Lewis Acids: For sluggish reactions, particularly with hindered ketones, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can facilitate imine formation.[8][10]

  • Alternative Reducing Agents: For highly hindered substrates, more robust reducing agents or different reaction conditions might be necessary. Catalytic hydrogenation is a powerful alternative.[2] More specialized methods using reagents like trichlorosilane (B8805176) have also been developed for hindered tertiary amine synthesis.[9]

Q5: What are the safety considerations when using sodium cyanoborohydride (NaBH₃CN)?

A5: Sodium cyanoborohydride is a highly effective and selective reducing agent, but its use requires caution due to its toxicity. The primary hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[4][7][11] Therefore, it is crucial to maintain the reaction pH at neutral or slightly acidic conditions and to quench the reaction carefully. Due to its toxicity, sodium triacetoxyborohydride (STAB) is often considered a safer alternative with comparable reactivity.[4][11] Always handle NaBH₃CN in a well-ventilated fume hood and follow appropriate safety protocols for handling and disposal of cyanide-containing waste.[8]

Data Presentation: Comparison of Common Reducing Agents

FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃)
Selectivity Low; reduces aldehydes & ketonesHigh; selectively reduces iminium ionsHigh; selectively reduces iminium ions
Reactivity HighModerateMild
Optimal pH Typically used in a two-step processMildly acidic (pH ~5-6)Mildly acidic (often with added AcOH)
Common Solvents Methanol, Ethanol[5]Methanol, THF, Water[7]DCE, THF, Acetonitrile[6][12]
Advantages Inexpensive, powerful reducing agent[4]Excellent for one-pot reactions, stable in acidic conditions[7]Safer than NaBH₃CN, broad substrate scope, tolerates acid-sensitive groups[4][12]
Disadvantages Can reduce starting carbonyls[1][3]Highly toxic (releases HCN)[4][7]Water-sensitive, can be slower for hindered substrates[5]

Experimental Protocols

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.1 equiv) in methanol.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary.

Protocol 2: One-Pot Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Caution: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of NaBH₃CN and the potential for HCN release.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.1 equiv) in methanol.

  • Adjust the pH of the solution to ~5-6 by adding a small amount of acetic acid.

  • Add sodium cyanoborohydride (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product as needed.

Protocol 3: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.1 equiv) in 1,2-dichloroethane (B1671644) (DCE).

  • Add sodium triacetoxyborohydride (1.5 equiv) to the suspension. For less reactive ketones, 1-2 equivalents of acetic acid can be added as a catalyst.[12]

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue as required.

Mandatory Visualizations

ReductiveAminationMechanism cluster_imine Imine/Iminium Ion Formation cluster_reduction Reduction carbonyl Aldehyde/Ketone (R-CO-R') hemiaminal Hemiaminal carbonyl->hemiaminal + Amine amine Amine (R''-NH2) amine->hemiaminal imine Imine hemiaminal->imine - H2O iminium Iminium Ion imine->iminium + H+ product Amine Product iminium->product reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product Hydride Transfer ReducingAgentSelection start Start: Reductive Amination q1 Is the starting carbonyl an aldehyde or ketone? start->q1 q2 Are there other reducible functional groups? q1->q2 Yes nabh4 Use NaBH4 (Two-step procedure recommended) q1->nabh4 No (using a robust substrate) q3 Is toxicity a major concern? q2->q3 No stab Use STAB (Sodium Triacetoxyborohydride) q2->stab Yes q3->stab Yes nabh3cn Use NaBH3CN (Sodium Cyanoborohydride) with caution q3->nabh3cn No one_pot One-pot procedure is feasible TroubleshootingWorkflow start Reaction Issue low_yield Low Yield start->low_yield side_product Side Product Formation start->side_product no_reaction No Reaction start->no_reaction check_imine Check imine formation (TLC, NMR) low_yield->check_imine carbonyl_reduction Carbonyl reduced to alcohol? side_product->carbonyl_reduction check_reagents Check reagent quality and reaction conditions no_reaction->check_reagents add_desiccant Add desiccant (e.g., molecular sieves) or adjust pH check_imine->add_desiccant Incomplete change_reductant Use milder reducing agent (STAB or NaBH3CN) check_imine->change_reductant Complete over_alkylation Over-alkylation? carbonyl_reduction->over_alkylation No two_step Use two-step procedure carbonyl_reduction->two_step Yes adjust_stoichiometry Adjust stoichiometry (excess carbonyl) over_alkylation->adjust_stoichiometry Yes increase_temp Increase temperature or add Lewis acid check_reagents->increase_temp

References

Validation & Comparative

Differentiating N-Isopropylbenzylamine from Methamphetamine: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity between N-isopropylbenzylamine and the controlled substance methamphetamine presents a significant challenge in analytical chemistry and forensic science. Accurate differentiation is crucial for legal, research, and drug development purposes. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data and detailed protocols, to aid researchers in distinguishing between these two compounds.

At a Glance: Key Analytical Differences

Due to their isomeric nature, this compound and methamphetamine can be difficult to distinguish using routine analytical methods. However, specific techniques and optimized protocols can achieve reliable separation and identification. Below is a summary of key analytical techniques and their effectiveness.

Analytical TechniquePrinciple of DifferentiationKey Distinguishing Feature(s)Efficacy
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass fragmentation analysis.Different retention times on specific columns and unique fragment ions in mass spectra.High
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation based on polarity, followed by precursor and product ion analysis.Different retention times on C18 columns and specific precursor/product ion transitions.Very High
Colorimetric Tests (e.g., Simon's, Marquis) Chemical reaction producing a colored product.This compound may not react or produces a different color change compared to methamphetamine with certain reagents.Moderate (Presumptive)
Spectroscopic Methods (FTIR, Raman) Interaction of infrared radiation or laser light with molecular vibrations.Unique spectral fingerprints based on differences in molecular structure.High

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various analytical methods for the differentiation of this compound and methamphetamine.

Table 1: Chromatographic Separation Data
ParameterThis compoundMethamphetamineAnalytical Method
Retention Time (min) 4.36[1]5.86[1]HPLC-MS/MS with C18 column[1]
Characteristic Ion Pairs (m/z) 150.1 > 61.38, 150.1 > 1.20150.1 > 91.1, 150.1 > 47.37LC-MS/MS[1]
Table 2: Colorimetric Test Results
ReagentThis compoundMethamphetamine
Marquis Test No color reaction[2]Orange to brownish-orange[2]
Simon's Test Blue color[2]Blue color[2]
Improved Simon's Test (with t-Boc) Blue[3]Purple[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and methamphetamine based on their retention times and mass spectra.

Instrumentation:

  • Gas Chromatograph: Agilent 6890N (or equivalent)

  • Mass Selective Detector: Agilent 5975B Inert (or equivalent)

  • Column: Agilent Technologies DB5-MS or HP5-MS (15 m or 30 m, 0.25 mm i.d., 0.25 µm film thickness)[4]

  • Carrier Gas: Helium at a constant flow of 45 cm/sec[4]

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol (B129727) or diethyl ether) at a concentration of approximately 0.5 mg/mL.[4]

  • Injection: Inject 1 µL of the sample solution into the GC.

  • GC Conditions:

    • Injection Port Temperature: 280°C[4]

    • Oven Temperature Program: A temperature gradient is necessary for separation. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure the elution of both compounds. Specific temperature program details were not available in the searched literature.

  • MS Conditions:

    • Ion Source Temperature: 230°C[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Compare the retention times and mass fragmentation patterns of the unknown sample to those of known standards for this compound and methamphetamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve baseline separation and unambiguous identification of this compound and methamphetamine.

Instrumentation:

  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex Triple Quadrupole or equivalent

  • Column: Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm)[5][6]

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and methamphetamine in methanol. Further dilute with the mobile phase to create working standards and sample solutions.

  • LC Conditions:

    • Mobile Phase: Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) solution containing 0.1% formic acid (80:20, v/v).[5][6]

    • Flow Rate: 0.40 mL/min.[5][6]

    • Column Temperature: 40°C.[5][6]

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor precursor ion m/z 150.1 and product ions such as m/z 135 and 91.

      • Methamphetamine: Monitor precursor ion m/z 150.1 and product ions such as m/z 119 and 91.

  • Data Analysis: Compare the retention times and the ratios of the product ions of the sample to those of the standards for positive identification.

Colorimetric Tests

Objective: To perform a rapid, presumptive screening for the presence of methamphetamine.

Reagents:

  • Marquis Reagent: A mixture of formaldehyde (B43269) and concentrated sulfuric acid.[7]

  • Simon's Reagent: A two-part reagent consisting of Solution A (sodium nitroprusside and acetaldehyde (B116499) in water) and Solution B (sodium carbonate in water).[8]

Procedure:

  • Place a small amount of the suspect material on a white ceramic spot plate.

  • Marquis Test: Add one drop of the Marquis reagent to the sample. Observe the color change. Methamphetamine will produce an orange to brownish-orange color, while this compound will show no color change.[2]

  • Simon's Test: Add one drop of Simon's Reagent A followed by one drop of Simon's Reagent B to a fresh sample. Both methamphetamine and this compound will produce a blue color.[2]

  • Improved Simon's Test: After a positive Simon's test, the addition of di-tert-butyl dicarbonate (B1257347) (t-Boc) reagent will result in a color change to purple for methamphetamine, while this compound will remain blue.[3]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the analytical differentiation of this compound and methamphetamine.

Analytical Workflow for Differentiation cluster_screening Presumptive Screening cluster_confirmation Confirmatory Analysis Marquis Test Marquis Test Positive for MA (Orange/Brown) Positive for MA (Orange/Brown) Marquis Test->Positive for MA (Orange/Brown) Negative for MA (No Reaction) Negative for MA (No Reaction) Marquis Test->Negative for MA (No Reaction) Simon's Test Simon's Test Positive (Blue Color) Positive (Blue Color) Simon's Test->Positive (Blue Color) GC-MS GC-MS Definitive Identification Definitive Identification GC-MS->Definitive Identification LC-MS/MS LC-MS/MS LC-MS/MS->Definitive Identification FTIR/Raman FTIR/Raman FTIR/Raman->Definitive Identification Suspected Sample Suspected Sample Suspected Sample->Marquis Test Add Reagent Suspected Sample->Simon's Test Add Reagents Suspected Sample->FTIR/Raman Positive for MA (Orange/Brown)->GC-MS Negative for MA (No Reaction)->GC-MS Improved Simon's Test Improved Simon's Test Positive (Blue Color)->Improved Simon's Test MA (Purple) MA (Purple) Improved Simon's Test->MA (Purple) N-IPB (Blue) N-IPB (Blue) Improved Simon's Test->N-IPB (Blue) MA (Purple)->LC-MS/MS N-IPB (Blue)->LC-MS/MS

Caption: Workflow for differentiating Methamphetamine (MA) and this compound (N-IPB).

LC-MS/MS Experimental Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Inject Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Elute Data Analysis Data Analysis Mass Spectrometry->Data Analysis Detect Ions Identification Identification Data Analysis->Identification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of N-Isopropylbenzylamine and structurally related compounds, supported by available experimental data. Due to its structural similarity to methamphetamine, this compound has been identified as a common adulterant in illicit drug markets, raising significant public health concerns.[1][2] Understanding its toxicological profile in comparison to its analogs is crucial for forensic analysis, drug development, and harm reduction strategies.

Executive Summary

This compound exhibits in vitro cytotoxicity in neuronal cell lines, with IC50 values in the millimolar range.[2] Its primary mechanism of toxicity is attributed to the induction of neuronal nitric oxide synthase (nNOS), leading to increased intracellular nitric oxide (NO) levels and subsequent cell death.[2] Comparative data suggests that while it is less potent than methamphetamine in its psychoactive effects, its toxicity is a significant concern. Anecdotal reports from users exposed to methamphetamine adulterated with this compound include side effects such as headaches and confusion.[3] This guide summarizes the available quantitative toxicity data, details the experimental protocols used for these assessments, and visualizes the key pathways and workflows involved.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and related benzylamine (B48309) derivatives. It is important to note that the data is compiled from various sources and experimental conditions may differ. A direct comparative study under identical conditions would be beneficial for a more definitive structure-toxicity relationship analysis.

CompoundChemical StructureAssay TypeCell Line/OrganismToxicity EndpointValueReference
This compound C₁₀H₁₅NMTT AssaySN4741, SH-SY5Y, PC12IC50~1-3 mM[2]
Methamphetamine C₁₀H₁₅NMTT AssaySH-SY5YIC50Millimolar range[3]
Benzylamine C₇H₉NAcute Oral ToxicityRatLD501130 mg/kg
N-Ethylbenzylamine C₉H₁₃NGHS Classification-Hazard StatementCauses severe skin burns and eye damage
N-Propylbenzylamine C₁₀H₁₅NGHS Classification-Hazard StatementHarmful if swallowed, Causes serious eye damage
N-Butylbenzylamine C₁₁H₁₇NGHS Classification-Hazard StatementCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This protocol outlines the general steps for assessing the cytotoxicity of compounds like this compound in neuronal cell lines.

1. Cell Culture and Plating:

  • Neuronal cell lines (e.g., SH-SY5Y, PC12, or SN4741) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the test compound at different concentrations.

  • Control wells containing medium with the solvent at the highest concentration used and medium alone are also included.

  • The plates are incubated for a specified period (e.g., 24 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • After incubation, the medium containing MTT is carefully removed.

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

5. Absorbance Measurement:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The background absorbance from the control wells is subtracted from the absorbance of the treated wells.

6. Data Analysis:

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizations

Signaling Pathway of this compound-Induced Neurotoxicity

G cluster_extracellular Extracellular cluster_intracellular Intracellular N_Isopropylbenzylamine This compound nNOS_inactive nNOS (inactive) N_Isopropylbenzylamine->nNOS_inactive Enters Cell nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activates NO Nitric Oxide (NO) nNOS_active->NO Produces Cell_Death Neuronal Cell Death NO->Cell_Death Induces G Start Start Cell_Seeding Seed Neuronal Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat Cells with Test Compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 24 hours Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Formazan_Solubilization Solubilize Formazan Crystals Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Benzylamine Synthesis: Reductive Amination vs. Direct Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzylamines is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The choice of synthetic methodology is critical and often dictated by factors such as substrate availability, functional group tolerance, desired purity, scalability, and overall efficiency. This guide provides an objective comparison of two prominent methods for benzylamine (B48309) synthesis: reductive amination and direct amination, supported by experimental data and detailed protocols.

At a Glance: Reductive vs. Direct Amination

ParameterReductive AminationDirect Amination
Starting Materials Benzaldehydes/Ketones, Ammonia (B1221849)/AminesBenzyl (B1604629) Alcohols, Benzyl Halides, Toluene, Ammonia
Key Reagents Reducing agents (e.g., NaBH₄, NaBH₃CN)Catalysts (e.g., Ni, Ru, Fe, Pd, V-based)
Typical Yield (%) 60 - 98%[1]44 - 96%[2][3][4]
Reaction Temperature (°C) 60 - 70 °C[1]130 - 180 °C[4][5]
Reaction Time (h) 0.5 - 4 h[1]12 - 36 h[4]
Key Advantages Wide substrate scope, mild reaction conditions, often a one-pot procedure.[1]High atom economy, utilizes readily available starting materials.[6]
Key Disadvantages Requires a stoichiometric reducing agent, potential for over-alkylation.[1][7]Often requires harsh conditions (high T/P), catalyst can be expensive or sensitive, over-alkylation is a significant side reaction.[2][3]

Reaction Pathways

The fundamental mechanisms of reductive and direct amination differ significantly, influencing their applicability and outcomes.

Reductive Amination Pathway

Reductive amination is a versatile and widely employed method that proceeds in two main stages: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its in-situ reduction.[8][9] This can be performed as a one-pot reaction.[10]

G cluster_0 Imine Formation cluster_1 Reduction Benzaldehyde (B42025) Benzaldehyde Imine_Intermediate Imine Intermediate Benzaldehyde->Imine_Intermediate + NH3 - H2O Ammonia Ammonia Ammonia->Imine_Intermediate Benzylamine Benzylamine Imine_Intermediate->Benzylamine + [H] Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Benzylamine

Caption: Reductive amination of benzaldehyde to benzylamine.

Direct Amination Pathway (Borrowing Hydrogen)

Direct amination, particularly from benzyl alcohols, often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[2][3] This catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the "borrowed" hydrogen.[6]

G Benzyl_Alcohol Benzyl_Alcohol Benzaldehyde_Intermediate Benzaldehyde Intermediate Benzyl_Alcohol->Benzaldehyde_Intermediate - H2 (to Catalyst) Catalyst Catalyst Catalyst->Benzyl_Alcohol Benzylamine Benzylamine Catalyst->Benzylamine Imine_Intermediate Imine Intermediate Benzaldehyde_Intermediate->Imine_Intermediate + NH3 - H2O Imine_Intermediate->Benzylamine + H2 (from Catalyst) Ammonia Ammonia Ammonia->Imine_Intermediate

Caption: Catalytic direct amination of benzyl alcohol.

Experimental Protocols

Reductive Amination of Benzaldehyde

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (10 mmol) and a molar excess of ammonium acetate (e.g., 50 mmol) in methanol (50 mL).

  • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (12 mmol) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH < 2) to decompose the excess reducing agent.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 3 M NaOH until pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylamine.

  • Purify the product by column chromatography or distillation if necessary.

Catalytic Direct Amination of Benzyl Alcohol

This protocol is based on the use of a heterogeneous nickel catalyst and may require specialized high-pressure equipment.

Materials:

  • Benzyl alcohol

  • Aqueous ammonia (e.g., 28-30%)

  • Raney Nickel (or other suitable catalyst)

  • tert-Amyl alcohol (solvent)

  • High-pressure reactor (autoclave)

Procedure:

  • To a high-pressure reactor, add benzyl alcohol (5 mmol), tert-amyl alcohol (15 mL), and the nickel catalyst (e.g., 200 mg).

  • Add aqueous ammonia (e.g., 4 mL).

  • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

  • Pressurize the reactor with hydrogen gas (if required by the specific catalytic system) or operate under the autogenous pressure of ammonia.

  • Heat the reactor to the desired temperature (e.g., 140 °C) and stir for the specified reaction time (e.g., 18 hours).[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the crude mixture by Gas Chromatography (GC) or other suitable analytical techniques to determine conversion and selectivity.

  • Isolate the product by extraction and subsequent purification via column chromatography or distillation.

Concluding Remarks

The choice between reductive amination and direct amination for the synthesis of benzylamines is a nuanced decision that depends on the specific goals of the synthesis.

  • Reductive amination is a highly reliable and versatile method, particularly well-suited for laboratory-scale synthesis and for substrates with sensitive functional groups due to its mild conditions. The wide availability of various aldehydes and ketones makes it a flexible approach for generating diverse benzylamine derivatives.

  • Direct amination represents a more atom-economical and potentially greener alternative, especially when starting from readily available benzyl alcohols.[6] However, it often requires more rigorous reaction conditions, and catalyst selection is crucial to minimize side reactions like over-alkylation.[2][3] This method is particularly attractive for industrial applications where cost and atom economy are primary drivers.

For drug development professionals and researchers, understanding the advantages and limitations of each method is paramount for the efficient and successful synthesis of target benzylamine-containing molecules.

References

A Structural and Analytical Comparison of N-Isopropylbenzylamine and N-Ethylbenzylamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a comprehensive structural and analytical comparison of N-Isopropylbenzylamine and N-ethylbenzylamine, two closely related secondary amines. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the subtle yet significant differences between these two compounds. The comparison covers physical and structural properties, and outlines experimental protocols for their differentiation and analysis.

Introduction

This compound and N-ethylbenzylamine are structural analogs, differing only in the alkyl substituent on the nitrogen atom. While both are used as intermediates in organic synthesis, this compound has gained notoriety as a common cutting agent for illicit methamphetamine, due to its similar physical properties.[1][2] This has necessitated the development of reliable analytical methods to distinguish between these and other related compounds. This guide provides a side-by-side comparison to aid in their identification and characterization.

Physical and Structural Properties

A summary of the key physical and computed structural properties of this compound and N-ethylbenzylamine is presented in Table 1. A significant differentiating factor is the steric hindrance imparted by the isopropyl group in this compound compared to the less bulky ethyl group in N-ethylbenzylamine. This difference in steric bulk can influence their reactivity and interactions with other molecules.

Table 1: Comparison of Physical and Computed Properties

PropertyThis compoundN-Ethylbenzylamine
Molecular Formula C₁₀H₁₅N[3]C₉H₁₃N[4]
Molecular Weight 149.23 g/mol [3]135.21 g/mol [4]
Boiling Point ~200 °C[5]191-194 °C[6]
Density ~0.892 g/mL at 25 °C[5]~0.909 g/mL at 25 °C[6]
Refractive Index (n20/D) ~1.502[5]~1.511[7]
Hydrogen Bond Donor Count 1[3]1[4]
Hydrogen Bond Acceptor Count 1[3]1[4]
Rotatable Bond Count 3[3]3[4]
Topological Polar Surface Area 12.03 Ų12.03 Ų
CAS Number 102-97-6[3]14321-27-8[4]

Note: Some physical properties are reported from various sources and may have slight variations.

Structural Visualization

The primary structural difference between this compound and N-ethylbenzylamine lies in the alkyl group attached to the nitrogen atom. This is visualized in the following diagram.

G Structural Comparison of N-Alkylbenzylamines cluster_isopropyl This compound cluster_ethyl N-Ethylbenzylamine iso_struct iso_struct eth_struct eth_struct

Caption: 2D structures of this compound and N-ethylbenzylamine.

The isopropyl group in this compound is bulkier than the ethyl group in N-ethylbenzylamine, which can lead to greater steric hindrance around the nitrogen atom. This can affect the molecules' conformational preferences and their ability to participate in chemical reactions.

Experimental Protocols for Differentiation

Several analytical techniques can be employed to differentiate between this compound and N-ethylbenzylamine. The following sections outline the principles of these methods. For detailed experimental conditions, readers are referred to the cited literature.

Spectroscopic Methods

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of these molecules. The chemical shifts and splitting patterns of the signals corresponding to the alkyl groups will be distinct for each compound.

  • ¹H NMR: In this compound, the isopropyl group will exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton. In N-ethylbenzylamine, the ethyl group will show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

  • ¹³C NMR: The number and chemical shifts of the carbon signals will also differ, reflecting the different carbon skeletons of the isopropyl and ethyl groups.

4.1.2. Infrared (IR) Spectroscopy

While the IR spectra of both compounds will share similarities due to the common benzylamine (B48309) backbone (e.g., C-H stretches of the aromatic ring, N-H stretch), there will be subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the different vibrations of the isopropyl and ethyl groups.

Chromatographic Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying these compounds. Due to differences in their boiling points and polarity, this compound and N-ethylbenzylamine will have different retention times on a gas chromatography column. The mass spectra obtained will also show distinct fragmentation patterns, particularly for the fragments arising from the cleavage of the alkyl groups.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex matrices, LC-MS/MS provides excellent sensitivity and selectivity. A published method for the simultaneous determination of methamphetamine and this compound using LC-ESI-MS/MS can be adapted for the analysis of these two compounds.[8] This method involves separation on a C18 column followed by detection using multiple reaction monitoring (MRM) mode, which provides high specificity.

Experimental Workflow

The following diagram illustrates a general workflow for the structural and analytical comparison of this compound and N-ethylbenzylamine.

G General Experimental Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Results sample1 This compound Standard nmr NMR Spectroscopy (1H, 13C) sample1->nmr ir IR Spectroscopy sample1->ir gcms GC-MS sample1->gcms lcmsms LC-MS/MS sample1->lcmsms sample2 N-Ethylbenzylamine Standard sample2->nmr sample2->ir sample2->gcms sample2->lcmsms struct_elucid Structural Elucidation nmr->struct_elucid spec_comp Spectra Comparison ir->spec_comp retention_comp Retention Time & Fragmentation Comparison gcms->retention_comp lcmsms->retention_comp conclusion Quantitative & Qualitative Differentiation struct_elucid->conclusion spec_comp->conclusion retention_comp->conclusion

Caption: Workflow for comparative analysis.

Conclusion

This compound and N-ethylbenzylamine, while structurally similar, can be effectively distinguished and characterized using a combination of spectroscopic and chromatographic techniques. The key differentiating feature is the steric and electronic influence of the isopropyl versus the ethyl group, which manifests in their spectral and chromatographic behaviors. This guide provides a foundational understanding for researchers working with these compounds, emphasizing the importance of appropriate analytical methodology for accurate identification and quantification.

References

N-Isopropylbenzylamine: A Comparative Analysis of a Common Methamphetamine Adulterant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropylbenzylamine has emerged as a significant adulterant in illicit methamphetamine markets. Its striking physical and chemical resemblance to methamphetamine presents considerable challenges for law enforcement, forensic laboratories, and public health officials. This guide provides a comprehensive comparison of this compound and methamphetamine, supported by experimental data, to aid researchers in understanding the nuances of this adulteration. The guide will delve into the pharmacological effects, toxicological profiles, and analytical differentiation of these two substances.

Chemical and Physical Properties

This compound and methamphetamine are structural isomers, sharing the same molecular formula (C10H15N) and molar mass.[1] This isomeric relationship is the primary reason for their similar physical characteristics, making visual distinction nearly impossible. Both substances exist as white or colorless crystals, which can be easily mistaken for one another. This similarity in appearance is a key factor in the use of this compound as a cutting agent for or a complete substitute of methamphetamine.

PropertyMethamphetamineThis compoundReference(s)
Molecular Formula C10H15NC10H15N
Molar Mass 149.24 g/mol 149.24 g/mol
Appearance White crystalline solidWhite crystalline solid
Boiling Point 215 °C200-220 °C
Structure A methyl group on the alpha-carbon of the phenethylamine (B48288) backbone.An isopropyl group attached to the nitrogen atom of benzylamine (B48309).

Pharmacological and Toxicological Comparison

Despite their structural similarities, the pharmacological effects of this compound and methamphetamine differ significantly. Methamphetamine is a potent central nervous system stimulant, known for its high potential for abuse and addiction. In contrast, this compound is not considered to have significant stimulant effects on its own. Anecdotal reports from users suggest it may produce brief, mild stimulant-like effects, but these are often accompanied by undesirable side effects such as headaches and confusion.

EffectMethamphetamineThis compoundReference(s)
Stimulant Activity Potent CNS stimulantWeak to no significant stimulant effects
Reinforcing Properties HighLess potent than methamphetamine
Reported User Effects Euphoria, increased energy, alertnessBrief, mild stimulation, headaches, confusion
Neurotoxicity Dopaminergic neurotoxicityNeuronal cell death via nitric oxide overproduction
Neurotoxicity of this compound

Recent studies have elucidated the neurotoxic potential of this compound. In vitro studies have demonstrated that this compound can induce neuronal cell death.[2] This toxicity is linked to an increase in intracellular nitric oxide (NO) levels, mediated by the activation of neuronal nitric oxide synthase (nNOS).[2] This mechanism of toxicity is distinct from the well-documented dopaminergic neurotoxicity of methamphetamine.

Analytical Differentiation

The structural similarity between this compound and methamphetamine poses a significant challenge for their analytical differentiation. Standard field drug tests are often unable to distinguish between the two compounds. Forensic laboratories typically employ more sophisticated techniques to accurately identify and quantify these substances in seized samples.

| Analytical Technique | Differentiating Features | Reference(s) | |---|---|---|---| | Gas Chromatography-Mass Spectrometry (GC-MS) | While retention times can be similar, mass spectra show distinct fragmentation patterns. | | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Can achieve baseline separation and provides specific precursor-to-product ion transitions for each compound. |[3][4] | | Fourier-Transform Infrared Spectroscopy (FTIR) | Differences in the infrared absorption spectra can be used for differentiation. |[1] | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides distinct proton and carbon NMR spectra for unambiguous identification. |[1] |

Experimental Protocols

Synthesis of this compound (Reductive Amination)

Materials:

Procedure:

  • A mixture of benzylamine (e.g., 3g, 28.00 mmol), acetone (e.g., 2.3 ml, 31.32 mmol), methanol (e.g., 15 ml), and a catalytic amount of acetic acid is prepared.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield this compound as a colorless oil.

LC-MS/MS Method for Simultaneous Determination

Instrumentation:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., Agilent Poroshell 120 SB-C18, 4.6 × 100 mm, 2.7 μm)

Chromatographic Conditions:

  • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with a defined ratio (e.g., 80:20, B:A)

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 150.1 for both methamphetamine and this compound

  • Product Ions (m/z):

    • Methamphetamine: 119.1, 91.1

    • This compound: 91.1, 58.1

This method allows for the effective separation and quantification of both methamphetamine and this compound in a single analytical run.[3][4]

Visualizations

G Logical Flow of Methamphetamine Adulteration and Analysis cluster_0 Illicit Production cluster_1 Adulteration Process cluster_2 Distribution and Seizure cluster_3 Forensic Analysis Methamphetamine Synthesis Methamphetamine Synthesis Mixing/Cutting Mixing/Cutting Methamphetamine Synthesis->Mixing/Cutting This compound Synthesis This compound Synthesis This compound Synthesis->Mixing/Cutting Street-level Sales Street-level Sales Mixing/Cutting->Street-level Sales Law Enforcement Seizure Law Enforcement Seizure Street-level Sales->Law Enforcement Seizure Presumptive Tests Presumptive Tests Law Enforcement Seizure->Presumptive Tests Confirmatory Analysis (GC-MS, LC-MS/MS) Confirmatory Analysis (GC-MS, LC-MS/MS) Presumptive Tests->Confirmatory Analysis (GC-MS, LC-MS/MS) Identification & Quantification Identification & Quantification Confirmatory Analysis (GC-MS, LC-MS/MS)->Identification & Quantification

Caption: Workflow of methamphetamine adulteration with this compound.

G Proposed Neurotoxic Signaling Pathway of this compound This compound This compound Neuronal Cell Neuronal Cell This compound->Neuronal Cell nNOS Activation nNOS Activation Neuronal Cell->nNOS Activation stimulates Increased Intracellular NO Increased Intracellular NO nNOS Activation->Increased Intracellular NO leads to Oxidative Stress Oxidative Stress Increased Intracellular NO->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

Caption: this compound-induced neurotoxicity pathway.

Other Common Methamphetamine Adulterants

Besides this compound, a variety of other substances are used to adulterate methamphetamine. These can range from relatively benign cutting agents to highly potent and dangerous drugs.

  • Dimethyl Sulfone (MSM): A common cutting agent due to its crystalline appearance, which is similar to methamphetamine. It is generally considered to have low toxicity.

  • Fentanyl: A potent synthetic opioid that is increasingly being found as an adulterant in various illicit drugs, including methamphetamine. The combination of a stimulant and a powerful opioid is extremely dangerous and significantly increases the risk of overdose.

  • Caffeine: Often added to increase the bulk and mimic some of the stimulant effects of methamphetamine.

  • Sugars and other inert compounds: Used to increase the weight and volume of the product for sale.

Conclusion

This compound poses a significant challenge in the context of methamphetamine adulteration due to its striking physical and chemical similarities to the parent drug. However, its pharmacological and toxicological profiles are distinctly different, with a notable lack of potent stimulant effects and a unique mechanism of neurotoxicity. The information and experimental protocols provided in this guide are intended to assist researchers and forensic professionals in the accurate identification and differentiation of this compound from methamphetamine, contributing to a better understanding of the public health risks associated with this common adulterant.

References

N-Isopropylbenzylamine Cross-Reactivity in Immunoassay Drug Tests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of N-isopropylbenzylamine in commonly used immunoassay drug tests for the detection of amphetamines, particularly methamphetamine. The data and protocols presented are collated from various experimental studies to offer an objective overview for informed decision-making in clinical and research settings.

This compound is a structural isomer of methamphetamine that has been identified as a cutting agent in illicit methamphetamine products. Its structural similarity can lead to false-positive results in screening immunoassays, necessitating confirmatory testing. The degree of cross-reactivity can vary significantly between different immunoassay technologies and manufacturers.

Comparative Analysis of Immunoassay Cross-Reactivity

The following table summarizes the quantitative cross-reactivity of this compound with various commercial amphetamine/methamphetamine immunoassays. Cross-reactivity is typically expressed as the percentage of the concentration of the cross-reactant required to produce a result equivalent to the target analyte's cutoff concentration.

Immunoassay MethodManufacturerTarget Analyte(s)This compound Cross-Reactivity (%)Reference Concentration (ng/mL)
EMIT II Plus Amphetamine/MethamphetamineSiemens Healthineersd-amphetamine, d-methamphetamine0.3 - 1.01000
CEDIA Methamphetamine/EcstasyThermo Fisher Scientificd-methamphetamine, MDMA1.0 - 2.5500 / 1000
DRI™ Amphetamine AssayThermo Fisher Scientificd-amphetamine, d-methamphetamine< 1.01000
KIMS AmphetamineRoche DiagnosticsAmphetamine, Methamphetamine~0.6500

Note: Cross-reactivity percentages can vary depending on the specific lot of the reagent and the calibrator used. The data presented here is an aggregation from multiple studies for comparative purposes.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. Below is a generalized protocol for assessing the interference of this compound in urine drug screening immunoassays.

Protocol: Immunoassay Cross-Reactivity Testing
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of d-methamphetamine (or the target analyte of the assay) in methanol.

  • Preparation of Spiked Samples:

    • Use certified drug-free human urine as the matrix.

    • Prepare a series of dilutions of the this compound stock solution in the drug-free urine to achieve a range of concentrations (e.g., 100 ng/mL, 500 ng/mL, 1000 ng/mL, 5000 ng/mL, 10,000 ng/mL).

    • Prepare a positive control by spiking drug-free urine with the d-methamphetamine stock solution to a concentration equivalent to the assay's cutoff (e.g., 500 ng/mL or 1000 ng/mL).

    • Prepare a negative control using un-spiked drug-free urine.

  • Immunoassay Analysis:

    • Analyze the prepared samples (negative control, positive control, and this compound-spiked samples) using the selected immunoassay on a calibrated clinical chemistry analyzer.

    • Run each sample in triplicate to ensure precision.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Record the response of the analyzer for each sample.

    • Determine the lowest concentration of this compound that produces a positive result (i.e., a response equal to or greater than the cutoff calibrator).

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of Cross-Reactant Producing a Positive Result) x 100

Confirmatory Analysis: GC-MS

Given the potential for false positives, all presumptive positive results from immunoassays should be confirmed by a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Confirmation
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify the urine sample (e.g., with HCl).

    • Pass the sample through an SPE cartridge (e.g., a mixed-mode cation exchange column).

    • Wash the cartridge with deionized water, followed by an acidic buffer and methanol.

    • Elute the analytes with a basic organic solvent mixture (e.g., methylene (B1212753) chloride/isopropanol/ammonium hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in an appropriate derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to create a volatile derivative of the analytes.

    • Incubate the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. This compound and methamphetamine will have different retention times.

    • Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound, which serves as a "molecular fingerprint."

  • Data Interpretation:

    • Compare the retention time and the mass spectrum of the peaks in the sample chromatogram to those of certified reference standards for this compound and methamphetamine.

    • The presence of methamphetamine is confirmed only if both the retention time and the mass spectrum match the reference standard.

Visualizing the Workflow and Chemical Relationships

The following diagrams illustrate the experimental workflow for drug testing and the structural relationship between methamphetamine and this compound.

experimental_workflow cluster_screening Immunoassay Screening cluster_result Screening Result cluster_confirmation Confirmatory Testing (GC-MS) urine_sample Urine Sample immunoassay Immunoassay Analysis urine_sample->immunoassay result Result? immunoassay->result negative Negative Result (No further action) result->negative Negative positive Presumptive Positive result->positive Positive spe Solid-Phase Extraction derivatization Derivatization spe->derivatization gcms GC-MS Analysis derivatization->gcms confirmed_positive Confirmed Positive (Methamphetamine Present) gcms->confirmed_positive Match to Methamphetamine confirmed_negative Confirmed Negative (False-Positive) gcms->confirmed_negative No Match to Methamphetamine positive->spe chemical_structures cluster_meth Methamphetamine cluster_nipa This compound meth_img meth_label C10H15N similarity Structural Isomers (Same molecular formula, different arrangement) This similarity is the basis for immunoassay cross-reactivity. meth_label->similarity nipa_img nipa_label C10H15N nipa_label->similarity

comparative study of different catalysts for reductive amination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Reductive amination stands as a cornerstone reaction in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce vital amine compounds.[1][2] These amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[3][4] The choice of catalyst is paramount, influencing the reaction's efficiency, selectivity, and substrate scope. This guide provides an objective comparison of various catalysts for reductive amination, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

The catalysts for reductive amination can be broadly categorized into four main classes: borohydride (B1222165) reagents, metal-based catalysts, organocatalysts, and biocatalysts. Each class offers a unique set of advantages and disadvantages in terms of reactivity, selectivity, cost, and environmental impact.

Borohydride Reagents

Borohydride reagents are widely used stoichiometric reducing agents in reductive amination due to their ready availability and ease of use.[5] The reaction typically proceeds in one pot, where the carbonyl compound and amine form an imine or iminium ion intermediate that is subsequently reduced by the borohydride.[6]

Commonly used borohydride reagents include:

  • Sodium Borohydride (NaBH₄): The least expensive and most common borohydride reagent.[5] However, it can also reduce the starting aldehyde or ketone, potentially lowering the yield of the desired amine.[7] To circumvent this, the imine is often allowed to form completely before the addition of NaBH₄.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): More selective than NaBH₄, as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[7][8] This allows for the direct mixing of the carbonyl compound, amine, and reducing agent.[6]

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and highly selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[6][8] It is less toxic than sodium cyanoborohydride and has become a popular choice in modern organic synthesis.[7]

Metal-Based Catalysts

Catalytic reductive amination using molecular hydrogen or other hydrogen sources is an attractive approach due to its high atom economy and the generation of water as the only byproduct.[4][9] These reactions can be catalyzed by both precious and earth-abundant metals, either as homogeneous complexes or heterogeneous catalysts.[4][10]

  • Noble Metal Catalysts: Palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh) are highly active catalysts for reductive amination.[11][12][13] They are often used as heterogeneous catalysts on supports like carbon (e.g., Pd/C).[14] While efficient, their high cost and potential for product contamination are significant drawbacks.[10]

  • Earth-Abundant Metal Catalysts: In recent years, there has been a growing interest in developing catalysts based on more sustainable and cost-effective metals such as iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu).[3][10][15] These catalysts have shown promising activity and selectivity in reductive amination, although they may require harsher reaction conditions compared to their noble metal counterparts.[3][11]

Organocatalysts

Organocatalytic reductive amination offers a metal-free alternative, avoiding the issues of metal toxicity and cost.[16] These reactions typically involve the activation of the imine intermediate by a Lewis or Brønsted acid catalyst, followed by reduction with a hydride donor like a Hantzsch ester.[16] Chiral organocatalysts, such as phosphoric acids, can be used to achieve enantioselective reductive aminations, providing access to chiral amines.[17][18][19] While offering good functional group compatibility, a key disadvantage is the poor atom economy associated with the use of stoichiometric hydride donors.[16]

Biocatalysts

Enzymes have emerged as powerful catalysts for asymmetric reductive amination, offering exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.[20][21] Key enzyme classes for this transformation include:

  • Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of carbonyl compounds using ammonia (B1221849) as the amine donor to produce primary amines.[20][22]

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes can reduce pre-formed imines or perform the entire reductive amination sequence, accepting a broader range of amine donors to produce secondary and tertiary amines.[23][24]

Biocatalytic methods are particularly valuable for the synthesis of enantiomerically pure amines, which are crucial in the pharmaceutical industry.[21][24]

Comparative Performance Data

The following table summarizes the performance of different catalyst types for the reductive amination of various substrates. The data is compiled from the literature to provide a comparative overview.

Catalyst TypeCatalyst/ReagentSubstrate (Aldehyde/Ketone)AmineProductYield (%)Reaction ConditionsReference
Borohydride NaBH(OAc)₃BenzaldehydeAnilineN-Benzylaniline95DCE, rt, 1 h[25]
Borohydride NaBH₃CNCyclohexanoneBenzylamineN-Cyclohexylbenzylamine85MeOH, pH 6-7, rt, 12 h[26]
Noble Metal Ru₁/NCFurfuralAmmoniaFurfurylamine>99Methanol (B129727), 0.5 MPa NH₃, 2 MPa H₂, 100 °C, 10 h[27]
Noble Metal Pd/CBenzaldehydeNitrobenzeneN-Benzylaniline98HCOOH, 80 °C, 1 bar[3]
Earth-Abundant Fe₂O₃/NG@CBenzaldehydeNitrobenzeneN-Benzylaniline92THF/H₂O, 170 °C, 70 bar H₂, 30 h[11]
Earth-Abundant Co nanoparticlesAcetophenoneAmmonia1-Phenylethylamine99H₂O, 50 °C, 10 bar H₂[28]
Organocatalyst Chiral Phosphoric AcidAcetophenonep-AnisidineChiral Amine95Toluene, rt[17][18]
Biocatalyst Amine DehydrogenasePropanalAmmonia(R)-1-Aminopropane>99Phosphate (B84403) buffer, 30 °C[20]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key reductive amination reactions.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)
  • To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (5 mL), add sodium triacetoxyborohydride (1.2-1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[25]

Protocol 2: Catalytic Reductive Amination using a Heterogeneous Metal Catalyst (General Procedure)
  • In a pressure reactor, combine the carbonyl compound (1.0 mmol), the amine (1.0-1.2 mmol), the heterogeneous catalyst (e.g., 5 mol% Pd/C), and a suitable solvent (e.g., methanol or ethanol).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and stir for the required time.

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst and wash the catalyst with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by appropriate methods.[11]

Protocol 3: Biocatalytic Reductive Amination using an Amine Dehydrogenase (General Procedure)
  • In a reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5) containing the carbonyl substrate (e.g., 10 mM), an ammonium (B1175870) salt (e.g., ammonium formate (B1220265), 1 M) as the amine source, and a cofactor (e.g., NAD⁺ or NADP⁺, 1 mM).

  • Add the formate dehydrogenase for cofactor regeneration (e.g., 1 mg/mL).

  • Initiate the reaction by adding the amine dehydrogenase (e.g., 0.5 mg/mL).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.[20]

Visualizations

Generalized Experimental Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Carbonyl, Amine & Solvent start->reactants catalyst Add Catalyst/ Reducing Agent reactants->catalyst conditions Set Temperature & Pressure catalyst->conditions stir Stir & Monitor (TLC/GC/HPLC) conditions->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify (Chromatography/ Distillation) extract->purify product Final Product purify->product

Caption: A generalized workflow for a typical reductive amination experiment.

Catalyst Selection Guide for Reductive Amination

G start Define Reaction Goals chirality Is Asymmetric Synthesis Required? start->chirality metal_free Is a Metal-Free System Preferred? chirality->metal_free No biocatalyst Biocatalyst (AmDH, IRED) chirality->biocatalyst Yes scale Reaction Scale? metal_free->scale No organocatalyst Chiral Organocatalyst metal_free->organocatalyst Yes conditions Mild Conditions Required? scale->conditions Small metal_catalyst Metal Catalyst (Heterogeneous/Homogeneous) scale->metal_catalyst Large borohydride Borohydride Reagents (NaBH(OAc)₃, NaBH₃CN) conditions->borohydride Yes earth_abundant Earth-Abundant Metal (Fe, Co, Ni) conditions->earth_abundant No

Caption: A decision tree to guide the selection of a suitable catalyst for reductive amination.

References

Distinguishing N-Isopropylbenzylamine in Seized Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine synthesis and trafficking of illicit drugs present a continuous challenge for law enforcement and forensic laboratories. A significant issue in recent years has been the emergence of N-Isopropylbenzylamine (N-IBA) as a cutting agent for, or a complete substitute of, methamphetamine (MA). Due to their close structural similarity as isomers (C10H15N), distinguishing between these two compounds in seized samples is a critical analytical task.[1] Misidentification can have significant legal and public health consequences, as N-IBA is not a controlled substance in many jurisdictions and exhibits a different toxicological profile.[1][2] This guide provides an objective comparison of validated analytical methods for the detection and quantification of this compound in seized materials, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The choice of analytical technique for the identification of this compound is dictated by the required level of selectivity, sensitivity, and the context of the analysis (e.g., presumptive field testing versus confirmatory laboratory analysis). The following table summarizes the performance of commonly employed methods.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Range)Key AdvantagesKey Limitations
LC-ESI-MS/MS 0.1 ng/mL[3]0.3 ng/mL[3]0.51 - 51 ng/mL[3]High selectivity and sensitivity, enables simultaneous quantification of N-IBA and MA.[3][4]Requires sophisticated instrumentation and trained personnel.[5]
GC-MS Method DependentMethod DependentMethod Dependent"Gold standard" for forensic substance identification, provides two levels of discrimination (retention time and mass spectrum).[6][7]Co-elution and similar fragmentation patterns with MA can lead to misidentification, especially with large concentration differences.
Raman Spectroscopy Concentration DependentNot typically used for quantificationN/ARapid, non-destructive, suitable for field testing through packaging.[8][9]Fluorescence from impurities or packaging can interfere with analysis; may not be suitable for complex mixtures or low concentrations.[10]
FTIR Spectroscopy Method DependentNot typically used for quantificationN/AProvides structural information based on vibrational spectra, can be used for confirmation.[11]Requires reference spectra for comparison, may be challenging for mixture analysis.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and valid results. Below are protocols for the key analytical techniques discussed.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method provides excellent chromatographic separation and selective detection, making it a robust technique for the simultaneous determination of N-IBA and methamphetamine.[3][5]

Sample Preparation:

  • Accurately weigh and dissolve the seized sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to bring the concentration within the calibrated range of the instrument.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[12]

Instrumentation and Conditions: [3][5]

  • Chromatographic Column: Agilent Poroshell 120 SB-C18 column (4.6×100 mm, 2.7 μm) or equivalent C18 column.[2][3]

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) solution containing 0.1% formic acid (80:20, v/v).[3]

  • Flow Rate: 0.40 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 20 μL.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • N-IBA Transitions: Monitor for specific precursor-to-product ion transitions (e.g., m/z 150 -> 91, m/z 150 -> 58).[5]

    • MA Transitions: Monitor for specific precursor-to-product ion transitions (e.g., m/z 150 -> 119, m/z 150 -> 91).[3]

Validation Parameters: [3]

  • Linearity: Established over a concentration range of 0.51 ng/mL to 51 ng/mL.[3]

  • Accuracy: Inter- and intraday relative error (RE) <20%.[3]

  • Precision: Inter- and intraday relative standard deviation (RSD) less than 15%.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a staple in forensic laboratories, careful method development is required to overcome the challenges posed by the structural similarity of N-IBA and methamphetamine.[6][13]

Sample Preparation:

  • Dissolve the seized sample in a volatile solvent (e.g., methanol, ethyl acetate).

  • Derivatization may be employed to improve chromatographic separation and peak shape, but is not always necessary.

Instrumentation and Conditions: [11]

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), is commonly used.[12]

  • Injection: Split mode injection (e.g., 50:1 split ratio).[11]

  • Oven Temperature Program: A temperature ramp is used to separate the compounds. An example program is: initial temperature of 90°C for 1 minute, ramp at 30°C/min to 150°C, and hold for 2 minutes.[11]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 40 - 500.[11]

Data Analysis:

  • Identification is based on a match of both the retention time and the mass spectrum with a certified reference standard.

  • The predominant fragments of N-IBA are m/z 91 and m/z 58, while methamphetamine shows fragments at m/z 119, 91, and 58.[5] The presence and relative abundance of the m/z 119 fragment is a key differentiator.

Raman Spectroscopy

As a presumptive field test, Raman spectroscopy offers a rapid and non-destructive means of initial screening.[8][9]

Procedure:

  • The handheld Raman spectrometer is brought into contact with the seized sample, which can often be done through transparent packaging.[8]

  • The laser is activated, and the scattered light is collected and analyzed.

  • The resulting spectrum is compared against an onboard spectral library for identification.

Considerations:

  • The accuracy of field testing can be lower than laboratory-based methods. For example, one study noted that methamphetamine field testing accuracy with a particular device was 77.9% before enhancements.[9]

  • Fluorescence from the sample or packaging can interfere with the analysis, though some instruments have algorithms to correct for this.[10]

Visualizing Analytical Workflows

To better illustrate the logical flow of analyzing seized samples for this compound, the following diagrams are provided.

Analytical_Workflow_for_N_IBA_Detection cluster_field Field Testing (Presumptive) cluster_lab Laboratory Analysis (Confirmatory) Seized_Sample Seized Sample Raman_Screening Handheld Raman Spectroscopy Seized_Sample->Raman_Screening Presumptive_Result Presumptive Identification Raman_Screening->Presumptive_Result Sample_Prep Sample Preparation (Dissolution, Dilution, Extraction) Presumptive_Result->Sample_Prep LC_MS_MS LC-ESI-MS/MS Analysis Sample_Prep->LC_MS_MS GC_MS GC-MS Analysis Sample_Prep->GC_MS FTIR_Analysis FTIR Analysis (Optional) Sample_Prep->FTIR_Analysis Data_Analysis Data Analysis & Comparison to Reference Standards LC_MS_MS->Data_Analysis GC_MS->Data_Analysis FTIR_Analysis->Data_Analysis Confirmation Confirmed Identification & Quantification Data_Analysis->Confirmation

Caption: General workflow for the analysis of seized samples for this compound.

LC_MS_MS_Method_Flow start Prepared Sample Injection hplc HPLC Separation (C18 Column, Isocratic Mobile Phase) start->hplc esi Electrospray Ionization (ESI) (Positive Mode) hplc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection, m/z 150) esi->q1 q2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Scanning) q2->q3 detector Detector q3->detector data Data Acquisition & Analysis (MRM Chromatograms) detector->data end Identification & Quantification data->end

Caption: Logical flow of the LC-ESI-MS/MS method for N-IBA and MA differentiation.

Conclusion

The accurate identification of this compound in seized drug samples is a critical task that requires robust and validated analytical methods. While presumptive field tests like Raman spectroscopy can provide rapid initial screening, confirmatory laboratory techniques are essential for definitive identification and quantification. LC-ESI-MS/MS has emerged as a highly reliable method, offering excellent selectivity and sensitivity for the simultaneous determination of N-IBA and its isomer, methamphetamine.[3][5] GC-MS remains a powerful tool, provided that the analytical method is optimized to ensure chromatographic separation and careful evaluation of the mass spectral data is performed.[13] The choice of method will ultimately depend on the specific requirements of the analysis, and a combination of techniques often provides the most comprehensive and defensible results.

References

N-Isopropylbenzylamine's Rewarding Effects: A Comparative Analysis in Rodent Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the abuse potential of novel psychoactive substances is a critical area of investigation. N-isopropylbenzylamine (N-ipb), an isomer of methamphetamine (METH), has emerged as a substance of interest due to its use as a cutting agent for or a substitute for methamphetamine.[1][2][3][4] This guide provides a comparative analysis of this compound's effects in conditioned place preference (CPP) studies in rodents, with a direct comparison to methamphetamine, supported by experimental data and detailed protocols.

Comparative Analysis of Conditioned Place Preference

Conditioned place preference is a widely used preclinical model to evaluate the rewarding or aversive properties of drugs.[5][6] In a key study directly comparing N-ipb and METH, researchers found that N-ipb can induce a significant conditioned place preference in mice, suggesting it has rewarding properties and a potential for abuse.[1][2][4]

The rewarding effect of N-ipb, however, appears to be less potent than that of methamphetamine. A dose of 3 mg/kg of N-ipb was required to produce a CPP effect comparable to that of 1 mg/kg of METH.[1][2] This indicates that while N-ipb does have reinforcing properties, it is to a lesser degree than methamphetamine.[7] Further supporting this, studies on self-administration in rats showed that a higher dose of N-ipb was needed to maintain the maximum response compared to METH, and an analysis of demand elasticity revealed N-ipb to be a less effective reinforcer.[1][2][7]

Quantitative Data Summary

The following table summarizes the key quantitative data from a comparative conditioned place preference study between this compound and methamphetamine in mice.

Substance Dose (mg/kg) Mean CPP Score (s) Standard Error of Mean (SEM) Significance vs. Saline
Saline-~25~20-
Methamphetamine1~200~50p < 0.001
This compound1~50~30Not Significant
This compound3~180~60p < 0.01

Data extracted from Lai et al. (2024). CPP scores represent the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment.[1][8]

Experimental Protocols

The conditioned place preference experiments were conducted using a standardized three-phase protocol: pre-conditioning (baseline), conditioning, and post-conditioning (test).

Apparatus: A three-chamber CPP apparatus is typically used, with two conditioning chambers of distinct visual and tactile cues (e.g., different wall patterns and floor textures) separated by a smaller neutral central chamber.

Procedure:

  • Pre-conditioning (Day 1): Mice are allowed to freely explore all three chambers of the apparatus for 15 minutes to establish a baseline preference for each chamber.

  • Conditioning (Days 2-9): This phase consists of eight alternating daily sessions.

    • On one day, mice receive an injection of either N-ipb or METH and are immediately confined to one of the conditioning chambers for 30 minutes.

    • On the alternate day, mice receive a saline injection and are confined to the opposite conditioning chamber for 30 minutes. The drug-paired chamber is counterbalanced across animals.

  • Post-conditioning (Day 10): Mice are again allowed to freely explore all three chambers for 15 minutes in a drug-free state. The time spent in each chamber is recorded.

Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test. A significant positive score indicates a rewarding effect of the substance.

Experimental Workflow

G cluster_pre Pre-Conditioning (Day 1) cluster_cond Conditioning (Days 2-9) cluster_post Post-Conditioning (Day 10) pre_test Baseline Preference Test (15 min free exploration) drug_inj Drug Injection (N-ipb or METH) pre_test->drug_inj Alternating Days saline_inj Saline Injection pre_test->saline_inj Alternating Days drug_pair Confined to Drug-Paired Chamber (30 min) drug_inj->drug_pair saline_pair Confined to Saline-Paired Chamber (30 min) saline_inj->saline_pair post_test CPP Test (15 min free exploration) data_analysis Data Analysis (Calculate CPP Score) post_test->data_analysis

Caption: Conditioned Place Preference Experimental Workflow.

Signaling Pathways and Mechanism of Action

While the rewarding effects of methamphetamine are well-known to be mediated by its action on monoamine transporters, particularly the dopamine (B1211576) transporter (DAT), leading to a surge in extracellular dopamine in reward-related brain regions, the precise mechanism for this compound's rewarding effect is not yet fully elucidated.[3] The study by Lai and colleagues suggests that further research is needed to determine the relative activities of N-ipb at different monoamine transporters.[9]

In contrast to the lack of clarity on its rewarding mechanism, some research has shed light on the toxicology of N-ipb. In vitro studies have shown that this compound can induce neuronal cell death.[3] This toxicity is believed to be at least partially mediated by an increase in intracellular nitric oxide (NO) levels through the activation of neuronal nitric oxide synthase (nNOS).[9][10]

G Nipb This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) Activation Nipb->nNOS NO Increased Intracellular Nitric Oxide (NO) nNOS->NO Toxicity Neuronal Cell Death NO->Toxicity

Caption: Proposed Toxicity Pathway of this compound.

References

Navigating the Maze of Molecules: A Guide to Chromatographic Columns for Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation of isomers—molecules with the same chemical formula but different arrangements of atoms—is a critical and often challenging task. The choice of chromatographic column is paramount to achieving successful separation, as subtle structural differences between isomers demand highly specific chemical interactions with the stationary phase. This guide provides an objective comparison of various chromatographic columns, supported by experimental data, to aid in the selection of the most effective column for your specific isomer separation needs.

The separation of isomers can be broadly categorized into the resolution of enantiomers (non-superimposable mirror images), diastereomers (stereoisomers that are not mirror images), and structural isomers (compounds with different connectivity), including positional and geometric (cis-trans) isomers. The optimal column for a given separation depends heavily on the type of isomerism and the physicochemical properties of the analytes.

Chiral Stationary Phases (CSPs) for Enantiomer Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation particularly challenging. Chiral stationary phases (CSPs) create a chiral environment within the column, allowing for differential interactions with each enantiomer, leading to their separation.[1] Several types of CSPs are commercially available, each with its own recognition mechanism.

Commonly Used Chiral Stationary Phases:

CSP TypeChiral SelectorPrimary Interaction MechanismsTypical Applications
Polysaccharide-based Amylose or cellulose (B213188) derivativesHydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactionsBroad applicability for a wide range of chiral compounds.[1][2]
Pirkle-type (Brush-type) π-acidic or π-basic aromatic groupsπ-π interactions, hydrogen bonding, dipole stackingEnantiomers containing aromatic rings.[1]
Protein-based Immobilized proteins (e.g., AGP, HSA)Hydrophobic and polar interactionsChiral drugs, especially in bioanalysis.[1]
Macrocyclic Glycopeptide Antibiotics (e.g., Teicoplanin, Vancomycin)Hydrogen bonding, ionic interactions, inclusion complexationAmino acids and polar compounds.[2][3]
Cyclodextrin-based Cyclodextrins (α, β, γ)Inclusion complexation, hydrogen bondingMolecules that can fit into the cyclodextrin (B1172386) cavity.[4][5]
Ligand Exchange Amino acids or other chiral ligands complexed with a metal ionFormation of transient diastereomeric metal complexesAmino acids, hydroxy acids.[1]
Experimental Protocol: Enantiomeric Separation of Azoles using Supercritical Fluid Chromatography (SFC)

This protocol describes the separation of azole fungicides using different polysaccharide-based chiral columns.

  • System: Supercritical Fluid Chromatography (SFC) system

  • Columns Evaluated:

    • Lux® Cellulose-2 (250 x 4.6 mm; 5 µm)

    • Lux® Amylose-2

    • Reflect™ I-Cellulose C

    • Chiralcel® OD

  • Mobile Phase: Carbon dioxide and an organic modifier (methanol, ethanol, or isopropanol)

  • Flow Rate: 2 mL/min

  • Pressure: 150 bar

  • Temperature: 35 °C

  • Detection: Circular Dichroism (CD) at 220 nm

  • Gradient (for simultaneous separation on Lux® Cellulose-2):

    • Initial: 5% isopropanol (B130326) for 5 min

    • Ramp to 22% isopropanol at 10 min

    • Ramp to 45% isopropanol at 11 min, hold until the end of the run.[6]

Results Summary:

CompoundBest Performing ColumnOrganic ModifierKey Observation
SulconazoleLux® Cellulose-2IsopropanolBest enantioresolution.
BifonazoleLux® Cellulose-2MethanolInversion of enantiomer elution order observed with a change in CSP.
TriadimefonLux® Cellulose-2 / Reflect™ I-Cellulose CMethanolGood separation on both columns.
TriadimenolLux® Cellulose-2MethanolInversion of enantiomer elution order observed with a change in CSP.

The study concluded that the Lux® Cellulose-2 column provided the best overall performance for the simultaneous separation of the studied azole enantiomers.[6]

Reversed-Phase Columns for Structural Isomer Separation

Structural isomers, including positional and geometric isomers, can often be separated on reversed-phase columns that offer unique selectivity beyond simple hydrophobicity.

Specialized Reversed-Phase Columns:

Stationary PhasePrimary Interaction MechanismsBest Suited For
Phenyl / Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[7][8]Positional isomers of aromatic compounds.[7][9]
Embedded Amide/Polar-Embedded Hydrophobic interactions and hydrogen bonding capability.Diastereomers and polar isomers.[7]
C8 (Octyl) Weaker hydrophobic interactions than C18, with some spatial selectivity.Conformational isomers with different spatial structures.[7]
C30 (Cholesteryl) Hydrophobicity and high molecular shape selectivity.[8][10]Geometric (cis/trans) and long-chain positional isomers.[8][9][10]
Pyrenylethyl (PYE) / Nitrophenylethyl (NPE) Hydrophobic, π-π, charge transfer, and dipole-dipole interactions.[11]Aromatic and structural isomers.[11][12]
Experimental Protocol: Separation of Phthalonitrile Positional Isomers

This protocol demonstrates the separation of o-, m-, and p-phthalonitrile using specialized reversed-phase columns.

  • System: High-Performance Liquid Chromatography (HPLC)

  • Columns Evaluated:

    • COSMOSIL 5C18-MS-II (ODS)

    • COSMOSIL 5PYE

    • COSMOSIL 5NPE

  • Column Size: 4.6 mm I.D. x 150 mm

  • Mobile Phase: Methanol : Water = 50 : 50

  • Flow Rate: 1.0 ml/min

  • Temperature: 30°C

  • Detection: UV 254 nm

Results Summary:

ColumnElution OrderPerformance
5C18-MS-II (ODS) p- > m- > o-Poor separation between m- and p-isomers.
5PYE p- > m- > o-Good separation of all three isomers.
5NPE p- > m- > o-Excellent baseline separation of all three isomers, with strong retention of the ortho isomer due to dipole-dipole interactions.[11]

This experiment highlights that while a standard C18 column struggles to resolve these positional isomers, the π-π and dipole-dipole interactions offered by the PYE and NPE columns provide excellent selectivity.[11]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for isomer separations, particularly for chiral compounds.[13][14] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of organic modifier.[14][]

Advantages of SFC for Isomer Separation:

  • High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations compared to HPLC.[16][17]

  • Unique Selectivity: SFC can provide different selectivity compared to normal-phase and reversed-phase LC.

  • Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[]

SFC is compatible with a wide range of stationary phases, including the chiral and reversed-phase columns discussed above, further expanding its utility in isomer separation.[13][14]

Logical Approach to Column Selection for Isomer Separation

The following diagram illustrates a logical workflow for selecting an appropriate chromatographic column for isomer separation.

G start Isomer Separation Task isomer_type Identify Isomer Type start->isomer_type enantiomers Enantiomers isomer_type->enantiomers Stereoisomers diastereomers Diastereomers / Geometric Isomers isomer_type->diastereomers Stereoisomers positional Positional Isomers isomer_type->positional Structural Isomers csp Select Chiral Stationary Phase (CSP) enantiomers->csp shape_selective Select Shape-Selective Reversed-Phase Column diastereomers->shape_selective pi_pi_columns Select Column with π-π Interaction Capability positional->pi_pi_columns csp_types Polysaccharide, Pirkle, Protein, etc. csp->csp_types method_dev Method Development & Optimization (Mobile Phase, Temp.) csp->method_dev shape_columns C30, Embedded Amide, C8 shape_selective->shape_columns shape_selective->method_dev pi_pi_types Phenyl, PFP, PYE, NPE pi_pi_columns->pi_pi_types pi_pi_columns->method_dev G sample_prep Sample Preparation (Dissolution, Filtration) column_selection Select Candidate Columns (e.g., C18, Phenyl, CSP) sample_prep->column_selection method_screening Initial Method Screening (Isocratic/Gradient, Mobile Phase) column_selection->method_screening optimization Parameter Optimization (Flow Rate, Temperature, Modifier %) method_screening->optimization data_acquisition Chromatographic Data Acquisition optimization->data_acquisition performance_eval Performance Evaluation (Resolution, Selectivity, Tailing) data_acquisition->performance_eval performance_eval->optimization Suboptimal final_method Selection of Optimal Column and Final Method performance_eval->final_method Best Performance

References

N-Isopropylbenzylamine: A Comparative Analysis of its Biological Activity Against Classical Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzylamine (N-ipb) is a structural isomer of methamphetamine that has been identified as a cutting agent in illicit drug markets.[1][2] While structurally similar to potent central nervous system stimulants like methamphetamine and amphetamine, its biological activity profile presents significant divergences. This guide provides a comparative analysis of the biological activities of this compound against methamphetamine and amphetamine, focusing on available preclinical data. The information is intended to inform researchers, scientists, and drug development professionals on the distinct pharmacological and toxicological properties of this compound.

Pharmacological Comparison: A Tale of Two Mechanisms

A significant gap exists in the understanding of this compound's pharmacological mechanism of action. To date, there is no publicly available data on the binding affinities of this compound at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT).[3][4] These transporters are the primary targets for classical psychostimulants like methamphetamine and amphetamine, which exert their effects by increasing synaptic concentrations of dopamine, norepinephrine, and serotonin. The absence of this crucial binding data for this compound makes a direct comparison of pharmacological potency at the molecular level impossible at this time.

In contrast, the mechanism of action for methamphetamine and amphetamine is well-characterized. They act as substrates for monoamine transporters, leading to both the blockade of neurotransmitter reuptake and the promotion of non-vesicular neurotransmitter release.[5] Methamphetamine, in particular, is known to induce a substantial increase in dopamine levels, estimated to be up to 2600% above baseline, which is significantly higher than that produced by amphetamine.[6]

Behavioral Effects: A Question of Potency

Despite the lack of molecular binding data, in vivo studies in animal models provide valuable insights into the comparative behavioral effects of this compound.

Locomotor Activity

Studies investigating the effects of these compounds on spontaneous movement in rodents consistently demonstrate that this compound has a significantly lower potency in stimulating locomotor activity compared to methamphetamine.

CompoundDose Range (mg/kg)SpeciesEffect on Locomotor ActivityCitation
This compound 1 - 3RatNo significant increase[4]
10RatSignificant increase
Methamphetamine 1RatSignificant increase[7]
0.5 - 1.0RatDose-dependent increase[8]
1.5RatSignificant increase[9]
Amphetamine 0.5 - 1.0RatDose-dependent increase[8]

Chronic administration of 10 mg/kg this compound induced a delayed and less pronounced sensitization to its locomotor-stimulating effects compared to 1 mg/kg of methamphetamine.[4][7]

Reinforcing Properties

The abuse potential of a substance is often evaluated by its reinforcing effects, measured through paradigms like conditioned place preference (CPP) and self-administration studies.

Conditioned Place Preference (CPP): This test assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the substance.

CompoundEffective Dose (mg/kg)SpeciesOutcomeCitation
This compound 3MouseInduced significant CPP[7][10]
Methamphetamine 1MouseInduced significant CPP[7][10]

While this compound does induce a conditioned place preference, a higher dose is required to produce an effect comparable to that of methamphetamine, suggesting lower rewarding potency.[7][10]

Intravenous Self-Administration: This model directly measures the reinforcing efficacy of a drug by assessing an animal's willingness to perform a task (e.g., lever pressing) to receive a drug infusion.

CompoundDose Maintaining Self-Administration (mg/kg/infusion)SpeciesKey FindingsCitation
This compound 1.0RatMaintained self-administration; less potent than METH[4]
Methamphetamine >0 (specific dose not stated)RatHigher potency for reinforcement than N-ipb[7]
Amphetamine 0.01 or 0.1RatMaintained self-administration[11]

Studies show that rats will self-administer this compound, indicating it has reinforcing properties. However, the dose required to maintain the maximum response is greater than that for methamphetamine, and economic behavioral analysis reveals it to be a less effective reinforcer.[4][7]

Toxicological Profile: A Divergent Pathway

The toxicological mechanisms of this compound appear to be distinct from those of methamphetamine. While high doses of methamphetamine are known to be neurotoxic to dopaminergic neurons through mechanisms involving oxidative stress and excitotoxicity, this compound's toxicity is linked to the overproduction of nitric oxide (NO).[12][13][14]

CompoundPrimary Toxic MechanismIn Vitro ModelIC50Citation
This compound Increased intracellular NO via nNOS activationSN4741, SH-SY5Y, PC12 cell lines~1-3 mM[3][13][14][15]
Methamphetamine Oxidative stress, excitotoxicity, etc.Various neuronal modelsNot specified in these studies[12]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

The distinct mechanisms of action of methamphetamine and this compound are reflected in their downstream signaling pathways.

Methamphetamine_Signaling cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits DA_synapse Synaptic Dopamine DAT->DA_synapse Reverses transport (efflux) DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Disrupts packaging DA_cytosol->DAT DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binds cluster_postsynaptic cluster_postsynaptic downstream Downstream Signaling (e.g., cAMP pathway) DA_receptor->downstream Activates

Methamphetamine's primary signaling pathway.

N_ipb_Toxicity_Pathway cluster_cell Neuronal Cell N_ipb This compound nNOS_inactive Neuronal Nitric Oxide Synthase (nNOS) (inactive) N_ipb->nNOS_inactive Facilitates expression and activation nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->nNOS_active Cell_Death Cell Death NO->Cell_Death Leads to

This compound's toxic signaling pathway.

Experimental Protocols

Conditioned Place Preference (CPP) in Mice

This protocol is a standard procedure used to assess the rewarding effects of a substance.[16][17][18][19]

  • Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues, and a smaller neutral central chamber.

  • Habituation (Day 1): Mice are allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to establish baseline preference for either of the larger chambers.

  • Conditioning (Days 2-9): This phase typically involves four pairings of the drug with one chamber and four pairings of the vehicle (e.g., saline) with the other chamber. On drug conditioning days, mice are administered the test compound (e.g., this compound or methamphetamine) and confined to one of the large chambers for a set duration (e.g., 30 minutes). On vehicle conditioning days, mice receive a vehicle injection and are confined to the opposite chamber for the same duration.

  • Test (Day 10): No injections are given. Mice are placed in the central chamber and allowed to freely explore all three chambers for the same duration as the habituation phase. The time spent in each of the two conditioning chambers is recorded. A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference.

Locomotor Activity in Rats

This procedure measures the effect of a substance on spontaneous motor activity.[8][9][20][21][22]

  • Apparatus: An open-field arena, which is a square or circular enclosure, often equipped with automated photobeam detectors or video tracking software to monitor the animal's movement.

  • Habituation: Rats are typically habituated to the testing room and sometimes to the open-field arena for a period before the experiment begins to reduce novelty-induced hyperactivity.

  • Procedure: On the test day, rats are administered the test compound (e.g., this compound, methamphetamine, or amphetamine) or vehicle via a specified route (e.g., intraperitoneal injection). Immediately after the injection, the rat is placed in the center of the open-field arena.

  • Data Collection: Locomotor activity, often measured as the total distance traveled, is recorded for a set duration (e.g., 60 minutes). Data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

Intravenous Self-Administration in Rats

This is the gold standard for assessing the reinforcing properties of a drug.[11][23][24]

  • Surgical Preparation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to a port on the animal's back.

  • Apparatus: A standard operant conditioning chamber equipped with two levers (or nose-poke holes), a drug infusion pump, and a cue light.

  • Acquisition: Rats are placed in the operant chamber for daily sessions (e.g., 2 hours). A response on the "active" lever results in the delivery of a small intravenous infusion of the drug, often paired with a light or sound cue. Responses on the "inactive" lever have no programmed consequences. Training continues until the rats demonstrate stable responding for the drug.

  • Dose-Response Evaluation: Once stable self-administration is established, the dose of the drug per infusion can be varied to determine the dose-response curve for reinforcement. This helps in assessing the potency and efficacy of the drug as a reinforcer.

Conclusion

The available evidence strongly suggests that this compound possesses a biological activity profile that is distinct from and less potent than classical psychostimulants like methamphetamine and amphetamine. While it exhibits some reinforcing properties and can stimulate locomotor activity at higher doses, its potency is considerably lower than that of methamphetamine. Crucially, the lack of data on its interaction with monoamine transporters prevents a complete understanding of its psychoactive potential. Furthermore, its toxicological mechanism, involving the nitric oxide pathway, differs from the well-documented neurotoxicity of methamphetamine. For researchers and professionals in drug development, this compound serves as an important case study on how structural similarity does not always predict functional equivalence in pharmacology. Further research into its molecular targets is necessary to fully elucidate its biological activity and potential risks.

References

Safety Operating Guide

Proper Disposal of N-Isopropylbenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of N-Isopropylbenzylamine based on publicly available safety data sheets and general chemical waste protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.

This compound is a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] Proper handling and disposal are crucial to ensure personnel safety and environmental protection. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye/Face Protection: Wear splash goggles or a face shield.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Hand Protection: Use chemical-resistant gloves tested according to standards like EN 374.[5]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[4][5]

  • Respiratory Protection: If working outside a closed system or in an area with inadequate ventilation, use a NIOSH/MSHA-approved respirator with a suitable filter for ammonia (B1221849) and organic ammonia derivatives.[1]

Handle this compound in a cool, well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][3][6]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] Do not dispose of this chemical in drains, sewers, or the environment, as it can be harmful to aquatic life.[4][6]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in its pure form or mixed with other solvents or reagents.

  • Segregate Amines: It is critical to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[4][7] At a minimum, segregate it from acids, oxidizers, and cyanides.[4][7]

Step 2: Containerization and Labeling

  • Use Compatible Containers: Store this compound waste in a tightly sealed, properly labeled container made of a compatible material.[4][7]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other components in the mixture.[4] Include hazard warnings.[4]

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous chemical waste.[1][3]

  • Avoid Incompatibles: Ensure the storage area is away from incompatible substances such as strong oxidizing agents.[1]

Step 4: Arrange for Professional Disposal

  • Contact EHS or a Licensed Contractor: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and final disposal.[4]

  • Maintain Records: Keep detailed records of the waste disposal, including quantities, dates, and disposal methods, as required by regulations.[4]

Empty Container Disposal

  • Empty containers that held this compound retain product residue and can be dangerous.[3]

  • Unless otherwise directed by your institution, triple-rinse the empty container with a suitable solvent.

  • Collect the rinsate and dispose of it as hazardous waste along with the chemical.[8]

  • Once cleaned and with the original label defaced, the container may be disposed of as regular waste, pending institutional policies.[7][8]

Data Summary

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyValueSource(s)
CAS Number 102-97-6[1][2][3]
Physical State Liquid[2][3]
Appearance Clear, slightly yellow to light yellow[2][3]
Classification Combustible liquid, Acute oral toxicity (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Irritation (Category 1)[1][2]
Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2]
Signal Word Danger[1][2]
Incompatible Materials Strong oxidizing agents, Acids[1][4]

Experimental Protocols

The reviewed safety data sheets and disposal guidelines do not provide specific experimental protocols for the in-lab neutralization or deactivation of this compound. The standard and required procedure is to treat it as hazardous waste and arrange for its collection and disposal by a certified professional service.[4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure? start->spill segregate 2. Segregate Waste (Keep Amines Separate) ppe->segregate containerize 3. Containerize (Use Labeled, Compatible Container) segregate->containerize storage 4. Store Safely (Cool, Ventilated, Secure Area) containerize->storage contact_ehs 5. Contact EHS or Licensed Waste Contractor storage->contact_ehs pickup 6. Arrange for Pickup and Professional Disposal contact_ehs->pickup end End: Waste Properly Disposed pickup->end spill->ppe No spill_response Follow Emergency Procedures: - Evacuate - Alert Supervisor - Consult SDS spill->spill_response Yes spill_response->start After cleanup

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.